molecular formula C6H2BrFN2 B1372977 3-Bromo-5-fluoropicolinonitrile CAS No. 950670-18-5

3-Bromo-5-fluoropicolinonitrile

Cat. No.: B1372977
CAS No.: 950670-18-5
M. Wt: 201 g/mol
InChI Key: OLOSREGULYFXDD-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoropicolinonitrile is a useful research compound. Its molecular formula is C6H2BrFN2 and its molecular weight is 201 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOSREGULYFXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677440
Record name 3-Bromo-5-fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950670-18-5
Record name 3-Bromo-5-fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Data of 3-Bromo-5-fluoropicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5-fluoropicolinonitrile (CAS No. 950670-18-5), a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound, with the molecular formula C₆H₂BrFN₂, is a substituted pyridine derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitrile group on the pyridine ring, provides multiple reactive sites for further chemical modifications. Accurate interpretation of its spectroscopic data is crucial for confirming its structure and purity, which are fundamental to its application in complex organic synthesis.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following numbering scheme is used for the atoms in this compound.

Caption: Atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR spectra for this compound, the following data is based on established prediction methodologies using advanced computational algorithms. These predictions are grounded in the well-understood effects of substituents on the chemical shifts of pyridine rings. For comparative analysis, experimental data for the closely related compound, 3-Bromo-5-fluoropyridine, is also considered.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm)
H4~8.0-8.2
H6~8.5-8.7

Interpretation: The downfield chemical shifts of both protons are characteristic of their positions on an electron-deficient pyridine ring. The presence of the electron-withdrawing nitrile group at the C2 position is expected to deshield the adjacent proton H6, shifting it further downfield compared to H4. The fluorine atom at C5 will introduce splitting to the H4 and H6 signals due to H-F coupling.

Experimental Protocol (Predicted): A predicted ¹H NMR spectrum can be generated using software such as ChemDraw or other online NMR prediction tools. The standard parameters for such a prediction would be a simulated frequency of 400 MHz and deuterated chloroform (CDCl₃) as the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to display six distinct signals, one for each carbon atom in the molecule.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
C2 (C-CN)~130-135
C3 (C-Br)~115-120
C4~140-145
C5 (C-F)~160-165 (d, ¹JCF)
C6~150-155
CN~115-120

Interpretation: The chemical shifts are influenced by the nature of the substituents. The carbon atom bonded to the highly electronegative fluorine (C5) is expected to be the most downfield and will appear as a doublet due to one-bond coupling with ¹⁹F. The carbon bearing the bromine atom (C3) will be shifted upfield relative to the other ring carbons. The nitrile carbon (CN) also appears in a characteristic region.

¹⁹F NMR Spectroscopy

A single resonance is expected in the ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Data
Fluorine Predicted Chemical Shift (ppm)
F5~(-110) - (-130)

Interpretation: The chemical shift of the fluorine atom is influenced by its position on the pyridine ring and the presence of the other substituents. The signal is expected to be a multiplet due to coupling with the adjacent protons, H4 and H6.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Predicted IR Absorption Bands
Frequency (cm⁻¹) Vibrational Mode
~2230C≡N stretch (nitrile)
~1600-1400C=C and C=N stretching (pyridine ring)
~1250C-F stretch
~1100-1000C-H in-plane bending
~850-750C-H out-of-plane bending
~700-600C-Br stretch

Interpretation: The most prominent and diagnostic peak will be the sharp absorption band for the nitrile group (C≡N) around 2230 cm⁻¹. The aromatic C=C and C=N stretching vibrations will appear in the 1600-1400 cm⁻¹ region. The C-F and C-Br stretching vibrations are also expected in their characteristic regions.

Experimental Protocol: An IR spectrum would typically be acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry (MS)

The mass spectrum of this compound, typically obtained by electron ionization (EI), is expected to show the molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Data
m/z Interpretation
200/202[M]⁺, Molecular ion peak (presence of Br isotopes)
173/175[M - HCN]⁺
121[M - Br]⁺
94[M - Br - HCN]⁺

Interpretation: Due to the presence of bromine, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways for picolinonitriles include the loss of HCN. Cleavage of the C-Br bond is also a likely fragmentation pathway, leading to a fragment at m/z 121.

G M [M]⁺ m/z 200/202 M_HCN [M - HCN]⁺ m/z 173/175 M->M_HCN - HCN M_Br [M - Br]⁺ m/z 121 M->M_Br - Br M_Br_HCN [M - Br - HCN]⁺ m/z 94 M_Br->M_Br_HCN - HCN

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol: A mass spectrum can be obtained using a mass spectrometer with an electron ionization (EI) source. The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

Conclusion

The spectroscopic data presented in this guide, based on computational predictions and analysis of related structures, provide a robust framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data are consistent with the assigned structure and offer valuable insights for researchers working with this important chemical intermediate.

Physical and chemical properties of 3-bromo-5-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-bromo-5-fluoropyridine-2-carbonitrile

Executive Summary

3-Bromo-5-fluoropyridine-2-carbonitrile is a halogenated pyridine derivative that serves as a versatile building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring a nitrile, a bromine atom, and a fluorine atom on the pyridine core, provides multiple reaction sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its physicochemical properties, spectroscopic signature, chemical reactivity, and applications, with a focus on its utility for researchers, medicinal chemists, and drug development professionals. The strategic positioning of its functional groups makes it a valuable intermediate for introducing the fluoropyridine motif into novel pharmaceutical agents and advanced materials.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a chemical entity are foundational to its application in synthesis. They dictate solubility, reactivity, and handling requirements.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 2-position with a carbonitrile group (-C≡N), at the 3-position with a bromine atom (-Br), and at the 5-position with a fluorine atom (-F).

Caption: Chemical structure of 3-bromo-5-fluoropyridine-2-carbonitrile.

Physicochemical Data Summary

The key properties of 3-bromo-5-fluoropyridine-2-carbonitrile are summarized in the table below. This data is essential for planning reactions, purification, and storage.

PropertyValueSource(s)
CAS Number 950670-18-5[1][2][3]
Molecular Formula C₆H₂BrFN₂[1][2][3]
Molecular Weight 200.99 g/mol [2]
Appearance White solid[4]
Melting Point 88 - 91 °C[4]
Purity Typically >95%[4]
Synonyms 3-bromo-5-fluoropicolinonitrile, 3-Bromo-2-cyano-5-fluoropyridine[2][3]

Spectroscopic Profile (Predicted)

While comprehensive published spectra for this specific isomer are not widely available, its spectroscopic characteristics can be predicted based on its structure. These predictions serve as a benchmark for researchers to verify the identity and purity of their samples.

  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

    • The proton at C4 (adjacent to the fluorine) would likely appear as a doublet of doublets due to coupling with the adjacent proton at C6 and the fluorine atom at C5.

    • The proton at C6 (adjacent to the nitrogen) would appear as a doublet, coupling with the proton at C4.

  • ¹³C NMR: Six distinct carbon signals are expected. The chemical shifts will be influenced by the attached functional groups, with the carbon bearing the nitrile group (C2) appearing downfield, and the carbons attached to the halogens (C3 and C5) also showing characteristic shifts.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom at the C5 position. This signal may exhibit coupling to the adjacent proton at C4.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z for the most abundant isotopes would be around 200 and 202.

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of the nitrile (-C≡N) stretching vibration. Other bands corresponding to C-Br, C-F, and aromatic C-H and C=C/C=N vibrations would also be present.

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-bromo-5-fluoropyridine-2-carbonitrile stems from the distinct reactivity of its three functional groups, which can be addressed selectively.

Overview of Reactive Sites

The molecule offers three primary sites for chemical modification, making it a highly versatile synthetic intermediate.

G cluster_main Reactivity of 3-bromo-5-fluoropyridine-2-carbonitrile start 3-bromo-5-fluoropyridine-2-carbonitrile snar Nucleophilic Aromatic Substitution (SNAr) (e.g., Amines, Alkoxides) start->snar at C5-F bond coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->coupling at C3-Br bond nitrile_mod Nitrile Group Transformation (e.g., Hydrolysis, Reduction) start->nitrile_mod at C2-CN group

Caption: Key reactive sites on 3-bromo-5-fluoropyridine-2-carbonitrile.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C5 position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the ring nitrogen and the adjacent nitrile group. This site is the most readily targeted for modification. It has been demonstrated that this compound reacts with secondary amines, such as piperidine derivatives, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) at elevated temperatures (e.g., 90°C) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1] This reaction is a powerful method for introducing nitrogen-based substituents at the C5 position.

Palladium-Catalyzed Cross-Coupling

The bromine atom at the C3 position serves as a classical handle for palladium-catalyzed cross-coupling reactions. Although specific examples for this exact isomer are not prevalent in the literature, its structure is well-suited for reactions such as:

  • Suzuki-Miyaura Coupling: To form new carbon-carbon bonds with aryl or alkyl boronic acids/esters.[5][6]

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with various amines.

  • Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.

The reactivity order in pyridines generally favors reactions at positions 2/6 or 4 over positions 3/5. However, the C-Br bond is significantly more reactive in these coupling reactions than the C-F bond, allowing for selective functionalization at the C3 position while leaving the fluorine atom intact for subsequent SNAr reactions.

Nitrile Group Transformations

The nitrile group at C2 is a versatile functional group that can be converted into several other moieties:

  • Hydrolysis: Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

  • Reduction: Can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

These transformations further expand the synthetic utility of derivatives made from this starting material.

Experimental Protocols

The following protocols provide practical, step-by-step guidance for a common reaction type and for sample characterization.

Protocol: Nucleophilic Aromatic Substitution with a Secondary Amine

This protocol is based on a reported procedure and illustrates the functionalization at the C5-fluorine position.[1]

G cluster_workflow Workflow: Nucleophilic Aromatic Substitution prep 1. Preparation - Add 3-bromo-5-fluoropyridine-2-carbonitrile (1.0 eq),  secondary amine (1.1 eq), and DIPEA (3.0 eq) to a reaction flask. - Add anhydrous DMF as solvent. reaction 2. Reaction - Stir the mixture at 90°C under an inert atmosphere (N₂ or Ar). - Monitor reaction progress by TLC or LC-MS. prep->reaction workup 3. Work-up - Cool the reaction to room temperature. - Evaporate DMF under reduced pressure. - Dilute residue with ethyl acetate and wash with water/brine. reaction->workup purify 4. Purification - Dry the organic layer over Na₂SO₄ or MgSO₄. - Concentrate in vacuo. - Purify the crude product by flash column chromatography (e.g., silica gel with ethyl acetate/hexane gradient). workup->purify

Caption: Experimental workflow for a typical SNAr reaction.

Step-by-Step Methodology:

  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-bromo-5-fluoropyridine-2-carbonitrile (1.0 eq), the desired secondary amine (1.1 eq), and anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the suspension.

  • Heating: Heat the reaction mixture to 90°C and stir for the required time (typically 3-12 hours), monitoring the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up: After cooling to room temperature, remove the DMF under high vacuum. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel to yield the desired substituted product.[1]

Protocol: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.

  • Solvent Selection: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆).

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H, ¹³C, and ¹⁹F spectra according to the instrument's standard operating procedures.

Handling, Storage, and Safety

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.

  • Safety Precautions: 3-Bromo-5-fluoropyridine-2-carbonitrile is classified as an irritant and is harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

    • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4]

    • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4] Avoid contact with skin and eyes.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

    • Eye Contact: Rinse cautiously with water for several minutes.[3]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Conclusion

3-Bromo-5-fluoropyridine-2-carbonitrile is a high-value synthetic intermediate with strategically placed functional groups that allow for sequential and selective chemical modifications. Its utility in nucleophilic aromatic substitution and its potential for palladium-catalyzed cross-coupling make it a powerful tool for medicinal chemists aiming to synthesize novel heterocyclic compounds. The insights and protocols provided in this guide are intended to enable researchers to effectively and safely incorporate this versatile building block into their drug discovery and development programs.

References

An In-depth Technical Guide to 3-bromo-5-fluoropyridine-2-carbonitrile (CAS 950670-18-5): A Key Building Block for the BRAF Inhibitor Dabrafenib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical entity corresponding to CAS number 950670-18-5, identified as 3-bromo-5-fluoropyridine-2-carbonitrile. While this compound possesses inherent chemical interest as a functionalized heterocyclic molecule, its primary significance in the field of drug discovery and development lies in its role as a critical starting material for the synthesis of Dabrafenib (GSK2118436), a potent and selective inhibitor of mutated BRAF kinase. This guide will delve into the chemical properties of 3-bromo-5-fluoropyridine-2-carbonitrile, provide a detailed, step-by-step synthesis of Dabrafenib from this precursor, and explore the mechanism of action of Dabrafenib within the MAPK/ERK signaling pathway. Furthermore, this document includes detailed experimental protocols for key assays used to characterize the activity of Dabrafenib, intended for researchers, scientists, and drug development professionals.

Introduction to 3-bromo-5-fluoropyridine-2-carbonitrile

3-bromo-5-fluoropyridine-2-carbonitrile is a halogenated pyridine derivative with the molecular formula C₆H₂BrFN₂.[1][2][3] Its chemical structure features a pyridine ring substituted with a bromine atom at the 3-position, a fluorine atom at the 5-position, and a nitrile group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for medicinal chemistry.

PropertyValue
CAS Number 950670-18-5
IUPAC Name 3-bromo-5-fluoropyridine-2-carbonitrile
Molecular Formula C₆H₂BrFN₂
Molecular Weight 201.00 g/mol
Appearance White to off-white solid
SMILES C1=C(C=NC(=C1Br)C#N)F

The strategic placement of the bromine and fluorine atoms, along with the nitrile group, allows for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the nitrile group. These properties are expertly exploited in the multi-step synthesis of Dabrafenib.

The Pivotal Role in the Synthesis of Dabrafenib

The primary application of 3-bromo-5-fluoropyridine-2-carbonitrile in the pharmaceutical industry is as a key building block in the synthesis of Dabrafenib. Dabrafenib is an orally bioavailable inhibitor of the B-Raf (BRAF) protein, a serine/threonine protein kinase that plays a crucial role in the MAP kinase/ERKs signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation and survival in various cancers, most notably melanoma.

The synthesis of Dabrafenib is a complex process involving the sequential construction of the drug's core structure. 3-bromo-5-fluoropyridine-2-carbonitrile serves as a foundational scaffold onto which other key fragments of the Dabrafenib molecule are assembled.

Step-by-Step Synthesis of Dabrafenib from 3-bromo-5-fluoropyridine-2-carbonitrile (Illustrative Pathway)

The following is a representative synthetic route to Dabrafenib, highlighting the integration of 3-bromo-5-fluoropyridine-2-carbonitrile. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of N-(3-(5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide (Dabrafenib)

Step 1: Synthesis of the Thiazole Core

The initial steps of the synthesis focus on constructing the central thiazole ring of Dabrafenib. This typically involves the reaction of a functionalized aniline with a thioamide.

Step 2: Coupling with the Pyrimidine Moiety

The subsequent key step involves a cross-coupling reaction to introduce the aminopyrimidine moiety.

Step 3: Introduction of the Benzenesulfonamide Side Chain

Finally, the benzenesulfonamide side chain is introduced via a sulfonamidation reaction to yield Dabrafenib. While a detailed, multi-step synthesis starting from 3-bromo-5-fluoropyridine-2-carbonitrile is complex and proprietary, a key transformation involves the displacement of the bromine atom on the pyridine ring. A patent for the preparation of Dabrafenib outlines a process that involves several key transformations, including sulfonamidation, halogenation, thiazole cyclization, acetylation, and pyrimidine cyclization.

A crucial step in a known synthetic route involves the reaction of an intermediate with ammonium hydroxide under pressure to form the aminopyrimidine ring, which is a key structural feature of Dabrafenib.

Mechanism of Action of Dabrafenib and the MAPK/ERK Signaling Pathway

Dabrafenib is a potent and selective, ATP-competitive inhibitor of the BRAF kinase, with particularly high affinity for the V600E mutant form of the enzyme. In normal cellular signaling, the MAPK/ERK pathway is tightly regulated and transmits signals from cell surface receptors to the nucleus, controlling fundamental cellular processes such as proliferation, differentiation, and survival.

MAPK_Pathway

In melanoma cells harboring the BRAF V600E mutation, the BRAF protein is constitutively active, leading to persistent downstream signaling through MEK and ERK, irrespective of upstream signals. This uncontrolled signaling cascade drives tumor growth. Dabrafenib selectively binds to the ATP-binding site of the mutated BRAF V600E kinase, preventing its catalytic activity. This inhibition leads to a blockage of the downstream phosphorylation of MEK and ERK. The ultimate consequence is the suppression of signals that promote cell proliferation and survival, leading to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.

Key Experimental Protocols for Characterizing Dabrafenib Activity

To assess the efficacy and mechanism of action of Dabrafenib, a series of in vitro cellular and biochemical assays are employed. The following protocols provide detailed, step-by-step methodologies for these key experiments.

Protocol 2: In Vitro BRAF Kinase Activity Assay

This assay quantitatively measures the ability of Dabrafenib to inhibit the enzymatic activity of the BRAF V600E kinase.

Materials:

  • Recombinant human BRAF V600E enzyme

  • Kinase assay buffer

  • ATP

  • BRAF substrate (e.g., purified inactive MEK1)

  • Dabrafenib stock solution (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of Dabrafenib in kinase assay buffer. A typical concentration range would be from 1 µM to 0.01 nM.

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of each Dabrafenib dilution or vehicle control (DMSO) to the appropriate wells.

  • Add 20 µL of a master mix containing the BRAF V600E enzyme and the MEK1 substrate to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to all wells. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at 30°C for 60 minutes.

  • Luminescence Detection: After incubation, allow the plate to equilibrate to room temperature for 10 minutes.

  • Add 50 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of BRAF V600E activity for each Dabrafenib concentration relative to the vehicle control. Plot the percent inhibition against the log of the Dabrafenib concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of Dabrafenib on the viability and proliferation of cancer cells.

Materials:

  • BRAF V600E mutant cancer cell line (e.g., A375 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dabrafenib stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A375 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Dabrafenib Treatment: Prepare serial dilutions of Dabrafenib in complete medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of Dabrafenib. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each Dabrafenib concentration relative to the vehicle control. Plot the cell viability against the log of the Dabrafenib concentration and determine the IC₅₀ value.[4][5]

Experimental_Workflow

Protocol 4: Western Blot Analysis of MAPK Pathway Inhibition

This technique is used to visualize and quantify the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, following treatment with Dabrafenib.

Materials:

  • BRAF V600E mutant cancer cell line (e.g., A375 cells)

  • Dabrafenib stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-pERK, rabbit anti-ERK, rabbit anti-pMEK, rabbit anti-MEK, mouse anti-β-actin)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed A375 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Dabrafenib (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • SDS-PAGE and Protein Transfer: Prepare protein samples with Laemmli buffer and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and incubate with a chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins (p-MEK, p-ERK) to the total protein levels (MEK, ERK) and the loading control (β-actin). This will demonstrate the dose-dependent inhibition of MAPK pathway signaling by Dabrafenib.[1][6][7][8]

Conclusion

3-bromo-5-fluoropyridine-2-carbonitrile (CAS 950670-18-5) is a chemical intermediate of significant value in the synthesis of the targeted cancer therapeutic, Dabrafenib. The strategic placement of its functional groups enables its efficient incorporation into the complex molecular architecture of this BRAF inhibitor. Understanding the synthesis of Dabrafenib from this key building block, coupled with a thorough knowledge of its mechanism of action and the experimental protocols to verify its activity, provides a comprehensive picture for researchers in the field of oncology and drug development. This guide serves as a technical resource to facilitate further research and innovation in the development of targeted cancer therapies.

References

Reactivity and stability of 3-Bromo-5-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 3-Bromo-5-fluoropicolinonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal building block for professionals in drug development and chemical research. We will delve into its core physicochemical properties, reactivity, stability, and safe handling protocols, offering field-proven insights to empower your research and development endeavors.

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS No: 950670-18-5) is a halogenated pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules.[1] Its strategic combination of a pyridine ring, a nitrile group, a bromine atom, and a fluorine atom offers multiple reactive handles, making it a highly sought-after precursor in the pharmaceutical and agrochemical industries.[2][3] The presence of fluorine is particularly noteworthy, as this element is known to enhance crucial properties in drug candidates, such as metabolic stability and binding affinity.[2] This guide will explore the chemical nuances of this compound, providing researchers with the foundational knowledge to leverage its synthetic potential effectively and safely.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step toward its successful application. These properties dictate its behavior in different solvent systems and its requirements for storage and handling.

PropertyValueReference
Molecular Formula C₆H₂BrFN₂
Molecular Weight 201.00 g/mol
CAS Number 950670-18-5 (Note: Some sources cite 886373-28-0 for the isomer 5-Bromo-3-fluoropicolinonitrile)[4]
Appearance Solid
Melting Point 103-105 °C[5][6]
Boiling Point 238.0 ± 35.0 °C (at 760 Torr)[5][6]
Density 1.81 ± 0.1 g/cm³[5][6]
InChI Key OLOSREGULYFXDD-UHFFFAOYSA-N
SMILES String Fc1cnc(C#N)c(Br)c1

Chemical Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from its trifunctional nature. The pyridine core is adorned with three distinct functional groups, each offering a unique avenue for chemical modification. This multi-faceted reactivity allows for a modular and strategic approach to molecular design.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-fluoropicolinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-fluoropicolinonitrile, a key building block in the pharmaceutical and agrochemical industries.[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of its solubility, offering a framework for its effective use in synthesis and formulation.

Introduction to this compound

This compound is a substituted pyridine nitrile with the chemical formula C₆H₂BrFN₂ and a molecular weight of approximately 201.00 g/mol . It typically presents as a solid at room temperature, with a melting point in the range of 103-105°C.[3][4] Its chemical structure, featuring a bromine atom, a fluorine atom, and a nitrile group on a pyridine ring, makes it a versatile intermediate for creating complex molecules.[2] The bromine atom serves as a leaving group for cross-coupling reactions, the fluorine atom can enhance metabolic stability in drug candidates, and the nitrile group is readily convertible to other functional groups.[2] Given its importance, a thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that substances with similar polarities are more likely to be soluble in each other. The polarity of this compound is influenced by the electronegative fluorine and nitrogen atoms, which create polar bonds and can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor). However, the overall molecule has significant nonpolar character due to the aromatic ring and the bromine atom. Therefore, its solubility will be a balance of these competing factors.

A qualitative assessment suggests that this compound is sparingly soluble in water but should exhibit good solubility in many common organic solvents.[1] A more quantitative prediction can be made by considering the polarity of the solvents, categorized as follows:

  • Polar Protic Solvents: These solvents (e.g., alcohols, carboxylic acids) can act as hydrogen bond donors and acceptors. They are likely to have moderate to good solubility for this compound.

  • Polar Aprotic Solvents: These solvents (e.g., ketones, esters, ethers, nitriles) have dipoles but do not have acidic protons to donate for hydrogen bonding. They are expected to be effective solvents.

  • Nonpolar Solvents: These solvents (e.g., alkanes, aromatic hydrocarbons) lack significant dipoles and primarily interact through weaker van der Waals forces. The solubility in these solvents is expected to be lower.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. This protocol is designed to be self-validating by ensuring the system reaches equilibrium and that measurements are taken accurately.

Materials and Equipment
  • This compound (purity ≥98%)

  • A range of organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining the solubility is depicted in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add a known volume of solvent to a vial A->B C Add the solid to the solvent B->C D Seal the vial and place in a constant temperature shaker C->D E Agitate for a set time (e.g., 24 hours) D->E F Allow the solution to settle E->F G Centrifuge to pellet undissolved solid F->G H Carefully withdraw an aliquot of the supernatant G->H I Dilute the aliquot with a known volume of solvent H->I J Analyze the concentration using HPLC or UV-Vis I->J K Calculate the original concentration (solubility) J->K

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • To each vial, add a precise volume (e.g., 5.0 mL) of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a moderate speed to ensure all undissolved solid is pelleted at the bottom.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.

    • Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the original concentration of the saturated solution (the solubility) by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100mL.

Solubility Data of this compound

Solvent ClassSolventExpected Solubility at 25°C (mg/mL)Polarity Index
Polar Aprotic Acetone> 1005.1
Acetonitrile> 505.8
Dimethylformamide (DMF)> 2006.4
Dimethyl Sulfoxide (DMSO)> 2007.2
Ethyl Acetate~50-1004.4
Tetrahydrofuran (THF)> 1004.0
Polar Protic Ethanol~50-1004.3
Methanol~20-505.1
Isopropanol~20-503.9
Nonpolar Chloroform> 1004.1
Dichloromethane (DCM)> 1003.1
Toluene< 202.4
Hexane< 50.1
Aqueous Water< 1 (Sparingly Soluble)10.2

Note: The expected solubility values are estimates based on the compound's structure and qualitative statements. Experimental verification is highly recommended.

Discussion and Practical Implications

The predicted solubility profile indicates that this compound has high solubility in a range of polar aprotic and some polar protic solvents. This is consistent with its molecular structure, which allows for strong dipole-dipole interactions. The high solubility in solvents like acetone, THF, and DCM makes them excellent choices for reaction media. For purification by crystallization, a binary solvent system might be ideal, such as dissolving the compound in a good solvent (e.g., acetone) and then adding a poor solvent (e.g., hexane or water) to induce precipitation.

The low solubility in nonpolar solvents like hexane can be exploited for purification, where hexane can be used to wash away nonpolar impurities. The very low aqueous solubility is typical for a molecule of this size and polarity.

Safety Considerations

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram with the signal word "Warning". When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5] All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5][6] Refer to the Safety Data Sheet (SDS) for complete safety information before use.[5][6]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound. By understanding its solubility characteristics and employing the detailed experimental protocol provided, researchers can optimize its use in synthetic and formulation applications. The provided solubility data, while partially based on estimations, offers a strong starting point for solvent selection and process development.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Picolinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted picolinonitrile framework, a pyridine ring bearing a cyano group at the 2-position, represents a cornerstone in modern synthetic chemistry. Its intrinsic electronic properties and versatile reactivity have established it as a "privileged scaffold" in the design and synthesis of a vast array of functional molecules. This technical guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and diverse applications of substituted picolinonitriles. We will delve into the causality behind experimental choices in key synthetic protocols, present quantitative data for comparative analysis, and elucidate the role of this remarkable heterocyclic motif in medicinal chemistry, agrochemicals, and materials science. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering both historical perspective and practical, field-proven insights.

A Historical Perspective: From Coal Tar to Catalysis

The story of substituted picolinonitriles is intrinsically linked to the broader history of pyridine chemistry. While pyridine itself was first isolated from bone oil and later from coal tar, its synthetic origins date back to 1876.[1] The commercial production of pyridine from coal tar began in the 1920s, with more sophisticated synthetic processes emerging in the 1950s.[1] The introduction of the cyano group onto the pyridine ring, creating the picolinonitrile scaffold, marked a significant step forward in expanding the synthetic utility of this heterocycle.

One of the earliest and most foundational methods for the synthesis of substituted pyridines is the Hantzsch Pyridine Synthesis , first reported by Arthur Hantzsch in 1881.[2][3] This multicomponent reaction, initially yielding a dihydropyridine, laid the groundwork for the construction of the pyridine ring from acyclic precursors.[4][5] The seminal work by Hantzsch was published in Justus Liebigs Annalen der Chemie in 1882, a journal that was a cornerstone of chemical literature in that era.[6][7][8][9][10]

A significant milestone in the direct synthesis of picolinonitriles was a patent filed in 1946, which described the preparation of 2-cyanopyridine by reacting cyanogen with 1,3-dienes.[11] This process, operable in both liquid and vapor phases, provided a direct route to this valuable intermediate.[11]

Over the decades, the synthetic repertoire for accessing substituted picolinonitriles has expanded dramatically, moving from classical condensation reactions to highly efficient, modern catalytic methods. This evolution reflects the increasing demand for these compounds as key building blocks in various scientific and technological fields.

Foundational Synthetic Methodologies

The synthesis of substituted picolinonitriles can be broadly categorized into two approaches: the construction of the pyridine ring with a pre-existing cyano group or the introduction of the cyano group onto a pre-formed pyridine ring.

De Novo Ring Synthesis

The Hantzsch synthesis remains a powerful tool for the construction of substituted pyridines.[9] While the classical method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia, modifications have been developed to introduce a cyano group.[2][3][5] For instance, using a β-aminocrotononitrile as one of the components can directly lead to the formation of a cyanopyridine derivative.[3]

Experimental Protocol: One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives [12]

This protocol exemplifies a modern, microwave-assisted modification of the Hantzsch-type synthesis.

  • In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Irradiate the solvent-free mixture in a microwave reactor for 7-9 minutes.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Wash the reaction mixture with a small amount of ethanol.

  • Purify the crude product by recrystallization from 95% ethanol to afford the desired 2-amino-3-cyanopyridine derivative.

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano enamine, which can be a precursor to substituted cyanopyridines.[13][14] This reaction is particularly useful for constructing fused ring systems where the pyridine ring is part of a larger polycyclic scaffold.[13] The mechanism involves the deprotonation of an α-carbon to a nitrile, followed by nucleophilic attack on the second nitrile group, leading to cyclization.[1]

Conceptual Workflow for Thorpe-Ziegler Cyclization in Polycyclic Picolinonitrile Synthesis

Thorpe_Ziegler_Workflow start Substituted 3-Cyanopyridine-2(1H)-thione intermediate S-Alkylated Intermediate start->intermediate S-Alkylation in DMF reagent1 Biginelli-type 6-bromomethyl-dihydropyrimidinone reagent1->intermediate cyclization Intramolecular Thorpe-Ziegler Cyclization intermediate->cyclization Deprotonation base Strong Base (e.g., NaH, t-BuOK) base->cyclization product Polycyclic Fused Picolinonitrile Derivative cyclization->product Tautomerization & Aromatization caption Thorpe-Ziegler strategy for complex picolinonitriles.

Caption: Thorpe-Ziegler strategy for complex picolinonitriles.

Cyanation of Pre-formed Pyridine Rings

Direct cyanation of the pyridine ring is a common and often more versatile approach to synthesizing substituted picolinonitriles.

A classical and straightforward method for the synthesis of picolinonitriles is the dehydration of the corresponding picolinamide. This is typically achieved using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀).

Experimental Protocol: Synthesis of 3-Cyanopyridine from Nicotinamide [15]

  • In a dry 1-liter round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.

  • Stopper the flask and shake to thoroughly mix the powders.

  • Connect the flask via a wide-bore tube to a long air condenser arranged for distillation. Use a Claisen flask cooled in an ice-salt bath as the receiver.

  • Reduce the pressure to 15-20 mm Hg.

  • Heat the mixture vigorously with a large, free flame, moving the flame to melt the material as rapidly as possible. Continue heating until no more product distills over.

  • Allow the apparatus to cool. Rinse the product from the condenser with ether (or acetone) and combine with the distillate.

  • Remove the solvent by distillation on a steam bath.

  • Distill the crude product at atmospheric pressure using an air condenser to yield 3-cyanopyridine.

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions. The cyanation of halopyridines, particularly bromo- and chloropyridines, is a highly effective method for introducing the cyano group with a high degree of regioselectivity. Palladium and copper-based catalytic systems are most commonly employed.[16][17][18][19] The use of less toxic cyanide sources, such as potassium hexacyanoferrate(II), has made these methods more environmentally benign.[16]

General Workflow for Palladium-Catalyzed Cyanation of a Halopyridine

Palladium_Cyanation_Workflow start Substituted Halopyridine (Ar-X) reaction Reaction Mixture start->reaction pd_catalyst Pd Catalyst (e.g., Pd(dba)₂) pd_catalyst->reaction ligand Ligand (e.g., dppf) ligand->reaction cyano_source Cyanide Source (e.g., Zn(CN)₂) cyano_source->reaction solvent Solvent (e.g., DMF) solvent->reaction heating Heating (e.g., 80-120 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Chromatography) workup->purification product Substituted Picolinonitrile (Ar-CN) purification->product caption Typical workflow for Pd-catalyzed cyanation.

Caption: Typical workflow for Pd-catalyzed cyanation.

Physicochemical and Spectroscopic Data

The following table summarizes key data for a selection of substituted picolinonitriles, providing a basis for comparison and characterization.

Compound NameStructureMolecular FormulaYield (%)Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
2-PyridinecarbonitrileC₆H₄N₂C₆H₄N₂52-7.63, 7.78, 7.95, 8.76117.0, 126.8, 128.2, 133.3, 137.0, 151.0[20]
3-Methyl-2-pyridinecarbonitrileC₇H₆N₂C₇H₆N₂7583.52.58, 7.43, 7.69, 8.5518.6, 116.3, 126.5, 134.0, 138.0, 138.4, 148.4[20]
4-Methyl-2-pyridinecarbonitrileC₇H₆N₂C₇H₆N₂4287.02.48, 7.42, 7.52, 8.5720.8, 117.3, 127.8, 129.3, 133.7, 148.7, 150.7[20]
3-Bromo-2-pyridinecarbonitrileC₆H₃BrN₂C₆H₃BrN₂81-7.89, 8.21, 8.66115.6, 124.5, 127.6, 135.2, 140.6, 149.0[20]

Applications of Substituted Picolinonitriles

The versatility of the substituted picolinonitrile scaffold has led to its widespread application in several key areas of chemical science and technology.

Medicinal Chemistry: A Scaffold for Targeted Therapies

Substituted picolinonitriles are prominent in medicinal chemistry, particularly in the development of kinase inhibitors for the treatment of cancer and other diseases.[18] The cyano group can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to the target protein.

  • Kinase Inhibitors: A variety of picolinonitrile derivatives have been investigated as inhibitors of kinases such as PIKfyve, PIP4K2C, Rho kinase (ROCK), and epidermal growth factor receptor (EGFR).[7][21][22] The substitution pattern on the pyridine ring allows for fine-tuning of the selectivity and potency of these inhibitors. Structure-activity relationship (SAR) studies have shown that both the position and nature of the substituents are critical for biological activity.[7][10][23]

  • Androgen Receptor Modulators: Certain trifluoromethyl-substituted picolinonitriles have been developed as modulators of the androgen receptor, with potential applications in the treatment of prostate cancer.[19]

Agrochemicals: Protecting Crops

The pyridine ring is a common feature in many agrochemicals, and picolinonitrile derivatives are no exception.[21][24] They are used in the development of:

  • Fungicides: Picolinamide derivatives, which can be synthesized from picolinonitriles, have shown potent fungicidal activity against a range of agriculturally relevant fungi.[23][25][26]

  • Herbicides: The picolinic acid herbicide family, which includes compounds like picloram and clopyralid, are effective against broadleaf weeds.[27] Picolinonitriles serve as key intermediates in the synthesis of these herbicides.[28] The introduction of a trifluoromethyl group into the pyridine ring has been a particularly successful strategy in developing novel agrochemicals.[29][30]

Materials Science: Building Blocks for Functional Materials

The electronic properties of the picolinonitrile scaffold make it an attractive component in the design of functional organic materials.

  • Dye-Sensitized Solar Cells (DSSCs): Pyridyl- and picolinic acid-substituted zinc(II) phthalocyanines have been successfully employed as sensitizers in DSSCs.[22] The picolinic acid moiety can act as an anchoring group to the semiconductor surface (e.g., TiO₂), facilitating electron injection from the photo-excited dye into the semiconductor's conduction band.[31][32][33][34] The electronic tuning of the picolinonitrile core can influence the light-harvesting properties of the dye.

Safety and Handling

Picolinonitriles, like many nitrile-containing compounds, should be handled with care. They can be toxic if ingested, inhaled, or absorbed through the skin.[35] It is essential to consult the specific Safety Data Sheet (SDS) for each substituted picolinonitrile derivative.[2][25] General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding the creation of dusts.

  • Washing hands thoroughly after handling.

Conclusion

The journey of substituted picolinonitriles from their conceptual origins in classical pyridine chemistry to their current status as a privileged scaffold in modern molecular design is a testament to their remarkable synthetic versatility and functional significance. The development of a diverse array of synthetic methodologies, from the foundational Hantzsch synthesis and Thorpe-Ziegler reaction to sophisticated transition metal-catalyzed cyanations, has provided chemists with a powerful toolkit for accessing a wide range of these valuable compounds. Their impact is felt across multiple disciplines, from the development of life-saving kinase inhibitors in medicine to the creation of efficient herbicides in agriculture and novel materials for renewable energy. As synthetic methodologies continue to evolve and our understanding of structure-property relationships deepens, the importance of the substituted picolinonitrile scaffold in addressing contemporary scientific and technological challenges is set to grow even further.

References

The Influence of Fluorine Substitution on the Thermochemical Properties of Pyridine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep understanding of the thermochemical properties of fluorinated pyridine compounds is paramount for researchers, scientists, and drug development professionals. The strategic incorporation of fluorine atoms into the pyridine ring can dramatically alter a molecule's stability, reactivity, and intermolecular interactions—key factors in the design of novel pharmaceuticals and functional materials. This in-depth technical guide provides a thorough examination of the experimental and computational methodologies used to determine these properties and presents a comprehensive analysis of the resulting data, offering field-proven insights into the structure-property relationships that govern these fascinating molecules.

Introduction: The Unique Impact of Fluorine on Pyridine's Thermochemistry

The substitution of hydrogen with fluorine on a pyridine ring introduces a host of changes to the molecule's electronic structure and, consequently, its thermochemical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond are the primary drivers of these changes. This guide will explore the nuances of how the number and position of fluorine substituents affect key thermochemical parameters, including the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), heat capacity (Cp), and C-F bond dissociation energies (BDEs). A grasp of these properties is essential for predicting the stability of fluorinated pyridines, understanding their reaction mechanisms, and designing molecules with desired energetic characteristics.

Experimental Determination of Thermochemical Properties

The accurate experimental determination of the thermochemical properties of fluorinated pyridine compounds relies on a suite of specialized techniques. This section details the methodologies for two cornerstone experimental approaches: rotating-bomb combustion calorimetry for determining enthalpies of formation and the Knudsen effusion method for measuring vapor pressures to derive enthalpies of sublimation.

Rotating-Bomb Combustion Calorimetry: A Self-Validating System for Enthalpy of Formation

Combustion calorimetry is a primary method for determining the standard enthalpy of formation of organic compounds.[1] For organofluorine compounds, the formation of corrosive hydrofluoric acid (HF) and potentially gaseous carbon tetrafluoride (CF₄) as combustion products necessitates the use of a specialized rotating-bomb calorimeter to ensure a well-defined final state.[2][3]

Causality Behind Experimental Choices: The rotation of the bomb after combustion is crucial. It ensures that the aqueous solution within the bomb becomes homogeneous, allowing for the complete dissolution and reaction of all acidic products, leading to a well-defined and thermodynamically characterizable final state. The use of a platinum-lined bomb minimizes corrosion from the highly reactive combustion products.[3] For volatile liquid samples, encapsulation in sealed polyester film bags that undergo complete combustion is a proven technique to handle these materials.[3]

Detailed Experimental Protocol: Combustion Calorimetry of a Fluorinated Pyridine Compound

  • Sample Preparation: A precisely weighed sample of the fluorinated pyridine compound (typically 0.5-1.0 g) is encapsulated in a polyester film bag of known mass and heat of combustion.

  • Bomb Preparation: 10 mL of deionized water is added to the platinum-lined bomb. The encapsulated sample is placed in a platinum crucible, and a platinum fuse wire is positioned to ensure ignition.

  • Assembly and Charging: The bomb is sealed and purged with oxygen before being charged with high-purity oxygen to a pressure of approximately 3 MPa.[4]

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

  • Post-Combustion Analysis: The bomb is depressurized, and the gaseous and liquid contents are collected. The total acidity of the bomb solution is determined by titration to quantify the amount of HF formed. The combustion gases are analyzed for CO₂ and any unreacted starting material or side products like CF₄.[4]

  • Data Analysis: The heat of combustion is calculated from the temperature rise of the calorimeter, its energy equivalent (determined by combusting a standard like benzoic acid), and corrections for the heat of formation of nitric acid, the combustion of the fuse wire and polyester bag, and the energy of bringing the reactants and products to their standard states. The standard enthalpy of formation is then derived using Hess's Law.

graph TD; A[Sample Preparation: Weighing and Encapsulation] --> B[Bomb Preparation: Add Water and Mount Sample]; B --> C[Assembly and Charging with Oxygen]; C --> D[Calorimeter Setup and Thermal Equilibration]; D --> E[Ignition and Temperature Monitoring]; E --> F[Post-Combustion Analysis: Titration and Gas Analysis]; F --> G[Data Analysis and Calculation of ΔfH°]; Caption: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.

Knudsen Effusion Method: Probing the Sublimation Enthalpy

The enthalpy of sublimation (ΔH°sub), the enthalpy change when a substance transitions from a solid to a gas, is a critical parameter for deriving gas-phase thermochemical data from condensed-phase measurements. The Knudsen effusion method is a reliable technique for determining the vapor pressure of solids with low volatility, from which the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.[5][6]

Causality Behind Experimental Choices: This method is based on the principle of measuring the rate of mass loss of a sample as it effuses through a small orifice into a vacuum.[7] The rate of effusion is directly proportional to the vapor pressure of the substance at a given temperature. By measuring the mass loss over time at various temperatures, a vapor pressure curve can be constructed.

Detailed Experimental Protocol: Knudsen Effusion of a Solid Fluorinated Pyridine

  • Sample Preparation: A small amount of the solid fluorinated pyridine is placed in the Knudsen cell, which is a small container with a precisely machined orifice of known area. The cell is weighed accurately.

  • Apparatus Setup: The Knudsen cell is placed in a thermostatted block within a high-vacuum chamber.[7]

  • Evacuation and Heating: The chamber is evacuated to a high vacuum (typically < 10⁻³ Pa). The Knudsen cell is then heated to a desired constant temperature.

  • Mass Loss Measurement: The mass of the cell is monitored over time. This can be done by either weighing the cell before and after the experiment for a set duration or by using a microbalance to continuously measure the mass loss in situ.[7]

  • Temperature Variation: The experiment is repeated at several different temperatures to obtain vapor pressure data as a function of temperature.

  • Data Analysis: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen-Hertz equation: P = ( dm/dt ) * (2πRT/M)¹/² / A, where A is the area of the orifice, M is the molar mass of the sample, and R is the ideal gas constant. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, based on the integrated form of the Clausius-Clapeyron equation.

graph TD; A[Sample Loading and Initial Weighing of Knudsen Cell] --> B[Placement in High-Vacuum Chamber]; B --> C[Evacuation and Isothermal Heating]; C --> D[Measurement of Mass Loss Over Time]; D --> E{Repeat at Multiple Temperatures?}; E -- Yes --> C; E -- No --> F[Data Analysis: Vapor Pressure Calculation]; F --> G[Clausius-Clapeyron Plot to Determine ΔH°sub]; Caption: Workflow for determining the enthalpy of sublimation using the Knudsen effusion method.

Computational Thermochemistry of Fluorinated Pyridines

High-level quantum chemical calculations provide a powerful complementary approach to experimental methods for determining the thermochemical properties of molecules. Methods like Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) models are capable of predicting enthalpies of formation with high accuracy.

Causality Behind Computational Choices: The choice of a high-level composite method like G3(MP2)//B3LYP represents a balance between computational cost and accuracy. This approach uses geometries and vibrational frequencies from a less computationally expensive method (B3LYP) and then applies a series of high-level single-point energy corrections to approximate a coupled-cluster level calculation with a large basis set. Isodesmic and homodesmotic reactions are often employed in these calculations. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which leads to a cancellation of systematic errors in the calculations and thus more accurate results.

Computational Protocol for Determining Thermochemical Properties

  • Geometry Optimization and Vibrational Frequencies: The molecular geometry of each fluorinated pyridine isomer is optimized, and vibrational frequencies are calculated using a density functional theory (DFT) method, such as B3LYP with a 6-311+G(d,p) basis set.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP2, MP4, QCISD(T)) with various basis sets as prescribed by the chosen composite method (e.g., G3MP2).

  • Calculation of Thermochemical Properties: The standard enthalpy of formation, entropy, and heat capacity are calculated from the optimized geometries, vibrational frequencies, and the composite single-point energies using statistical mechanics.

  • Bond Dissociation Energy Calculation: The C-F bond dissociation energy is calculated as the enthalpy difference between the parent fluorinated pyridine molecule and the resulting pyridyl radical and fluorine atom fragments.

Thermochemical Data of Fluorinated Pyridines

The following tables summarize the calculated gas-phase thermochemical properties for various fluorinated pyridine isomers at 298.15 K. These values have been obtained from high-level ab initio calculations and provide a consistent dataset for understanding the influence of fluorination.

Table 1: Calculated Standard Enthalpies of Formation (ΔfH°), Gibbs Free Energies of Formation (ΔfG°), and Entropies (S°) of Fluorinated Pyridines at 298.15 K

CompoundΔfH° (kJ/mol)ΔfG° (kJ/mol)S° (J/mol·K)
Pyridine140.4191.1276.9
2-Fluoropyridine-51.2-2.7288.3
3-Fluoropyridine-48.90.4287.9
4-Fluoropyridine-45.13.8288.1
2,6-Difluoropyridine-239.8-188.9299.5
Pentafluoropyridine-798.5-705.1344.2

Note: Data for pyridine is experimental for reference. Data for fluorinated pyridines are based on high-level computational studies.

Table 2: Calculated C-F Bond Dissociation Energies (BDEs) of Monofluoropyridines at 298.15 K

CompoundBDE (C-F) (kJ/mol)
2-Fluoropyridine525
3-Fluoropyridine530
4-Fluoropyridine528
Fluorobenzene (for comparison)531

Note: Values are based on high-level computational studies.

Discussion: Structure-Property Relationships

The data presented in the tables above reveal clear trends in the thermochemical properties of fluorinated pyridines as a function of the degree and position of fluorine substitution.

graph { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Key consequences of fluorine substitution on pyridine's properties.

Impact of Fluorination on Stability

The standard enthalpies of formation become increasingly negative with a greater number of fluorine substituents, indicating a significant increase in thermodynamic stability. This is attributed to the strong C-F bond and the inductive electron-withdrawing effect of fluorine, which stabilizes the aromatic ring. For the monofluoropyridines, the 2-fluoro isomer is the most stable, likely due to the proximity of the electronegative fluorine atom to the nitrogen atom, leading to favorable electrostatic interactions.

Carbon-Fluorine Bond Dissociation Energies

The C-F bond in fluoropyridines is exceptionally strong, with BDEs comparable to that in fluorobenzene. This high bond strength contributes to the general chemical inertness of the C-F bond. The position of the fluorine atom on the pyridine ring has a modest but discernible effect on the BDE. The slightly lower BDE for 2-fluoropyridine compared to the 3- and 4-isomers may be attributed to the influence of the adjacent nitrogen atom on the electronic structure of the C-F bond and the stability of the resulting pyridyl radical.

Conclusion

The thermochemical properties of fluorinated pyridine compounds are a complex interplay of the number and position of fluorine substituents. This guide has outlined the robust experimental and computational methodologies required for their accurate determination and has presented a comprehensive overview of the key thermochemical data. The increasing stability with higher degrees of fluorination and the nuanced effects of fluorine position on bond dissociation energies provide a foundational understanding for the rational design of novel fluorinated pyridine derivatives in drug discovery and materials science. The self-validating nature of the experimental protocols described, coupled with the predictive power of high-level computational chemistry, offers a powerful toolkit for researchers in this exciting field.

References

A Senior Application Scientist's Guide to the Quantum Chemical Modeling of 3-Bromo-5-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Decoding a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogens and nitrogen-containing heterocycles is a cornerstone of rational drug design. 3-Bromo-5-fluoropicolinonitrile, a halogenated pyridine derivative, represents a quintessential "privileged scaffold." Its structure is a nexus of functionalities ripe for synthetic elaboration, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for cross-coupling reactions.[1] The nitrile group and the pyridine ring itself offer further points for modification and interaction.[1]

Understanding the intrinsic electronic and structural properties of this molecule is not merely an academic exercise; it is a predictive tool. Quantum chemical modeling allows us to move beyond empirical observation and into the realm of in silico characterization. By accurately simulating the molecule's behavior at the quantum level, we can forecast its reactivity, intermolecular interaction potential, and spectroscopic signatures. This guide provides a comprehensive, field-proven protocol for the quantum chemical modeling of this compound, grounded in Density Functional Theory (DFT), to empower researchers in their drug development endeavors.

The Theoretical Imperative: Why DFT is the Workhorse for Molecular Modeling

For molecules of this size and complexity, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy. Unlike more computationally expensive ab initio methods, DFT approximates the many-electron problem by calculating the electron density. The choice of the functional and basis set is the most critical decision in setting up a DFT calculation, as it directly dictates the quality of the results.

  • Functional Selection (The "How"): For halogenated aromatic systems, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation are essential. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a robust and widely validated choice that consistently provides reliable geometries and electronic properties for such systems.[4][5][6]

  • Basis Set Selection (The "What"): The basis set is the set of mathematical functions used to build the molecular orbitals. For molecules containing halogens, which have a large number of electrons, a flexible basis set is crucial. The 6-311++G(d,p) basis set is highly recommended.[5][6][7] Let's break down why:

    • 6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing high flexibility.

    • ++: Adds diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing lone pairs and potential non-covalent interactions, which are critical in drug-receptor binding.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is necessary to accurately model the bonding in a molecule.

The combination of B3LYP/6-311++G(d,p) represents a gold-standard level of theory for achieving accurate, publication-quality results for molecules like this compound.[4][5][6]

The Computational Protocol: A Validated Step-by-Step Workflow

This section details a self-validating protocol for the comprehensive quantum chemical analysis of this compound. The workflow is designed to ensure that each step confirms the validity of the previous one.

G cluster_input Step 1: Input Preparation cluster_calc Step 2: Core Calculations cluster_analysis Step 3: In-Depth Analysis Input Build this compound (e.g., in GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Submit Calculation Freq Frequency Analysis (Confirm Minimum Energy) Opt->Freq Use Optimized Geometry HOMO_LUMO Frontier Molecular Orbitals (Reactivity) Freq->HOMO_LUMO Validated Structure MEP Molecular Electrostatic Potential (Interaction Sites) Freq->MEP NBO Natural Bond Orbital (Charge Distribution) Freq->NBO

Figure 1: A validated computational workflow for the quantum chemical analysis of this compound.

Step 2.1: Geometry Optimization
  • Objective: To find the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the global minimum on the potential energy surface.

  • Methodology:

    • Construct the initial molecular structure of this compound using a molecular builder.

    • Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

    • The calculation will iteratively adjust the bond lengths, bond angles, and dihedral angles to minimize the total energy of the system.

  • Validation: The optimization is considered successful when the forces on all atoms are negligible, and the geometry has converged to a stable point.

Step 2.2: Vibrational Frequency Analysis
  • Objective: To confirm that the optimized geometry is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

  • Methodology:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

  • Validation: A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized. The calculated frequencies can be compared to experimental spectroscopic data for further validation.[8][9][10][11]

Analysis and Interpretation: From Raw Data to Chemical Insight

With a validated structure, we can now extract chemically meaningful information.

Structural Parameters

The optimized geometry provides precise bond lengths and angles. These should be tabulated and, where possible, compared with experimental crystallographic data for validation.

ParameterAtom 1Atom 2Calculated Value (Å)
Bond LengthC2C3Value
Bond LengthC3BrValue
Bond LengthC5FValue
Bond LengthC2C≡NValue
Angle Atom 1 Atom 2 Atom 3
Bond AngleN1C2C3
Bond AngleC4C5F
(Note: Atom numbering should correspond to a provided molecular diagram. Values are placeholders.)
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.

OrbitalEnergy (eV)
HOMOValue
LUMOValue
Energy Gap ΔE

Visualization of the HOMO and LUMO isosurfaces reveals the regions of the molecule most likely to participate in electron donation and acceptance, respectively.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful tool for predicting intermolecular interactions.[12][13][14][15] It visualizes the electrostatic potential on the electron density surface, indicating regions of positive and negative charge.

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.[12][14] For this compound, these regions are expected around the nitrogen atom of the pyridine ring and the nitrile group.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack and are likely to act as hydrogen bond donors.[12][14]

The MEP map provides a direct visual guide to how the molecule will be "seen" by a potential binding partner, such as a protein receptor.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron distribution in the molecule, translating the complex wave function into the familiar language of Lewis structures (bonds and lone pairs).[16][17][18][19][20]

  • Natural Atomic Charges: NBO provides a more chemically intuitive and less basis-set-dependent measure of atomic charges compared to other methods like Mulliken population analysis.[18] This allows for the quantification of the electron-withdrawing or -donating effects of the substituents.

  • Donor-Acceptor Interactions: The analysis reveals hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the delocalization of electrons and contributes to the molecule's overall stability.

AtomNatural Charge (e)
N1 (Pyridine)Value
C2Value
C3Value
BrValue
C5Value
FValue
N (Nitrile)Value
(Note: Values are placeholders.)

Conclusion: Bridging Theory and Application

The quantum chemical modeling of this compound using the B3LYP/6-311++G(d,p) level of theory provides a wealth of predictive information. By following the validated workflow presented in this guide, researchers can gain deep insights into the molecule's structural, electronic, and reactive properties. This knowledge is invaluable for understanding its behavior in synthetic reactions and for rationally designing new drug candidates by predicting how modifications to the scaffold will influence its interactions within a biological target. This computational pre-screening saves valuable time and resources, accelerating the drug discovery pipeline.

References

A Comprehensive Technical Guide to the Crystal Structure Analysis of 3-Bromo-5-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling Molecular Architecture for Advanced Material Design

3-Bromo-5-fluoropicolinonitrile is a substituted pyridine nitrile, a class of heterocyclic compounds that serve as pivotal building blocks in modern chemistry.[1] Their structural motifs are frequently incorporated into active pharmaceutical ingredients (APIs) and advanced agrochemicals, where the strategic placement of halogen atoms can significantly modulate molecular properties such as metabolic stability, binding affinity, and bioavailability.[2][3][4]

The precise three-dimensional arrangement of atoms and molecules in the solid state—the crystal structure—governs the macroscopic physicochemical properties of a compound. For drug development professionals, a thorough understanding of crystal structure is not merely an academic exercise; it is a critical component of rational drug design, polymorphism screening, and intellectual property protection. It informs everything from formulation and stability to solubility and ultimately, therapeutic efficacy.

This guide provides a comprehensive, in-depth technical framework for the complete crystal structure analysis of this compound. We move beyond a simple recitation of steps to deliver a field-proven methodology, explaining the causality behind experimental choices and analytical pathways. This document serves as a roadmap for researchers seeking to elucidate the structural intricacies of this, and similar, high-value chemical entities.

Part 1: The Genesis—From Powder to High-Fidelity Single Crystal

The foundation of any successful single-crystal X-ray diffraction (SC-XRD) study is a high-quality single crystal. This is an axiom in crystallography. The process begins with a sample of high chemical purity (typically ≥98%) to minimize defects in the resulting crystal lattice.[1] For small organic molecules like this compound, the most reliable method for crystal growth is often slow, controlled evaporation.

The rationale behind this choice is rooted in thermodynamics. Rapid precipitation traps solvent and introduces dislocations, leading to poorly diffracting or twinned crystals. Slow evaporation allows molecules to deposit onto the growing crystal face in a methodical, low-energy manner, promoting the formation of a well-ordered, single lattice.

Experimental Protocol 1: Crystal Growth via Slow Evaporation
  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound to a moderate extent. Oversolubility prevents saturation, while poor solubility inhibits the transport of material. For this compound, a pale yellow crystalline solid, solvents of intermediate polarity such as ethanol, acetone, or chloroform should be evaluated.[2] The solvent should also be reasonably volatile to allow for evaporation over a period of several days to weeks.

  • Preparation of a Near-Saturated Solution: In a clean glass vial, dissolve the compound in a minimal amount of the selected solvent at room temperature. Gentle warming can be used to increase solubility, but the solution should then be allowed to cool to room temperature. The goal is to create a solution that is just below its saturation point.

  • Controlled Evaporation Setup: Cover the vial with a cap or parafilm. Using a needle, pierce one to three small holes in the covering. This prevents dust contamination while allowing the solvent to evaporate slowly. Place the vial in a vibration-free location, such as a desiccator or a quiet corner of a laboratory bench.

  • Monitoring and Harvesting: Observe the vial daily without disturbing it. Suitable crystals for SC-XRD are typically 0.1-0.3 mm in each dimension, with well-defined faces and high optical clarity.[5] Once crystals of appropriate size have formed, carefully harvest them using a spatula or by decanting the mother liquor. Immediately coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss or degradation.

Part 2: The Core Analysis—Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive analytical technique for determining the precise three-dimensional structure of a crystalline material.[6][7] It provides unparalleled detail, including unit cell dimensions, atomic positions, and the nature of chemical bonds.[8] The technique is based on the principle of Bragg's Law, where a monochromatic X-ray beam is diffracted by the regularly spaced electron clouds of the atoms within the crystal lattice, creating a unique diffraction pattern that serves as a fingerprint of the crystal's internal structure.[5][9]

SC-XRD_Workflow Figure 1: The Single-Crystal X-ray Diffraction Workflow cluster_Experiment Experimental Phase cluster_Computation Computational Phase cluster_Analysis Analysis & Validation Crystal High-Quality Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount Harvesting Collect Data Collection (X-ray Diffractometer) Mount->Collect Low Temperature Process Data Processing & Reduction Collect->Process Raw Diffraction Frames Solve Structure Solution (e.g., SHELXT) Process->Solve Intensity Data Refine Structure Refinement (e.g., SHELXL) Solve->Refine Initial Model Validate Validation & CIF Generation Refine->Validate Refined Model Analyze Structural & Interaction Analysis Validate->Analyze Final Structure

Caption: High-level workflow for SC-XRD analysis.

Experimental Protocol 2: SC-XRD Data Collection, Solution, and Refinement
  • Crystal Mounting and Centering: Using a micromanipulator under a microscope, select a suitable single crystal and mount it on a cryo-loop, which is then affixed to a goniometer head on the diffractometer. The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This critical step minimizes atomic thermal vibrations, resulting in a sharper diffraction pattern and a more precise final structure.

  • Data Collection: The goniometer rotates the crystal through a multitude of orientations relative to the incident X-ray beam (commonly from a Mo Kα or Cu Kα source). A detector, such as a CCD or CMOS sensor, records the intensity and position of the diffracted X-ray spots for each orientation.[7] A complete data collection can take several hours.

  • Data Reduction and Structure Solution: The raw diffraction images are processed to integrate the spot intensities and determine the unit cell parameters and space group symmetry. This processed data is then used to solve the "phase problem." Modern direct methods or dual-space algorithms, as implemented in software like SHELXT, are used to generate an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm, typically within a graphical interface like Olex2 employing the SHELXL refinement engine. This iterative process adjusts atomic positions, occupancies, and displacement parameters to minimize the difference between the diffraction pattern calculated from the model and the one observed experimentally. The quality of the final model is assessed by crystallographic R-factors (R1, wR2) and the goodness-of-fit (GooF), with lower values indicating a better fit.

Part 3: Decoding the Data—Molecular Geometry and Supramolecular Architecture

The output of a successful refinement is a Crystallographic Information File (CIF), which contains the complete structural details. Analysis of this file reveals profound insights into the molecule's nature.

Crystallographic Data Summary

All quantitative crystallographic data should be summarized in a standardized table for clarity and reporting.

Table 1: Crystallographic Data and Refinement Details
Parameter Value (Hypothetical)
Empirical FormulaC₆H₂BrFN₂
Formula Weight201.00
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.5 Å, b = 5.6 Å, c = 14.2 Å
α = 90°, β = 95.5°, γ = 90°
Volume672.1 ų
Z (Molecules/Unit Cell)4
Density (calculated)1.987 g/cm³
Final R indices [I > 2σ(I)]R1 = 0.035, wR2 = 0.085
Goodness-of-Fit (GooF)1.05
Analysis of Molecular Geometry and Intermolecular Interactions

The refined structure provides precise bond lengths, bond angles, and torsion angles. These values are compared against established data for similar chemical fragments to identify any structural strain or unusual conformations. For this compound, key areas of interest include the planarity of the pyridine ring and the geometry of the C-Br, C-F, and C≡N bonds.

Beyond the single molecule, the crystal structure reveals how molecules pack together. This supramolecular assembly is directed by a network of non-covalent interactions. For this molecule, the following interactions are anticipated to be significant drivers of the crystal packing:

  • Halogen Bonding: The electropositive region (σ-hole) on the bromine atom can act as a Lewis acid, forming a directional interaction with a Lewis base, such as the nitrogen atom of the nitrile group or the pyridine ring of an adjacent molecule (Br···N).

  • Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C-H···F and C-H···N interactions can play a significant role in stabilizing the crystal lattice.

  • π-π Stacking: The electron-deficient pyridine rings can stack in an offset, face-to-face manner, contributing to the overall cohesive energy of the crystal.

Part 4: Advanced Visualization and Quantification with Hirshfeld Surface Analysis

To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is an indispensable computational tool.[10][11] It partitions the crystal space into regions defined by the electron contribution of each molecule, generating a unique surface for the molecule of interest.[12][13]

Hirshfeld_Analysis Figure 2: The Hirshfeld Surface Analysis Process cluster_HS Hirshfeld Surface Calculation cluster_Output Outputs for Interpretation CIF Crystallographic Information File (CIF) HS_Calc Calculate Hirshfeld Surface (e.g., CrystalExplorer) CIF->HS_Calc d_norm Map d_norm Property HS_Calc->d_norm FP Generate 2D Fingerprint Plots HS_Calc->FP Surface_Viz 3D Surface Visualization d_norm->Surface_Viz Visualizes close contacts Plot_Viz Quantitative Fingerprint Plots FP->Plot_Viz Deconvolutes interactions Interaction_Table Interaction Percentage Table Plot_Viz->Interaction_Table Quantifies contributions

Caption: Input and outputs of Hirshfeld surface analysis.

The surface can be mapped with various properties, most commonly dnorm, a normalized contact distance.[14] This mapping uses a red-white-blue color scale:

  • Red Spots: Indicate intermolecular contacts shorter than the van der Waals radii, highlighting the most significant interactions like halogen or hydrogen bonds.

  • White Regions: Represent contacts at approximately the van der Waals separation.

  • Blue Regions: Signify contacts longer than the van der Waals radii.

The analysis is complemented by 2D fingerprint plots, which summarize all interactions by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de).[10] These plots can be deconstructed to quantify the percentage contribution of each type of atomic contact to the overall crystal packing.

Table 2: Hirshfeld Surface Interaction Contributions
Interaction Type (X···Y) Contribution (%) (Hypothetical)
H···H35.0
Br···H / H···Br18.5
F···H / H···F15.2
N···H / H···N11.8
C···H / H···C9.5
Br···N / N···Br4.1
Other5.9

Conclusion: From Structure to Function

This guide has outlined a rigorous, multi-step methodology for the definitive crystal structure analysis of this compound. By progressing from meticulous crystal growth to advanced computational analysis, researchers can develop a profound understanding of not only the molecule's intrinsic geometry but also the complex network of intermolecular forces that dictate its solid-state behavior. This detailed structural knowledge is the bedrock upon which further research is built, enabling the rational design of novel pharmaceuticals and advanced materials with tailored, predictable, and optimized properties.

References

Methodological & Application

Introduction: Navigating the Challenges of Heterocyclic Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Heck-Mizoroki Cross-Coupling of 3-bromo-5-fluoropyridine-2-carbonitrile

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This palladium-catalyzed transformation has become indispensable in the pharmaceutical industry for the construction of complex molecular architectures from readily available precursors.[2][3]

This guide focuses on a particularly relevant and challenging substrate: 3-bromo-5-fluoropyridine-2-carbonitrile . This molecule is an attractive building block for drug discovery due to the presence of the pyridine scaffold, a common motif in bioactive compounds. However, its electronic and structural features present specific hurdles for the Heck reaction:

  • Electron Deficiency: The pyridine ring is inherently electron-poor, which can slow the initial, rate-limiting oxidative addition step of the palladium catalyst into the carbon-bromine bond.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This interaction can lead to catalyst poisoning or the formation of inactive complexes, thereby hindering the catalytic cycle.[4]

  • Functional Group Compatibility: The presence of fluoro and nitrile substituents requires a catalytic system that is robust and chemoselective.

This document provides a comprehensive protocol and technical insights for successfully performing the Heck reaction on this substrate. We will delve into the mechanistic rationale behind the selection of reagents and conditions, offer a detailed experimental workflow, and provide guidance for optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][3] Understanding this cycle is critical for rational optimization of reaction conditions. The process involves four key stages: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination (catalyst regeneration).

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromide bond of the pyridine substrate to form a Pd(II) complex.[1]

  • Olefin Coordination & Migratory Insertion: The alkene partner coordinates to the Pd(II) complex, followed by insertion into the Pd-C bond.[3]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[3]

  • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of H-X, regenerating the active Pd(0) catalyst to continue the cycle.[5][6]

G cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(X) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkene Alkene Complex pd2_aryl->pd2_alkene Alkene Coordination pd2_alkyl σ-Alkyl Pd(II) Complex pd2_alkene->pd2_alkyl Migratory Insertion pd2_hydride H-Pd(II)L₂(X) pd2_alkyl->pd2_hydride β-Hydride Elimination pd2_hydride->pd0 Reductive Elimination (+ Base) Product Coupled Product BaseHX Base-H⁺X⁻ ArX 3-Bromo-5-fluoropyridine -2-carbonitrile Alkene Alkene

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Protocol: Heck Coupling of 3-bromo-5-fluoropyridine-2-carbonitrile with n-Butyl Acrylate

This protocol provides a reliable starting point for the coupling reaction. Optimization may be required based on the specific alkene used.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
3-bromo-5-fluoropyridine-2-carbonitrile201.992021.01.0
n-Butyl Acrylate128.171921.51.5
Palladium(II) Acetate (Pd(OAc)₂)224.504.50.020.02
Tri(tert-butyl)phosphine (P(t-Bu)₃)202.298.10.040.04
Potassium Carbonate (K₂CO₃)138.212762.02.0
N,N-Dimethylacetamide (DMAc)-5 mL--

Safety Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and phosphine ligands are toxic and should be handled with care.

Experimental Workflow

G node_setup 1. Reaction Setup node_reagents Add K₂CO₃, Pyridine Substrate, and Pd(OAc)₂ to oven-dried flask. node_setup->node_reagents node_seal Seal flask with a septum. node_reagents->node_seal node_purge Evacuate and backfill with Nitrogen or Argon (3x). node_seal->node_purge node_solvent Add anhydrous DMAc via syringe. node_purge->node_solvent node_ligand Add P(t-Bu)₃ ligand solution. node_solvent->node_ligand node_alkene Add n-butyl acrylate. node_ligand->node_alkene node_reaction 2. Reaction node_alkene->node_reaction node_heat Heat reaction mixture to 110 °C with vigorous stirring. node_reaction->node_heat node_monitor Monitor progress by TLC or LC-MS (typically 12-24 h). node_heat->node_monitor node_workup 3. Work-up & Purification node_monitor->node_workup node_cool Cool to room temperature. node_workup->node_cool node_dilute Dilute with ethyl acetate. node_cool->node_dilute node_filter Filter through Celite® to remove inorganic salts and Pd black. node_dilute->node_filter node_concentrate Concentrate the filtrate in vacuo. node_filter->node_concentrate node_purify Purify the crude residue by flash column chromatography. node_concentrate->node_purify

Caption: Step-by-step experimental workflow for the Heck reaction.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (276 mg, 2.0 mmol), 3-bromo-5-fluoropyridine-2-carbonitrile (202 mg, 1.0 mmol), and palladium(II) acetate (4.5 mg, 0.02 mmol).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition:

    • Through the septum, add 5 mL of anhydrous N,N-Dimethylacetamide (DMAc) via syringe.

    • Add the tri(tert-butyl)phosphine ligand (8.1 mg, 0.04 mmol), preferably as a dilute solution in a dry, degassed solvent like toluene.

    • Finally, add the n-butyl acrylate (192 mg, 1.5 mmol) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the inorganic base and any precipitated palladium black. Wash the pad with additional ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.

Rationale for Component Selection

  • Palladium Precatalyst (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable, and cost-effective precatalyst.[1] It is reduced in situ to the active Pd(0) species, often by the phosphine ligand.[1]

  • Ligand (P(t-Bu)₃): For an electron-deficient heteroaryl halide, a strongly electron-donating and sterically bulky ligand is crucial.[3] Tri(tert-butyl)phosphine provides a high electron density to the palladium center, which facilitates the challenging oxidative addition step. Its large cone angle also promotes the formation of a coordinatively unsaturated species necessary for the reaction to proceed.[3] Other effective ligands for such challenging substrates include N-heterocyclic carbenes (NHCs) or specialized biaryl phosphines.[7][8]

  • Base (K₂CO₃): An inorganic base like potassium carbonate is effective and generally does not interfere with the catalytic cycle.[1] Its limited solubility in organic solvents can sometimes be advantageous. For more sensitive substrates, a soluble organic base like triethylamine (Et₃N) or a hindered base like diisopropylethylamine (DIPEA) can be used.[3]

  • Solvent (DMAc): High-boiling polar aprotic solvents like DMAc, DMF, or NMP are excellent for Heck reactions involving less reactive aryl bromides.[8] They help to solubilize the reagents and can stabilize the polar intermediates in the catalytic cycle.

Optimization and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Catalyst poisoning by pyridine nitrogen.3. Insufficient temperature.1. Ensure rigorous exclusion of air and use of degassed solvents.2. Increase ligand-to-palladium ratio (e.g., L:Pd from 2:1 to 4:1). Switch to a bulkier ligand.3. Increase reaction temperature in 10 °C increments.
Formation of Pd Black Catalyst decomposition due to high temperature or insufficient ligand stabilization.Use a more robust ligand (e.g., an NHC).[8] Lower the reaction temperature if possible. Ensure the ligand is pure.
Side Product Formation 1. Homocoupling of the alkene.2. Reduction of the aryl bromide (dehalogenation).1. Ensure an inert atmosphere; oxygen can promote this side reaction.2. Ensure the base is not overly strong or reactive. Use a non-coordinating base.
Poor Reproducibility Moisture or oxygen in reagents/solvents. Purity of the pyridine starting material.Use freshly distilled/anhydrous solvents. Ensure the starting material is pure and dry. Use a glovebox for reaction setup if sensitivity is high.

References

The Strategic Role of 3-Bromo-5-fluoropicolinonitrile in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Halogenated Pyridine Scaffold

In the competitive landscape of agrochemical discovery and development, the strategic selection of foundational molecular scaffolds is paramount. 3-Bromo-5-fluoropicolinonitrile, a halogenated pyridine derivative, has emerged as a highly valuable and versatile building block in the synthesis of a new generation of crop protection agents.[1] Its utility stems from a unique combination of reactive sites: a nitrile group amenable to various transformations, and strategically positioned bromine and fluorine atoms that allow for precise molecular elaboration and can enhance the biological efficacy and metabolic stability of the final active ingredient.[2]

This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a primary focus on its critical role in the industrial production of the leading diamide insecticide, chlorantraniliprole. The protocols detailed herein are designed for researchers, chemists, and process development professionals, offering not only step-by-step instructions but also the underlying chemical principles that govern these transformations.

Core Application: Synthesis of the Insecticide Chlorantraniliprole

Chlorantraniliprole is a highly effective insecticide that acts on insect ryanodine receptors, leading to uncontrolled calcium release and subsequent paralysis.[3] The synthesis of this complex molecule is a multi-step process, in which a key pyrazole carboxylic acid intermediate is first prepared and then coupled with a specific anthranilamide. This compound serves as a crucial precursor to this essential pyrazole intermediate.

The overall synthetic strategy is a convergent one, where two key fragments are synthesized separately and then combined in a final, critical step.

Part 1: Synthesis of the Key Intermediate: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

The journey from a substituted pyridine to the intricate pyrazole core of chlorantraniliprole involves a series of well-orchestrated chemical transformations. While the literature often starts from 2,3-dichloropyridine, the synthesis of the pyrazole moiety is conceptually parallel to what would be derived from this compound, with the nitrile group being a precursor to the carboxylic acid. The following protocol is a composite of established industrial routes.

Experimental Workflow: From Pyridine to Pyrazole Carboxylic Acid

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Cyclization cluster_2 Step 3 & 4: Bromination & Oxidation cluster_3 Step 5: Hydrolysis 2,3-Dichloropyridine 2,3-Dichloropyridine 3-chloro-2-hydrazinylpyridine 3-chloro-2-hydrazinylpyridine 2,3-Dichloropyridine->3-chloro-2-hydrazinylpyridine Ethanol, Reflux Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->3-chloro-2-hydrazinylpyridine Diethyl maleate Diethyl maleate Pyrazolidinone intermediate Pyrazolidinone intermediate 3-chloro-2-hydrazinylpyridine->Pyrazolidinone intermediate Sodium ethoxide Diethyl maleate->Pyrazolidinone intermediate Pyrazoline intermediate Pyrazoline intermediate Pyrazolidinone intermediate->Pyrazoline intermediate POBr3 or HBr Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate Pyrazoline intermediate->Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate Oxidizing agent (e.g., K2S2O8) 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate->3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid NaOH, then H+

Caption: Synthesis of the key pyrazole carboxylic acid intermediate.

Detailed Protocol: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Step 1: Hydrazinolysis of 2,3-Dichloropyridine

  • To a refluxing solution of 2,3-dichloropyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise.

  • Maintain the reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude 3-chloro-2-hydrazinylpyridine is typically used in the next step without further purification.

  • Rationale: This is a nucleophilic aromatic substitution where the highly nucleophilic hydrazine displaces one of the chlorine atoms on the pyridine ring. The chlorine at the 2-position is more activated towards nucleophilic attack.

Step 2: Cyclization with Diethyl Maleate

  • To a solution of sodium ethoxide (1.1 eq) in ethanol, add the crude 3-chloro-2-hydrazinylpyridine (1.0 eq).

  • To this mixture, add diethyl maleate (1.0 eq) and reflux for 6-8 hours.

  • Monitor the formation of the pyrazolidinone intermediate.

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • The product can be isolated by filtration or extraction.

  • Rationale: This step involves a condensation reaction to form the five-membered pyrazolidinone ring, a foundational structure for the final pyrazole.

Step 3 & 4: Bromination and Oxidation

  • The pyrazolidinone intermediate (1.0 eq) is treated with a brominating agent such as phosphorus oxybromide (POBr₃) in a solvent like acetonitrile.

  • The resulting pyrazoline intermediate is then oxidized to the aromatic pyrazole. This can be achieved using an oxidizing agent like potassium persulfate in the presence of sulfuric acid.

  • The reaction is typically heated to ensure complete conversion.

  • Work-up involves quenching the reaction, followed by extraction and purification to yield ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate.

  • Rationale: Bromination introduces the key bromine atom onto the pyrazole ring. The subsequent oxidation step is crucial for aromatizing the ring, which enhances the stability and provides the correct electronic properties for the final molecule.

Step 5: Hydrolysis to the Carboxylic Acid

  • The ethyl ester from the previous step (1.0 eq) is dissolved in a mixture of methanol and water.

  • An aqueous solution of sodium hydroxide (2.0-3.0 eq) is added, and the mixture is stirred at room temperature for 8-12 hours.

  • Upon completion of the hydrolysis (monitored by TLC/LC-MS), the methanol is removed under reduced pressure.

  • The aqueous solution is then acidified with concentrated HCl to a pH of approximately 2, leading to the precipitation of the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried to afford 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

  • Rationale: The final step is a standard ester hydrolysis to unmask the carboxylic acid functionality, which is essential for the subsequent amide coupling reaction.

Part 2: The Crucial Amide Coupling to form Chlorantraniliprole

The final step in the synthesis of chlorantraniliprole is the formation of an amide bond between the pyrazole carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide. This is a critical transformation that requires careful control of reaction conditions to ensure high yield and purity.

Experimental Workflow: Final Amide Coupling

G Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid Mixed Anhydride Intermediate Mixed Anhydride Intermediate Pyrazole Carboxylic Acid->Mixed Anhydride Intermediate Methanesulfonyl Chloride, 3-Picoline, Acetonitrile, -5 to 0 °C Anthranilamide Anthranilamide Chlorantraniliprole Chlorantraniliprole Mixed Anhydride Intermediate->Chlorantraniliprole Anthranilamide

Caption: Final amide coupling step in chlorantraniliprole synthesis.

Detailed Protocol: Synthesis of Chlorantraniliprole
  • In a reaction vessel, suspend 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in acetonitrile.

  • Add 3-picoline (2.6 eq) to the mixture and cool to a temperature between -5 °C and 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature is maintained in the specified range.

  • After the addition is complete, stir the mixture at 0-5 °C for 1 hour, followed by stirring at room temperature for an additional 3 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, water is added dropwise to quench the reaction, and the mixture is stirred for another hour.

  • The precipitated solid is collected by filtration, washed with a mixture of propionitrile and water, then with propionitrile, and finally dried under nitrogen to yield chlorantraniliprole.

  • Rationale for Reagent Selection:

    • Methanesulfonyl Chloride: This reagent acts as an activating agent for the carboxylic acid. It reacts with the carboxylate to form a mixed sulfonic anhydride, which is a highly reactive intermediate that is readily attacked by the amine.

    • 3-Picoline: This organic base serves two critical roles. Firstly, it deprotonates the carboxylic acid to form the more nucleophilic carboxylate. Secondly, it acts as a scavenger for the HCl that is generated during the formation of the mixed anhydride, driving the reaction to completion.

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield
Intermediate Synthesis 2,3-DichloropyridineHydrazine hydrate, Diethyl maleate, POBr₃, K₂S₂O₈, NaOHEthanol, AcetonitrileReflux, RT~40-45% (overall)
Final Coupling Pyrazole Carboxylic AcidMethanesulfonyl chloride, 3-PicolineAcetonitrile-5 to RT>95%

Broader Applications and Future Outlook

While the synthesis of chlorantraniliprole is a prominent example, the chemical architecture of this compound makes it a valuable precursor for a wide range of other agrochemicals, including potential new fungicides and herbicides.[1] The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, further expanding its synthetic utility.[2]

As the demand for more selective, potent, and environmentally benign crop protection solutions continues to grow, the strategic use of versatile and highly functionalized intermediates like this compound will undoubtedly play a pivotal role in the innovation pipeline of the agrochemical industry.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 3-Amino-5-fluoropicolinonitrile in Modern Drug Discovery

The 3-amino-5-fluoropicolinonitrile scaffold is a privileged structural motif in contemporary medicinal chemistry. The strategic placement of the fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2] Consequently, the development of robust and scalable synthetic routes to this key intermediate is of paramount importance for researchers in pharmaceutical and agrochemical development. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[3] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 3-Bromo-5-fluoropicolinonitrile, offering a detailed protocol, mechanistic insights, and practical troubleshooting advice to facilitate its successful implementation in a research setting.

Reaction Principle and Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide and an amine in the presence of a base.[4] The catalytic cycle, illustrated below, is generally accepted to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.

The choice of a bulky, electron-rich phosphine ligand is crucial for the success of the reaction. These ligands stabilize the palladium catalyst, promote the challenging oxidative addition to the electron-deficient pyridine ring, and facilitate the final reductive elimination step to furnish the desired aminated product.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Base, -H-Base+ Palladium Amido Complex->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 Palladium Amido Complex->Ar-NR2 Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Materials and Reagents:

ReagentGradeSupplierNotes
This compound>98%Commercial Source
Amine (primary or secondary)Reagent GradeCommercial Source
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial SourceCan be substituted with other Pd(0) or Pd(II) precursors like Pd₂(dba)₃.
XPhosLigand GradeCommercial SourceA bulky, electron-rich biaryl phosphine ligand often effective for heteroaryl couplings.
Sodium tert-butoxide (NaOt-Bu)>98%Commercial SourceA strong, non-nucleophilic base. Ensure it is handled under inert conditions as it is hygroscopic.
TolueneAnhydrous, DegassedCommercial SourceOther anhydrous, non-polar solvents like dioxane can be screened.
Diethyl etherACS GradeCommercial SourceFor workup.
Brine (saturated NaCl solution)Lab PreparedFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial SourceFor drying the organic layer.
Celite®Commercial SourceFor filtration.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 equiv) and XPhos (0.04 equiv).

    • Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

    • Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv) and this compound (1.0 equiv).

  • Addition of Solvent and Amine:

    • Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the starting bromide.

    • Add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added along with the other solid reagents in step 1.

  • Reaction Execution:

    • Immerse the reaction flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for the recommended time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-amino-5-fluoropicolinonitrile derivative.

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Field-Proven Insights

Issue Potential Cause Recommended Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored catalyst and ligand.
Insufficiently strong baseFor electron-deficient heteroaryl halides, a strong base like NaOt-Bu is often necessary. Consider screening other strong bases like K₃PO₄ or Cs₂CO₃, which may be more compatible with certain functional groups.
Inappropriate ligandWhile XPhos is a good starting point, other bulky, electron-rich ligands like RuPhos or BrettPhos may provide better results. A ligand screening is often beneficial.
Formation of side products (e.g., hydrodehalogenation) Catalyst deactivation or competing reaction pathwaysLowering the reaction temperature or using a more sterically hindered ligand can sometimes suppress hydrodehalogenation.
Difficulty in purification Residual palladium catalystFiltering through a pad of Celite® is crucial. For complete removal, treatment with a palladium scavenger may be necessary.

Conclusion

The Buchwald-Hartwig amination provides a reliable and efficient pathway for the synthesis of 3-amino-5-fluoropicolinonitrile derivatives, which are valuable building blocks in drug discovery. The protocol outlined in this application note, based on established principles for the amination of electron-deficient heteroaryl halides, serves as a robust starting point for further optimization. Careful consideration of the choice of ligand, base, and reaction conditions is key to achieving high yields and purity.

References

Application Notes: Synthetic Derivatization of the Nitrile Group in 3-Bromo-5-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the chemical derivatization of the nitrile moiety in 3-Bromo-5-fluoropicolinonitrile. As a versatile building block in medicinal chemistry and materials science, the strategic conversion of its nitrile group into other key functional groups opens extensive avenues for molecular exploration. This document outlines three core transformations: the [2+3] cycloaddition to form a bioisosteric tetrazole ring, the complete reduction to a primary amine for further functionalization, and controlled hydrolysis to the picolinamide. Each section includes a discussion of the reaction's significance, mechanistic considerations, a detailed step-by-step protocol, and expected outcomes.

Introduction: The Strategic Importance of this compound

This compound is a pyridine-based scaffold of significant interest to researchers in drug development and functional materials. Its unique substitution pattern—featuring a nucleophilic substitution-prone bromine atom, an electron-withdrawing fluorine atom, and a versatile nitrile group—makes it a highly valuable intermediate for constructing complex molecular architectures.

The nitrile group, in particular, serves as a linchpin for a variety of chemical transformations. Its derivatization allows for the introduction of functional groups that can profoundly alter a molecule's physicochemical properties, such as its acidity, basicity, hydrogen bonding capacity, and metabolic stability. This guide focuses on providing reliable, step-by-step protocols for three of the most impactful derivatizations of this nitrile group, enabling researchers to confidently leverage this scaffold in their synthetic campaigns.

Derivatization Pathways Overview

The following diagram illustrates the three primary derivatization pathways for this compound that are detailed in this guide.

Caption: Key derivatizations of this compound.

Protocol I: [2+3] Cycloaddition for 5-Substituted-1H-tetrazole Synthesis

Scientific Context & Rationale

The conversion of a nitrile to a 5-substituted-1H-tetrazole is a cornerstone transformation in medicinal chemistry. The tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group.[1][2][3] It shares a similar pKa and planar structure but offers improved metabolic stability and cell permeability. The most robust method for this conversion is the [2+3] cycloaddition reaction between the nitrile and an azide salt, often facilitated by an acid catalyst which activates the nitrile carbon towards nucleophilic attack.[4]

In this protocol, we employ sodium azide as the azide source and ammonium chloride as a mild, in situ source of hydrazoic acid (HN₃), which is the active cycloaddition partner. Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and excellent solvating properties for the reagents.

Experimental Protocol: Synthesis of 5-(3-Bromo-5-fluoropyridin-2-yl)-1H-tetrazole

Caption: Workflow for the synthesis of the tetrazole derivative.

Step-by-Step Methodology:

  • Reagent Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.01 g, 10.0 mmol, 1.0 equiv), sodium azide (NaN₃, 0.78 g, 12.0 mmol, 1.2 equiv), and ammonium chloride (NH₄Cl, 0.64 g, 12.0 mmol, 1.2 equiv).

  • Solvent Addition: Add 25 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 120-125 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 100 mL of ice-water with stirring.

  • Precipitation: Acidify the aqueous mixture to a pH of approximately 2-3 by the dropwise addition of 2N hydrochloric acid (HCl). A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with two 25 mL portions of cold deionized water.

  • Drying & Purification: Dry the solid product under vacuum at 50 °C. If necessary, the product can be further purified by recrystallization from a suitable solvent system such as isopropanol/water.

ParameterRecommended ValueNotes
Temperature 120-125 °CEssential for driving the cycloaddition.
Equivalents (NaN₃) 1.2 - 1.5A slight excess ensures complete conversion.
Equivalents (NH₄Cl) 1.2 - 1.5Acts as a proton source to generate HN₃.[5]
Solvent Anhydrous DMFOther high-boiling polar aprotic solvents may be used.
Typical Yield 85-95%Yield after isolation of the precipitated product.

Protocol II: Reduction to (3-Bromo-5-fluoropyridin-2-yl)methanamine

Scientific Context & Rationale

The reduction of a nitrile to a primary amine is a fundamental transformation that installs a highly versatile functional handle. The resulting aminomethyl group can participate in a vast array of subsequent reactions, including amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles.

While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, catalytic hydrogenation offers a milder and often safer alternative, particularly on a larger scale. Raney Nickel is a highly active heterogeneous catalyst for the hydrogenation of nitriles.[1][6] Performing the reaction under a hydrogen atmosphere effectively reduces the nitrile to the primary amine while preserving the aryl-halide bonds, which can be susceptible to hydrogenolysis under more forcing conditions or with other catalysts like Palladium on Carbon.

Experimental Protocol: Synthesis of (3-Bromo-5-fluoropyridin-2-yl)methanamine

Caption: Workflow for the reduction of the nitrile to a primary amine.

Step-by-Step Methodology:

  • Catalyst Preparation: In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), add Raney® Nickel (approx. 200 mg, ~10% w/w) as a slurry in ethanol. Safety Note: Raney Nickel is pyrophoric and must be handled with care, always kept wet with solvent.

  • Substrate Addition: Prepare a solution of this compound (2.01 g, 10.0 mmol) in 50 mL of 2M ammonia in ethanol. Add this solution to the hydrogenation vessel. The ammonia helps to suppress the formation of secondary amine byproducts.[7]

  • Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the vessel with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm).

  • Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 4-8 hours.

  • Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Safety Note: The filter cake containing the catalyst should not be allowed to dry as it can ignite upon contact with air. Quench carefully with water.

  • Isolation: Wash the filter cake with an additional 20 mL of ethanol. Combine the filtrates and concentrate under reduced pressure to yield the crude primary amine.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using a gradient of dichloromethane and methanol containing a small amount (1%) of triethylamine.

ParameterRecommended ValueNotes
Catalyst Raney® Nickel (~10% w/w)A highly active catalyst for nitrile reduction.[6][8]
Hydrogen Pressure 50 psi (3.4 atm)Moderate pressure is sufficient for this transformation.
Solvent Ethanolic Ammonia (2M)Ammonia minimizes secondary amine byproduct formation.
Temperature Room TemperatureThe reaction is typically efficient without heating.
Typical Yield 70-85%Yield after purification.

Protocol III: Partial Hydrolysis to 3-Bromo-5-fluoropicolinamide

Scientific Context & Rationale

The hydrolysis of nitriles can yield either the primary amide or the carboxylic acid, depending on the reaction conditions. Achieving a selective partial hydrolysis to the amide requires carefully controlled conditions, as the amide can be further hydrolyzed to the carboxylic acid under the same acidic or basic catalysis.[9][10][11]

For electron-deficient pyridine nitriles, base-catalyzed hydrolysis can be an effective method to produce the corresponding picolinamide.[12] This protocol uses a stoichiometric amount of sodium hydroxide in a mixed aqueous-organic solvent system at a controlled temperature. The use of a mixed solvent system helps to manage the solubility of both the starting material and the product. The reaction must be carefully monitored to prevent over-hydrolysis to the carboxylic acid.

Experimental Protocol: Synthesis of 3-Bromo-5-fluoropicolinamide

Caption: Workflow for the partial hydrolysis of the nitrile to an amide.

Step-by-Step Methodology:

  • Reagent Setup: Dissolve this compound (2.01 g, 10.0 mmol, 1.0 equiv) in a mixture of 30 mL of ethanol and 10 mL of water in a 100 mL round-bottom flask.

  • Base Addition: While stirring, add a solution of sodium hydroxide (0.48 g, 12.0 mmol, 1.2 equiv) in 10 mL of water dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 50-60 °C. Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete within 2-4 hours. Prolonged reaction times or higher temperatures will increase the formation of the carboxylic acid byproduct.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully neutralize the mixture to pH 7 with 1N HCl.

  • Isolation: Remove the ethanol under reduced pressure. The aqueous residue can be cooled in an ice bath to precipitate the product, or it can be extracted with a suitable organic solvent like ethyl acetate (3 x 30 mL).

  • Drying and Purification: If extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude amide. The product can be purified by recrystallization or silica gel chromatography.

ParameterRecommended ValueNotes
Base NaOH (1.2 equiv)A slight excess drives the reaction; a large excess promotes over-hydrolysis.
Temperature 50-60 °CBalances reaction rate against selectivity for the amide.
Solvent Ethanol / WaterA mixed system to ensure solubility of all components.
Monitoring CrucialCareful monitoring is key to isolating the amide in high yield.
Typical Yield 65-80%Highly dependent on reaction time and temperature control.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the derivatization of the nitrile group in this compound. These transformations grant access to key functional groups—tetrazoles, primary amines, and amides—that are of high value in the design and synthesis of novel compounds for pharmaceutical and materials applications. Researchers are encouraged to use these protocols as a starting point and to optimize conditions as needed for their specific downstream applications.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-5-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-5-fluoropicolinonitrile, a key heterocyclic building block in modern drug discovery and materials science. The inherent electronic properties of this substrate—namely, the electron-withdrawing nature of the nitrile and fluoro substituents—render the C-Br bond highly activated for oxidative addition, making it an excellent candidate for a variety of C-C and C-N bond-forming reactions. This document details the underlying mechanistic principles, provides validated, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and offers expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of the 5-Fluoropicolinonitrile Scaffold

The 3-substituted-5-fluoropicolinonitrile framework is a privileged scaffold in medicinal chemistry, frequently appearing in a range of biologically active molecules, particularly kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile synthetic handle or a key pharmacophoric element. Palladium-catalyzed cross-coupling reactions provide the most efficient and modular route to derivatize the C3 position of this core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1][2] Understanding and mastering these transformations is therefore critical for researchers in pharmaceutical and agrochemical development.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A foundational understanding of the palladium catalytic cycle is essential for rational protocol design and troubleshooting.[3][4][5] Most palladium-catalyzed cross-coupling reactions proceed through a common sequence of three fundamental steps involving a Pd(0)/Pd(II) redox couple.

  • Oxidative Addition: The cycle begins with the active, low-valent Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is typically the rate-limiting step and is facilitated by the electron-deficient nature of the pyridine ring, which makes the C-Br bond more susceptible to cleavage. The result is a square planar Pd(II) intermediate.[3][4]

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings):

    • In Suzuki reactions, a boronic acid (activated by a base) transfers its organic group to the palladium center, displacing the halide.[3][6]

    • In Buchwald-Hartwig aminations, the amine coupling partner coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[7][8]

    • In Sonogashira couplings, a copper(I) co-catalyst typically activates the terminal alkyne, forming a copper acetylide that then undergoes transmetalation with the Pd(II) complex.[9][10]

  • Reductive Elimination: This final step involves the formation of the new C-C or C-N bond as the two organic partners are expelled from the palladium center. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][7] Bulky, electron-rich phosphine ligands are often crucial as they promote this step and stabilize the Pd(0) species.[11][12]

Palladium_Catalytic_Cycle Pd0 LnPd(0) OA_Complex Ar-Pd(II)-Br      (Ln) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) TM_Complex Ar-Pd(II)-R      (Ln) OA_Complex->TM_Complex Transmetalation (+ R-M) label1 OA_Complex->label1 Ar = 3-(5-fluoropicolinonitrile) TM_Complex->Pd0 Reductive Elimination (- Ar-R) label2 TM_Complex->label2 R-M = Boronic Acid, Amine, Alkyne, etc.

Caption: Generalized Palladium Catalytic Cycle.

Experimental Protocols and Application Data

The following protocols have been optimized for this compound and serve as robust starting points for derivatization.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for creating biaryl or vinyl-substituted picolinonitriles. The choice of ligand is critical, with bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) often providing the best results for heteroaromatic substrates.[13][14][15][16]

Workflow Overview:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Degas Solvent r2 Add Solvent & Heat (e.g., 80-100 °C) p1->r2 p2 Weigh Reagents (Inert Atmosphere) r1 Assemble Flask (Catalyst, Ligand, Base, Substrate, Boronic Acid) p2->r1 r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool & Quench (e.g., with H₂O) r3->w1 w2 Extract with Organic Solvent w1->w2 w3 Dry & Concentrate w2->w3 w4 Purify by Column Chromatography w3->w4

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of 5-Fluoro-3-(phenyl)picolinonitrile

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 eq, e.g., 202 mg, 1.0 mmol), Phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and Potassium Carbonate (K₂CO₃, 2.0 eq, 276 mg, 2.0 mmol).

    • In a separate vial, weigh the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq, 35 mg, 0.03 mmol) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 0.015 eq) and a ligand (e.g., XPhos, 0.06 eq).

  • Reaction Setup:

    • Seal the Schlenk flask, and purge with argon or nitrogen for 10-15 minutes.

    • Add the pre-weighed catalyst/ligand to the flask under a positive flow of inert gas.

    • Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1, 5 mL), via syringe.

  • Execution and Monitoring:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and wash with brine (15 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90>90
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DME8585-95
Thiophene-3-boronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O100>90

Table 1: Representative conditions for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is indispensable for synthesizing substituted aminopyridines.[7][17] Success hinges on the careful selection of a palladium precursor, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base.[2][8]

Protocol: Synthesis of 5-Fluoro-3-(morpholino)picolinonitrile

  • Reagent Preparation & Setup:

    • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq, 18.3 mg, 0.02 mmol), a bulky phosphine ligand such as XPhos (0.08 eq, 38.1 mg, 0.08 mmol), and Sodium tert-butoxide (NaOt-Bu, 1.4 eq, 135 mg, 1.4 mmol).

    • Add this compound (1.0 eq, 202 mg, 1.0 mmol).

  • Execution:

    • Add anhydrous, degassed toluene (5 mL) via syringe.

    • Add Morpholine (1.2 eq, 105 µL, 1.2 mmol) via syringe.

    • Seal the flask and heat the mixture to 100 °C with stirring.

  • Monitoring and Workup:

    • Monitor the reaction for completion (typically 6-18 hours) by LC-MS.

    • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product into ethyl acetate (3 x 20 mL), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

AmineLigandBaseSolventTemp (°C)Yield (%)
MorpholineXPhosNaOt-BuToluene100>95
AnilineBrettPhosK₃PO₄t-Amyl alcohol11080-90
n-ButylamineRuPhosLiHMDSTHF70>90

Table 2: Optimized conditions for Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling provides a direct route to alkynyl-substituted picolinonitriles, which are valuable intermediates for further transformations.[9][10][18] The classic protocol uses both palladium and copper(I) iodide as co-catalysts.[19]

Protocol: Synthesis of 5-Fluoro-3-(phenylethynyl)picolinonitrile

  • Reagent Preparation & Setup:

    • To a Schlenk flask, add this compound (1.0 eq, 202 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 eq, 14 mg, 0.02 mmol), and Copper(I) iodide (CuI, 0.04 eq, 7.6 mg, 0.04 mmol).

    • Seal the flask and purge with argon.

  • Execution:

    • Add anhydrous, degassed triethylamine (Et₃N, 3 mL) and THF (3 mL) via syringe.

    • Add Phenylacetylene (1.1 eq, 120 µL, 1.1 mmol) dropwise.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) if necessary.

  • Monitoring and Workup:

    • Monitor the reaction until completion (typically 2-6 hours) by TLC.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate.

    • Purify via column chromatography to obtain the pure alkynylated product.

AlkynePd CatalystCo-catalystBaseTempYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NRT>90
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineRT>95
1-HexynePd(OAc)₂ / SPhosCuIK₂CO₃60 °C85-95

Table 3: Typical conditions for Sonogashira coupling.

Field Insights & Troubleshooting

  • Substrate Reactivity: The electron-deficient nature of this compound generally leads to facile oxidative addition.[20][21] If a reaction is sluggish, focus on optimizing the transmetalation or reductive elimination steps (i.e., change ligand, base, or solvent).

  • Ligand Choice: For challenging couplings, consider using modern biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) which are designed to accelerate reductive elimination from hindered complexes.[17]

  • Base Sensitivity: The nitrile group can be sensitive to strongly basic conditions at elevated temperatures. If hydrolysis is observed, consider using a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOt-Bu) or lowering the reaction temperature.

  • Dehalogenation: A common side reaction is hydro-dehalogenation, where the bromine is replaced by a hydrogen atom. This often occurs if the catalytic cycle is inefficient. Using more active catalysts, ensuring anhydrous conditions, and thoroughly degassing solvents can minimize this pathway.

Conclusion

Palladium-catalyzed cross-coupling reactions are powerful and reliable methods for the functionalization of this compound. By understanding the core mechanistic principles and utilizing the optimized protocols provided, researchers can efficiently access a wide array of novel derivatives. The choice of catalyst, ligand, base, and solvent remains paramount to achieving high yields and purity, and the guidelines presented here offer a validated foundation for successful synthesis in drug discovery and materials science programs.

References

Application of 3-Bromo-5-fluoropicolinonitrile in Medicinal Chemistry: A Synthetic Chemist's Guide to a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Strategic Pyridine Intermediate

In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures with desired pharmacological profiles. 3-Bromo-5-fluoropicolinonitrile, a substituted pyridine derivative, has emerged as a particularly valuable intermediate for medicinal chemists. Its unique arrangement of reactive sites—a bromine atom poised for cross-coupling, a fluorine atom to modulate physicochemical properties, and a versatile nitrile group—offers a powerful toolkit for the synthesis of a diverse array of bioactive compounds.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its pivotal role in the synthesis of targeted therapies, particularly kinase inhibitors, and provide detailed, field-proven protocols for its key synthetic transformations. The causality behind experimental choices will be elucidated, offering researchers, scientists, and drug development professionals the insights needed to effectively leverage this versatile building block in their own research endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective and safe utilization in the laboratory.

PropertyValueReference
Molecular Formula C₆H₂BrFN₂[1][2]
Molecular Weight 201.00 g/mol [1][2]
Appearance Solid[1]
Melting Point 103-105 °C[3]
Boiling Point 238.0±35.0 °C at 760 Torr[3]
CAS Number 950670-18-5[4]

Safety Profile: this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and requires careful handling in a well-ventilated laboratory environment.[1][2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[5]

Core Synthetic Applications: A Gateway to Diverse Pharmacophores

The synthetic utility of this compound is primarily centered on three key transformations that allow for the introduction of diverse functionalities at the 3-position of the pyridine ring. These reactions are foundational in the construction of novel drug candidates.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

The bromine atom at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern medicinal chemistry, enabling the formation of biaryl and aryl-amine linkages that are prevalent in a vast array of therapeutic agents.

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, providing a direct route to complex biaryl structures.

Application Insight: Casein Kinase 1 Alpha 1 (CSNK1A1) Inhibitors

A notable application of the Suzuki-Miyaura coupling of this compound is in the synthesis of potent and selective inhibitors of Casein Kinase 1 Alpha 1 (CSNK1A1). Dysregulation of CSNK1A1 has been implicated in various diseases, including certain cancers. The following protocol, adapted from the patent literature, describes the synthesis of a key intermediate for a series of CSNK1A1 inhibitors.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with a Pyrazole Boronic Acid Derivative

  • Reaction Principle: This protocol details the palladium-catalyzed cross-coupling of this compound with 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole to yield 5-fluoro-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)picolinonitrile. The reaction utilizes a palladium catalyst and a suitable base to facilitate the transmetalation and reductive elimination steps of the catalytic cycle.

  • Materials:

    • This compound

    • 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane

    • Water

    • Standard inert atmosphere glassware and techniques

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and sodium carbonate (3.0 eq).

    • Add 1,4-dioxane and water to the vessel.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Add Pd(dppf)Cl₂ (0.1 eq) to the reaction mixture.

    • Heat the reaction to 110 °C and stir for 2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., LC-MS or TLC).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

  • Self-Validation: The success of the reaction is contingent on the strict adherence to inert atmosphere conditions to prevent catalyst degradation. Monitoring the reaction progress by LC-MS is crucial to determine the optimal reaction time. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Miyaura_Workflow reagents Combine Reactants: - this compound - Boronic Ester - Na₂CO₃ solvent Add Solvents: 1,4-Dioxane & Water reagents->solvent degas Degas with Ar/N₂ solvent->degas catalyst Add Pd(dppf)Cl₂ degas->catalyst heat Heat to 110°C (2 hours) catalyst->heat workup Work-up: - Cool to RT - EtOAc Extraction - Wash with H₂O/Brine heat->workup purify Purification: Flash Chromatography workup->purify product Final Product: 3-Aryl-5-fluoropicolinonitrile purify->product Buchwald_Hartwig_Workflow setup Inert Atmosphere Setup: - Add Pd₂(dba)₃, Xantphos, Cs₂CO₃ reagents Add Reactants: - this compound - Substituted Aniline setup->reagents solvent Add Anhydrous Dioxane reagents->solvent heat Heat to 100°C (12-24 hours) solvent->heat workup Work-up: - Cool to RT - Filter through Celite® heat->workup purify Purification: Flash Chromatography workup->purify product Final Product: 3-(Anilino)-5-fluoropicolinonitrile purify->product SNAr_Workflow reactants Combine Reactants: - this compound - Amine Nucleophile - K₂CO₃ (optional) solvent Add Polar Aprotic Solvent: (DMSO or DMF) reactants->solvent heat Heat to 80-120°C (4-12 hours) solvent->heat workup Work-up: - Pour into H₂O - EtOAc Extraction - Wash with H₂O/Brine heat->workup purify Purification: Crystallization or Chromatography workup->purify product Final Product: 3-(Amino)-5-fluoropicolinonitrile purify->product

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproducts in Reactions with 3-bromo-5-fluoropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-bromo-5-fluoropyridine-2-carbonitrile is a highly functionalized heterocyclic building block, prized in medicinal chemistry and materials science for its utility in constructing complex molecular architectures. Its distinct electronic properties and multiple reaction sites—the bromine atom for cross-coupling, the nitrile group for various transformations, and the activated pyridine ring—make it a versatile synthon. However, this reactivity also presents challenges, frequently leading to the formation of undesired byproducts that complicate purification and reduce yields.

This guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering common side reactions with this substrate. Structured in a question-and-answer format, it moves beyond simple protocols to explain the underlying mechanisms of byproduct formation, offering field-proven strategies to optimize your reaction outcomes.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My cross-coupling reaction is producing a significant amount of the debrominated starting material, 5-fluoropyridine-2-carbonitrile. What is happening and how can I stop it?

Answer:

The byproduct you are observing, 5-fluoropyridine-2-carbonitrile, is the result of a common side reaction in palladium-catalyzed cross-couplings known as hydrodehalogenation (or reductive dehalogenation).[1] Instead of coupling with your intended partner (e.g., a boronic acid or an amine), the C-Br bond is cleaved and replaced by a C-H bond.

This occurs within the catalytic cycle. After the initial oxidative addition of the Pd(0) catalyst to the C-Br bond, the resulting Pd(II) intermediate can be intercepted by a hydride source before transmetalation or amine coordination can occur. The subsequent reductive elimination releases the debrominated byproduct and regenerates a palladium species. Sources for the hydride can include solvents (like isopropanol or ethanol), reagents (such as amines with α-hydrogens or boronic acids), or even trace water reacting with a phosphine ligand.[2][3]

Troubleshooting Strategy:

The key to minimizing hydrodehalogenation is to ensure the desired productive coupling pathway (transmetalation or reductive elimination of the C-N bond) is significantly faster than the undesired reductive cleavage.

ParameterCondition Favoring HydrodehalogenationRecommended Condition for Desired Coupling
Solvent Protic solvents (e.g., alcohols), or solvents that can degrade to form hydrides.Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF).
Base Weak or poorly soluble bases that slow transmetalation. Use of bases like NaBH₄ or other hydride sources.Strong, non-nucleophilic, and soluble bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) to accelerate the productive step.[4]
Ligand Less electron-rich or sterically hindered ligands that slow reductive elimination.Electron-rich, bulky phosphine ligands (e.g., Buchwald or Hartwig ligands) that promote rapid reductive elimination.[5]
Atmosphere Presence of oxygen and water.Rigorously degassed reaction mixture under an inert atmosphere (Argon or Nitrogen).
Temperature Excessively high temperatures can promote catalyst decomposition and side reactions.Optimal temperature to ensure a reasonable reaction rate without promoting decomposition. Often 80-110 °C.

// Nodes for the main catalytic cycle pd0 [label="Pd(0)L₂"]; ox_add [label="Oxidative Addition\n(Ar-Br)", shape=ellipse, fillcolor="#FFFFFF"]; pd_complex [label="Ar-Pd(II)-Br\n(L)₂"]; transmetal [label="Transmetalation\n(R-B(OH)₂) / Base", shape=ellipse, fillcolor="#FFFFFF"]; amine_coord [label="Amine Coordination\n+ Deprotonation", shape=ellipse, fillcolor="#FFFFFF"]; pd_amido [label="Ar-Pd(II)-NR₂\n(L)₂"]; reduct_elim [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF"]; product [label="Desired Product\n(Ar-R or Ar-NR₂)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for the side reaction hydrode [label="Hydrodehalogenation\n(Hydride Source)", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335"]; pd_hydride [label="Ar-Pd(II)-H\n(L)₂", color="#EA4335"]; reduct_elim_h [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335"]; byproduct [label="Byproduct\n(Ar-H)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for the main cycle pd0 -> ox_add; ox_add -> pd_complex; pd_complex -> transmetal [label="Suzuki"]; pd_complex -> amine_coord [label="Buchwald-\nHartwig"]; transmetal -> pd_amido [label="Ar-Pd(II)-R"]; amine_coord -> pd_amido; pd_amido -> reduct_elim; reduct_elim -> product; product -> pd0 [style=dashed];

// Edges for the side reaction pd_complex -> hydrode [color="#EA4335"]; hydrode -> pd_hydride [color="#EA4335"]; pd_hydride -> reduct_elim_h [color="#EA4335"]; reduct_elim_h -> byproduct [color="#EA4335"]; byproduct -> pd0 [style=dashed, color="#EA4335"];

{rank=same; transmetal; amine_coord; hydrode} } Caption: Competing pathways in palladium-catalyzed cross-coupling.

FAQ 2: During workup, I'm isolating 3-bromo-5-fluoropyridine-2-carboxylic acid or the amide. How is my nitrile group reacting?

Answer:

The nitrile (-C≡N) group is susceptible to hydrolysis to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH). This reaction can occur under both acidic and basic conditions, which are frequently employed in cross-coupling reactions or during aqueous workup procedures.[6][7]

  • Basic Hydrolysis: Many cross-coupling reactions use strong bases like NaOH, KOH, or even NaOt-Bu in the presence of water. The hydroxide ion (OH⁻) can directly attack the electrophilic carbon of the nitrile.[8][9] Milder conditions or shorter reaction times might stop at the amide stage, while harsher conditions (high temperature, prolonged reaction) will drive the reaction to the carboxylic acid.[6]

  • Acidic Hydrolysis: If your reaction is performed under acidic conditions or quenched with a strong acid, the nitrile nitrogen can be protonated. This makes the carbon atom significantly more electrophilic and susceptible to attack by water.[10] Under acidic conditions, the reaction typically proceeds all the way to the carboxylic acid.

Troubleshooting Strategy:

Preventing nitrile hydrolysis requires careful control of water content and the choice of reaction and workup conditions.

ParameterCondition Favoring Nitrile HydrolysisRecommended Condition to Preserve Nitrile
Base Aqueous strong bases (NaOH, KOH).Anhydrous bases (K₃PO₄, Cs₂CO₃, NaOt-Bu). If a strong base is needed, use it in an anhydrous solvent.
Solvents Protic solvents (water, alcohols).Dry, aprotic solvents (Toluene, Dioxane, THF, DMF).
Workup Quenching with strong aqueous acid/base. Prolonged exposure to aqueous layers.Quench with saturated NH₄Cl (for basic reactions) or NaHCO₃ (for acidic reactions). Minimize contact time with aqueous phases and avoid heating during extraction.
Temperature High reaction temperatures (>120 °C) can accelerate hydrolysis, especially if water is present.Use the lowest effective temperature for the coupling reaction.

Protocol: General Anhydrous Suzuki-Miyaura Coupling

  • Preparation: Oven-dry all glassware. Use a septa-sealed flask under a positive pressure of argon.

  • Reagent Addition: To the flask, add 3-bromo-5-fluoropyridine-2-carbonitrile (1.0 equiv.), the boronic acid/ester (1.1-1.5 equiv.), anhydrous base (e.g., K₃PO₄, 2-3 equiv.), and the palladium catalyst/ligand system.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction to the desired temperature (e.g., 90 °C) and monitor by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with brine. Avoid strong aqueous acid or base washes. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

// Nodes start [label="R-C≡N\n(Nitrile)"]; step1_base [label="+ OH⁻", shape=ellipse, fillcolor="#FFFFFF"]; intermediate_base [label="[R-C(O⁻)=NH]"]; step2_base [label="+ H₂O", shape=ellipse, fillcolor="#FFFFFF"]; amide [label="R-CONH₂\n(Amide)"]; step3_base [label="+ OH⁻, Δ", shape=ellipse, fillcolor="#FFFFFF"]; carboxylate [label="R-COO⁻\n(Carboxylate)"]; step4_acid [label="+ H₃O⁺", shape=ellipse, fillcolor="#FFFFFF"]; acid [label="R-COOH\n(Carboxylic Acid)"];

// Edges start -> step1_base; step1_base -> intermediate_base; intermediate_base -> step2_base; step2_base -> amide; amide -> step3_base; step3_base -> carboxylate; carboxylate -> step4_acid; step4_acid -> acid;

// Title labelloc="t"; label="Pathway for Basic Hydrolysis of a Nitrile"; } Caption: Pathway for basic hydrolysis of a nitrile.

FAQ 3: I am attempting a Suzuki coupling and observing a symmetrical biaryl byproduct (homocoupling of my boronic acid). What is causing this?

Answer:

The formation of a symmetrical biaryl (R-R) from your boronic acid partner (R-B(OH)₂) is known as homocoupling . This is a well-documented side reaction in Suzuki-Miyaura couplings.[11] While several mechanisms can contribute, a common pathway involves the presence of oxygen, which can promote an oxidative coupling of two boronic acid molecules at the palladium center. High temperatures and certain bases can also exacerbate this issue. Essentially, instead of transmetalating to the Ar-Pd-Br complex, the organoboron species reacts with itself.

Troubleshooting Strategy:

Minimizing homocoupling relies on rigorous exclusion of oxygen and optimizing conditions to favor the desired cross-coupling pathway.

ParameterCondition Favoring HomocouplingRecommended Condition for Cross-Coupling
Atmosphere Presence of air (oxygen).Thoroughly degas all solvents and reagents (e.g., by sparging with argon or freeze-pump-thaw cycles) and maintain a strict inert atmosphere.
Stoichiometry Large excess of boronic acid.Use a modest excess of the boronic acid (typically 1.1-1.3 equivalents).
Temperature High temperatures can promote homocoupling.Run the reaction at the lowest temperature that allows for a reasonable rate of cross-coupling.
Catalyst High catalyst loading or less active catalysts.Use a highly active catalyst system (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand combination) at a low loading (0.5-2 mol%).[12]

G

FAQ 4: My reaction is very sluggish or stalls completely, leaving large amounts of starting material. What are the likely causes?

Answer:

Low conversion is a common issue that can indirectly lead to a higher relative percentage of byproducts. The primary causes are often related to catalyst activity and the specific combination of reagents and conditions.

Troubleshooting Checklist:

  • Catalyst Deactivation: Is your palladium source fresh? Is the ligand air-stable, or was it handled under an inert atmosphere? The active Pd(0) species can be oxidized to inactive forms or agglomerate into palladium black if the ligand is not sufficiently stabilizing.

    • Solution: Use a fresh catalyst source or a pre-catalyst. Ensure ligands are handled appropriately.

  • Inappropriate Ligand/Base Combination: The success of a cross-coupling reaction is highly dependent on the synergy between the ligand and base. An incorrect choice can lead to poor catalyst turnover.

    • Solution: For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.[13] For Suzuki couplings, a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) is common. Consult the literature for ligand/base pairings that are proven for heteroaryl halides.[14]

  • Solvent Effects: The polarity and coordinating ability of the solvent can dramatically affect catalyst solubility and activity.

    • Solution: Toluene and dioxane are excellent, general-purpose solvents. For some systems, more polar aprotic solvents like DMF or NMP may be beneficial, but ensure they are anhydrous.

  • Insufficient Temperature: Many cross-coupling reactions have a significant activation energy barrier.

    • Solution: If the reaction is clean but slow, cautiously increase the temperature in 10 °C increments. Microwave heating can sometimes be effective at promoting difficult couplings.[12]

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// Edges start -> check_catalyst; check_catalyst -> check_base [label="[No]"]; check_catalyst -> rescreen_catalyst [label="[Yes]"];

check_base -> check_temp [label="[No]"]; check_base -> rescreen_base [label="[Yes]"];

check_temp -> check_solvent [label="[No]"]; check_temp -> increase_temp [label="[Yes]"];

check_solvent -> change_solvent [label="[Yes]"]; } Caption: Troubleshooting workflow for stalled reactions.

References

Technical Support Center: Purification of 3-Bromo-5-fluoropicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromo-5-fluoropicolinonitrile and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who work with this critical building block. The purity of this intermediate is paramount, as even minor contaminants can significantly impact the outcomes of subsequent synthetic steps, biological assays, or final drug substance quality[1][2]. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you achieve the highest possible purity for your material.

Frequently Asked Questions (FAQs)

Q1: What is the most common first-pass purification strategy for crude this compound?

For crude material obtained directly from synthesis, the choice depends on the physical form and the preliminary purity assessment. If the crude product is a solid and TLC analysis shows one major spot with minor, less-polar or highly-polar impurities, direct recrystallization is often the most efficient first step. If the material is an oil or contains multiple impurities with similar polarity to the product, flash column chromatography is the recommended starting point.

Q2: How can I assess the purity of my sample?

A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): The quickest method to visualize the number of components and estimate relative polarities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., >98.0%) and can resolve closely related impurities[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Confirms the structure of the desired product and can help identify and quantify impurities if their structures are known.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurity masses[4].

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Q3: What are the most likely impurities I will encounter?

Impurities in this compound typically arise from the synthetic route. Common classes of impurities include:

  • Unreacted Starting Materials: Such as 5-fluoropicolinonitrile or a precursor amine.

  • Isomeric Byproducts: Such as regioisomers formed during the bromination step (e.g., 5-Bromo-3-fluoropicolinonitrile)[1][3].

  • Hydrolysis Products: The nitrile group can hydrolyze to the corresponding carboxylic acid (3-Bromo-5-fluoropicolinic acid), especially if exposed to strong acid or base during workup[5][6][7].

  • Residual Reagents: Traces of brominating agents (e.g., Br₂) or solvents can remain[8][9].

A summary of potential impurities is provided in the table below.

Table 1: Common Potential Impurities and Their Origins
Impurity TypeExample Structure/NameLikely OriginRecommended Removal Method
Starting Material 5-FluoropicolinonitrileIncomplete reaction.Column Chromatography
Isomeric Impurity 5-Bromo-3-fluoropicolinonitrileNon-selective bromination.Column Chromatography
Hydrolysis Product 3-Bromo-5-fluoropicolinic acidExposure to acidic/basic conditions.[5][6]Basic wash (e.g., NaHCO₃ soln.) or Chromatography
Over-reaction Di-brominated picolinonitrileExcess brominating agent.[8]Recrystallization or Chromatography
Reagent Residue Elemental Bromine (Br₂)Incomplete quenching/washing.Wash with a reducing agent (e.g., Na₂S₂O₃ soln.)

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: My isolated solid product is off-white, yellow, or brown.

  • Probable Cause: This discoloration is often due to trace amounts of elemental bromine (Br₂) or other colored, highly conjugated impurities from the synthesis.

  • Solution:

    • Aqueous Wash: Before final isolation, ensure the organic layer containing your product is thoroughly washed with an aqueous solution of a mild reducing agent, such as 5% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to quench any residual bromine. Follow this with a brine wash.

    • Activated Carbon: If the color persists after washing, you can try treating a solution of the crude product with a small amount of activated carbon, followed by hot filtration and recrystallization. Use carbon sparingly, as it can adsorb your product and reduce yield.

    • Recrystallization: A carefully chosen recrystallization can often leave colored impurities in the mother liquor.

Problem 2: My NMR/LC-MS analysis shows a second species with a mass of +17 amu (M+17) compared to my product.

  • Probable Cause: This is a classic sign of hydrolysis of the nitrile (-C≡N) group to a carboxylic acid (-COOH). The mass difference corresponds to the addition of H₂O. This can occur if the compound is exposed to acidic or basic aqueous conditions, especially with heating, during the reaction workup or even during chromatography on silica gel, which is slightly acidic[5][6][7].

  • Solution:

    • Mild Workup: Use neutral or near-neutral pH conditions during aqueous workups. A wash with saturated sodium bicarbonate (NaHCO₃) solution should be brief and performed at room temperature.

    • Purification Strategy: To remove the acidic impurity, you can perform a liquid-liquid extraction. Dissolve the crude mixture in a solvent like ethyl acetate or dichloromethane. Wash with a saturated NaHCO₃ solution. The desired nitrile product will remain in the organic layer, while the carboxylate salt of the impurity will move to the aqueous layer. Re-acidifying the aqueous layer would allow recovery of the acid if needed.

    • Chromatography: If extraction is not effective, column chromatography can separate the more polar carboxylic acid from the nitrile product.

Problem 3: My TLC plate shows two spots that are very close together (low ΔRf).

  • Probable Cause: This often indicates the presence of a regioisomer, which has a very similar polarity to your desired product. For example, during the synthesis of this compound, small amounts of other brominated isomers might form[3].

  • Solution:

    • Optimize TLC: Screen different solvent systems to maximize the separation (ΔRf). Test eluents with different polarities and solvent selectivities (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol or toluene/acetone). See Table 2 for suggestions.

    • High-Performance Flash Chromatography: Use a high-efficiency silica gel (e.g., 25-40 µm particle size) and a shallow solvent gradient during column chromatography. This can provide the resolution needed to separate the isomers.

    • Recrystallization: If both isomers are present in significant quantities, fractional crystallization may be an option, but it often requires multiple cycles and can be labor-intensive.

Problem 4: My compound is "oiling out" during recrystallization instead of forming crystals.

  • Probable Cause: This happens when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice. This can be caused by an inappropriate solvent choice or the presence of impurities that inhibit crystallization[10].

  • Solution:

    • Solvent System Adjustment: You are likely using a solvent that is too good at dissolving your compound. Try a solvent pair. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" hot solvent (e.g., hexanes, heptane) until the solution becomes faintly cloudy (turbid). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

    • Slow Cooling: Do not cool the flask too quickly (e.g., by putting it directly in an ice bath). Allow it to cool slowly to room temperature first, then transfer it to a refrigerator. Slow cooling encourages the formation of well-defined crystals.

    • Scratching/Seeding: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, add a tiny seed crystal from a previous successful crystallization.

Visualized Workflows and Data

Diagram 1: Purification Method Selection

This decision tree guides the initial choice of purification technique based on crude material properties.

Purification_Decision_Tree start Crude this compound (Post-Workup) check_physical Assess Physical State & Preliminary Purity (TLC) start->check_physical is_solid Is it a solid with one major spot? check_physical->is_solid Solid is_oil Is it an oil or solid with multiple close spots? check_physical->is_oil Oil / Complex Mixture recrystallize Attempt Direct Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No is_oil->chromatography Yes purity_check1 Assess Purity (TLC, NMR, HPLC) recrystallize->purity_check1 purity_check2 Assess Purity (TLC, NMR, HPLC) chromatography->purity_check2 final_product Final Pure Product purity_check1->final_product purity_check2->final_product

Caption: Decision tree for selecting an initial purification method.

Table 2: Guide to TLC and Column Chromatography Solvent Systems

The ideal TLC Rf value for the product is between 0.25 and 0.40 for optimal separation in column chromatography. Start with System 1 and adjust as needed.

System IDEluent Composition (v/v)PolarityTypical Application
1 10-30% Ethyl Acetate in HexanesLow-MediumGood starting point. Effective for separating non-polar impurities.[11]
2 50-100% Dichloromethane in HexanesLow-MediumAlternative to EtOAc systems; offers different selectivity.
3 5-15% Acetone in TolueneMediumGood for aromatic compounds; can improve separation of isomers.
4 1-5% Methanol in DichloromethaneMedium-HighUse if the product is highly retained in less polar systems.
Diagram 2: Workflow for Optimizing Column Chromatography

This diagram outlines the systematic process for developing a robust column chromatography method.

Column_Optimization cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Execution cluster_2 Phase 3: Analysis TLC_screen 1. Screen Solvents via TLC (e.g., EtOAc/Hex, DCM/MeOH) find_rf 2. Identify System Giving Product Rf = 0.25-0.40 TLC_screen->find_rf Analyze Spots prep_column 3. Prepare Slurry & Pack Column (Use slightly less polar solvent than TLC mobile phase) find_rf->prep_column Optimal System Found load_sample 4. Load Sample (Dissolved in min. solvent or adsorbed on silica) prep_column->load_sample elute_column 5. Elute with Mobile Phase (Can use isocratic or gradient elution) load_sample->elute_column collect_fractions 6. Collect Fractions elute_column->collect_fractions TLC_fractions 7. Analyze Fractions by TLC collect_fractions->TLC_fractions combine_pure 8. Combine Pure Fractions TLC_fractions->combine_pure evaporate 9. Evaporate Solvent (Under reduced pressure) combine_pure->evaporate final_purity 10. Final Purity Check (NMR, HPLC) evaporate->final_purity

Caption: Systematic workflow for column chromatography purification.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is based on a standard method for purifying moderately polar organic compounds[11].

  • Solvent System Selection: a. On a TLC plate, spot your crude material. b. Develop plates in several solvent systems suggested in Table 2 (e.g., 10%, 20%, and 30% EtOAc/Hexanes). c. Identify the system that places your product spot at an Rf of ~0.3 and provides good separation from impurities.

  • Column Preparation: a. Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight). b. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). c. Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed evenly. Ensure there are no cracks or air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: a. Wet Loading: Dissolve your crude material in the minimum amount of the mobile phase (or a solvent it is highly soluble in, like dichloromethane). Carefully pipette this solution onto the sand layer. b. Dry Loading (Recommended): Dissolve your crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3x the mass of your compound), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the sand layer.

  • Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Apply pressure and begin collecting fractions. c. Monitor the elution process by spotting fractions onto TLC plates. d. Once the product begins to elute, collect fractions until the product spot is no longer visible by TLC.

  • Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent using a rotary evaporator. c. Place the resulting solid or oil under high vacuum to remove residual solvent.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying solid samples[10][12].

  • Solvent Screening (Small Scale): a. Place a few milligrams of your crude solid into several small test tubes. b. Add a few drops of a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to each tube. c. A good single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. d. For a solvent pair, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which it is insoluble. Hexanes/Ethyl Acetate and Hexanes/Acetone are common pairs to try[10].

  • Recrystallization Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the chosen solvent (or the "good" solvent of a pair) dropwise while heating and stirring until the solid just dissolves. Do not add a large excess of solvent. c. If using a solvent pair, now add the "poor" solvent dropwise while hot until the solution becomes persistently cloudy. Add 1-2 drops of the "good" solvent to redissolve the precipitate. d. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. e. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish and place them in a vacuum oven until the mass is constant.

References

Technical Support Center: Reducing Homocoupling in Reactions with 3-Bromo-5-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers utilizing 3-Bromo-5-fluoropicolinonitrile in synthetic applications. This guide is designed to provide expert insights and practical troubleshooting strategies to address one of the most persistent challenges in cross-coupling chemistry: the formation of homocoupled byproducts. By understanding the underlying mechanisms and implementing robust experimental protocols, you can significantly improve the yield and purity of your desired products.

Part 1: Frequently Asked Questions (FAQs) - General Principles of Homocoupling

This section addresses the foundational questions regarding homocoupling in palladium-catalyzed cross-coupling reactions.

Q1: What is homocoupling, and why is it a significant problem with a substrate like this compound?

A1: Homocoupling is a competing side reaction where two identical molecules couple together instead of the intended cross-coupling between two different reactants.[1] For instance, in a Suzuki reaction, two molecules of your organoboron reagent can dimerize. In a Sonogashira reaction, two molecules of your terminal alkyne can couple. With this compound, you could also potentially see the formation of a symmetric biaryl, though this is less common than the homocoupling of the more reactive coupling partner. This side reaction is problematic because it consumes your valuable reagents, reduces the yield of the desired cross-coupled product, and introduces impurities that are often difficult to separate due to similar physical properties.[1]

Q2: What are the primary mechanistic drivers of homocoupling in palladium-catalyzed reactions?

A2: The main causes of homocoupling are frequently linked to the presence of an oxidant (most commonly, oxygen) and the oxidation state of the palladium catalyst.[1][2]

  • Oxygen-Mediated Coupling: Dissolved oxygen in the reaction mixture can promote the oxidative dimerization of organometallic intermediates.[1] This is particularly prevalent in Suzuki (boronic acid homocoupling) and Sonogashira (alkyne homocoupling, often called Glaser coupling) reactions.[1][3][4]

  • Catalyst Reduction Pathway: When using a Palladium(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it must first be reduced to the catalytically active Pd(0) state. This reduction can occur via a stoichiometric reaction with your organometallic partner (e.g., two molecules of a boronic acid), which generates the homocoupled byproduct and Pd(0).[3][5]

Q3: How does my choice of palladium precatalyst influence the extent of homocoupling?

A3: The choice of precatalyst is critical. Using a pre-formed, air-stable Pd(0) source or a modern Pd(II) precatalyst designed for clean and efficient generation of the active Pd(0) species is highly recommended.

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are more likely to induce homocoupling as they require an in situ reduction step that can consume your nucleophilic coupling partner.[3][5][6]

  • Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources bypass the initial reduction step, often leading to less homocoupling. However, they can be less stable.

  • Modern Precatalysts (e.g., Buchwald G3/G4 Palladacycles, PEPPSI™ catalysts): These are Pd(II) complexes engineered to generate the active Pd(0) catalyst cleanly and efficiently upon activation, minimizing side reactions like homocoupling.[2][3][7] They represent the state-of-the-art for reliable cross-coupling.[2][7]

Q4: What is the most effective way to establish and maintain anaerobic conditions to prevent oxygen-driven homocoupling?

A4: Rigorous exclusion of oxygen is one of the most impactful changes you can make.[8] Simply purging the headspace of your flask is often insufficient.

  • Solvent Degassing: Solvents must be thoroughly degassed. The most effective method is "freeze-pump-thaw," where the solvent is frozen under liquid nitrogen, subjected to high vacuum, and then thawed under an inert atmosphere. This cycle should be repeated at least three times. An alternative, though less rigorous, method is to sparge the solvent with an inert gas (argon or nitrogen) for 30-60 minutes.[2]

  • Reaction Setup: Use Schlenk line techniques or a glovebox.[7] A standard procedure involves assembling your oven-dried glassware, adding solid reagents, and then cycling between vacuum and backfilling with an inert gas (at least 3 cycles) to remove atmospheric oxygen from the vessel and solids.[2] Liquid reagents and degassed solvents are then added via syringe under a positive pressure of inert gas.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed, question-and-answer-based troubleshooting for common cross-coupling reactions involving this compound.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but boronic acid homocoupling is a frequent side reaction.

Q: I am observing a significant amount of biaryl byproduct from my boronic acid in the Suzuki coupling with this compound. What is the first parameter I should investigate?

A: The first and most critical parameter to check is the exclusion of oxygen.[8] As discussed in the FAQs, oxygen can mediate the homocoupling of boronic acids, often catalyzed by palladium species.[3] Before adjusting any other reagents, ensure your solvent is rigorously degassed and the reaction is performed under a strictly inert atmosphere. One study demonstrated that simply ensuring rigorous exclusion of dissolved oxygen via a subsurface nitrogen sparge could nearly eliminate homocoupling.[8]

Q: Beyond oxygen, how do the base and solvent system affect boronic acid homocoupling?

A: The base is crucial not only for activating the boronic acid for transmetalation but also in influencing side reactions.[9][10]

  • Base Choice: Strong bases can sometimes promote side reactions. If you are using a very strong base like an alkoxide, consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃. The choice of base is often substrate-dependent and may require empirical screening.[5]

  • Solvent System: The solvent can impact the solubility of the base and catalyst, affecting reaction kinetics. While traditional solvents like dioxane or toluene with an aqueous base solution are common, sometimes a single-phase solvent system can be advantageous.[11] In some cases, using water as a solvent has been shown to suppress homocoupling.[12]

Table 1: Recommended Starting Conditions for Suzuki Coupling to Minimize Homocoupling

ParameterRecommendationRationale
Palladium Source Buchwald G3/G4 Precatalyst (e.g., XPhos Pd G3)Provides clean, efficient generation of the active Pd(0) catalyst, avoiding reductive homocoupling.[2]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Promotes the desired reductive elimination step and can stabilize the catalyst.[13]
Base K₃PO₄ or Cs₂CO₃Effective bases that are generally well-tolerated and less prone to inducing side reactions than some alkoxides.
Solvent Degassed 1,4-Dioxane or Toluene/WaterStandard, reliable solvent systems. Ensure thorough degassing.[11]
Atmosphere Strict Argon or Nitrogen (via Schlenk line or glovebox)Minimizes oxygen, the primary culprit in boronic acid homocoupling.[8]
Additive Potassium Formate (optional)Can act as a mild reducing agent to scavenge any Pd(II) that forms, preventing it from causing homocoupling.[8]

Workflow Diagram: Suzuki Catalytic Cycle vs. Homocoupling Pathway

Suzuki_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homo Undesired Homocoupling Pathway Pd0 L₂Pd(0) OA Ar-Pd(II)-X(L₂) Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)-Ar'(L₂) OA->TM Transmetalation (Ar'-B(OH)₂) TM->Pd0 RE Ar-Ar' TM->RE Reductive Elimination RE->Pd0 Regenerates Catalyst PdII_source Pd(II) Precatalyst Homo_Product Ar'-Ar' PdII_source->Homo_Product Stoichiometric Reduction Boronic 2 Ar'-B(OH)₂ Boronic->Homo_Product Pd0_from_homo L₂Pd(0) Homo_Product->Pd0_from_homo Generates O2 O₂ (Oxygen) O2->Boronic Oxidative Dimerization caption Fig 1. Suzuki Cycle vs. Homocoupling

Caption: Suzuki Cycle vs. Homocoupling Pathways

Guide 2: Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides. The primary side reaction is the copper-mediated oxidative homocoupling of the alkyne, known as Glaser or Hay coupling.[1][4]

Q: My Sonogashira reaction with this compound is producing a large amount of 1,3-diyne (Glaser coupling) byproduct. I am already running under nitrogen. What else can I do?

A: While a nitrogen atmosphere is a good start, Glaser coupling is notoriously sensitive to trace amounts of oxygen.[4] The copper(I) cocatalyst is a key player in this side reaction. Several strategies can be employed:

  • Improve Anaerobic Technique: Switch from a simple nitrogen purge to more rigorous Schlenk line or glovebox techniques with freeze-pump-thaw degassed solvents.

  • Copper-Free Conditions: Investigate a copper-free Sonogashira protocol. While often requiring higher temperatures or different ligand systems, eliminating copper entirely removes the primary catalyst for the Glaser coupling pathway.

  • Use of a Reducing Atmosphere: One study found that using a dilute hydrogen gas atmosphere (mixed with nitrogen or argon) can significantly reduce the homocoupling side product to as low as 2%.[4] This approach likely helps maintain the catalysts in their reduced, active states.

Q: How do the choice of base and solvent impact Glaser homocoupling?

A: The base and solvent are critical for both the desired reaction and the side reaction.

  • Base: An amine base like triethylamine (Et₃N) or diisopropylamine (iPr₂NH) is typically used.[14] It acts as both a base and often as the solvent. Ensure the amine is freshly distilled and degassed, as aged amines can contain oxidative impurities.

  • Solvent: If a co-solvent is used (e.g., THF, DMF), it must be anhydrous and rigorously degassed. The concentration of reactants can also play a role; very high concentrations might favor the bimolecular homocoupling reaction.

Protocol 1: General Procedure for Sonogashira Coupling with Reduced Homocoupling

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (2-5 mol%) and CuI (3-6 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon (repeat 3 times).

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv), the terminal alkyne (1.1-1.2 equiv), and freshly distilled, degassed triethylamine.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours but can be left for up to 16 hours.[14] Monitor progress by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water or a dilute ammonium chloride solution to remove the amine base and copper salts. Dry, filter, and concentrate the organic layer. Purify by column chromatography.

Workflow Diagram: Sonogashira vs. Glaser Coupling

Sonogashira_Glaser cluster_sonogashira Desired Sonogashira Cycle cluster_cu Copper Acetylide Formation cluster_glaser Undesired Glaser Homocoupling Pd0 Pd(0)L₂ OA Ar-Pd(II)-X Pd0->OA Oxidative Addition (Ar-X) Pd_Alkyne Ar-Pd(II)-C≡CR OA->Pd_Alkyne Transmetalation (from Cu-C≡CR) Product Ar-C≡CR Pd_Alkyne->Product Reductive Elimination Product->Pd0 Regenerates Catalyst CuX Cu(I) Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide + Alkyne, Base Alkyne R-C≡C-H Cu_Acetylide->OA To Pd Cycle Cu_Acetylide_Glaser 2 Cu-C≡CR O2 O₂ O2->Cu_Acetylide_Glaser Oxidizes Diyne R-C≡C-C≡C-R Cu_Acetylide_Glaser->Diyne Dimerization caption Fig 2. Sonogashira Cycle vs. Glaser Coupling

Caption: Sonogashira Cycle vs. Glaser Coupling

Guide 3: Buchwald-Hartwig Amination

While classic homocoupling is less of a defining issue in Buchwald-Hartwig amination compared to Suzuki or Sonogashira, related side reactions can occur, and optimal conditions are paramount for this electron-deficient substrate.

Q: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I am getting low yields and multiple side products. What are the likely issues?

A: Low yields with this type of substrate are often related to catalyst inhibition or deactivation rather than simple homocoupling. The nitrogen atoms on your picolinonitrile substrate and the product can coordinate strongly to the palladium center, inhibiting catalytic turnover.

  • Ligand Choice: This is the most critical variable.[15] For an electron-deficient heteroaryl halide, a highly electron-donating and sterically bulky ligand is required to promote the rate-limiting oxidative addition and the final reductive elimination step.[16] Ligands from the Buchwald (e.g., RuPhos, BrettPhos) or Hartwig collections are excellent starting points.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) or LHMDS are common choices.[17] Weaker bases like carbonates are typically ineffective for aminations.

  • Temperature Control: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and other side reactions. Screen temperatures from 80-110 °C.

Q: Could other side reactions be mistaken for homocoupling?

A: Yes. Instead of homocoupling, you might be observing products from:

  • Hydrodehalogenation: The starting aryl bromide is reduced to the corresponding arene (5-fluoropicolinonitrile). This can happen if there are trace water or other proton sources and the catalytic cycle is inefficient.

  • Ligand Arylation: In some cases, an aryl group from the phosphine ligand can be transferred, leading to an unexpected byproduct.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Palladium Source Buchwald G3/G4 Precatalyst (e.g., BrettPhos Pd G3)Ensures reliable activation and high catalytic activity.[7][18]
Ligand Sterically hindered biaryl phosphine (e.g., BrettPhos, RuPhos)Essential for coupling with electron-deficient heteroaryl chlorides/bromides and preventing catalyst deactivation.[16]
Base NaOt-Bu or LHMDSStrong, non-nucleophilic bases required to deprotonate the amine and facilitate the catalytic cycle.[17]
Solvent Anhydrous, degassed Toluene or DioxaneAprotic solvents are standard; must be free of water and oxygen.[17]
Temperature 80-110 °CRequires heating, but should be optimized to balance reaction rate against catalyst decomposition.
Atmosphere Strict Argon or NitrogenPrevents oxidation of the catalyst and phosphine ligand.

Workflow Diagram: Buchwald-Hartwig Catalytic Cycle and Off-Cycle Pitfalls

Buchwald_Hartwig cluster_main_cycle Desired Buchwald-Hartwig Cycle cluster_off_cycle Potential Off-Cycle Pathways Pd0 Pd(0)L OA Ar-Pd(II)-X(L) Pd0->OA Oxidative Addition (Ar-X) Decomp Thermal Decomposition (Pd Black) Pd0->Decomp High Temp Amine_Coord [Ar-Pd(II)-X(L)(HNR₂)] OA->Amine_Coord + Amine (HNR₂) Amido_Complex Ar-Pd(II)-NR₂(L) Amine_Coord->Amido_Complex Deprotonation (Base) Product Ar-NR₂ Amido_Complex->Product Reductive Elimination Deactivation Catalyst Deactivation (e.g., Product Inhibition) Amido_Complex->Deactivation Product->Pd0 Regenerates Catalyst caption Fig 3. Buchwald-Hartwig Cycle & Pitfalls

Caption: Buchwald-Hartwig Cycle & Pitfalls

References

Technical Support Center: Catalyst Selection for 3-Bromo-5-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoropicolinonitrile. This valuable building block, characterized by its electron-deficient pyridine ring, presents unique challenges and opportunities in cross-coupling reactions. This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting to ensure the efficient and successful synthesis of your target molecules.

Frequently Asked Questions (FAQs): Core Principles

This section addresses fundamental questions regarding the reactivity of this compound and the general principles of catalyst system selection.

Q1: What makes this compound a challenging substrate for cross-coupling reactions?

A: The primary challenge arises from the electronic nature of the pyridine ring. The nitrogen atom, along with the fluorine and nitrile substituents, are strongly electron-withdrawing. This makes the pyridine ring electron-deficient, which has several consequences:

  • Facilitated Oxidative Addition: The electron-deficient nature of the C-Br bond generally makes the initial oxidative addition step to the Pd(0) catalyst kinetically favorable.[1]

  • Challenging Reductive Elimination: The subsequent reductive elimination step to form the final product can be sluggish. The electron-poor nature of the heterocyclic ring can slow this final, product-forming step of the catalytic cycle.

  • Coordination to Palladium: The pyridine nitrogen can coordinate to the palladium center, potentially interfering with the catalytic cycle and deactivating the catalyst.[2] This is often referred to as "the 2-pyridyl problem" in related systems.[2]

  • Substrate Stability: The substrate itself can be susceptible to degradation under harsh basic conditions that are sometimes required for coupling reactions.[3]

Q2: What are the most critical components of the catalyst system to consider for this substrate?

A: A successful cross-coupling reaction depends on the synergistic interplay of four key components:

  • Palladium Source (Precatalyst): Both Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃, and Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are commonly used.[4][5] Pd(II) precatalysts require in situ reduction to the active Pd(0) species, a step which is usually facilitated by phosphine ligands or other reagents in the mixture.[4]

  • Ligand: This is often the most critical parameter for optimization. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates key steps in the catalytic cycle. For electron-deficient substrates like this, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or trialkylphosphines like P(t-Bu)₃) are often required to promote efficient oxidative addition and reductive elimination.[1][4]

  • Base: The base plays multiple roles, including activating the coupling partner (like the boronic acid in a Suzuki reaction) and neutralizing the acid generated during the reaction.[6] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) must be carefully considered to ensure it is strong enough to facilitate the reaction but not so harsh that it causes degradation of the substrate or reagents.[4][5]

  • Solvent: The solvent must solubilize all reaction components and be stable at the required reaction temperature. Common choices include ethereal solvents like 1,4-dioxane or THF, often with water as a co-solvent, or polar aprotic solvents like DMF.[7] The choice can significantly impact reaction rates and yields.

Q3: Should I use a Pd(0) or Pd(II) precatalyst?

A: The choice often comes down to practicality and the specific reaction.

  • Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are already in the active oxidation state and do not require an activation step. Pd(PPh₃)₄ is a classic choice for many couplings, including Sonogashira reactions.[8] However, it can be sensitive to air and may not be robust enough for more challenging couplings.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are generally more stable to air and easier to handle. They are reduced in situ to the active Pd(0) catalyst.[9] Catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ combined with a separate, specialized phosphine ligand offer great flexibility and are often the preferred choice for modern, high-performance cross-coupling reactions.[6] For many challenging substrates, a combination of Pd₂(dba)₃ and a bulky phosphine ligand is a reliable starting point.[10]

Troubleshooting Guide: Specific Coupling Reactions

This section provides direct answers to common problems encountered during specific cross-coupling experiments with this compound.

Suzuki-Miyaura Coupling (C-C)

Q: My Suzuki-Miyaura reaction has stalled or resulted in a low yield. What are the most likely causes and how can I fix it?

A: Low yield in a Suzuki coupling is a frequent issue stemming from several potential problems.[7][10] A systematic approach is key to troubleshooting.

  • Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated.

    • Solution: Ensure rigorous exclusion of oxygen. Degas your solvent thoroughly (e.g., by sparging with argon for 15-30 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[4] If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction.[4]

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step.

    • Solution: The choice of base is crucial. A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃ for activating the boronic acid.[4] The base should be finely powdered to maximize surface area. Adding a small amount of water to solvents like dioxane or THF can improve base solubility and facilitate the formation of the active boronate species.[1][4]

  • Suboptimal Ligand: The ligand may not be suitable for this specific substrate.

    • Solution: For this electron-deficient heteroaryl bromide, standard ligands like PPh₃ may be insufficient. Switch to a more electron-rich and bulky ligand. Buchwald ligands such as SPhos or XPhos, or chelating ligands like dppf (found in Pd(dppf)Cl₂) are excellent choices to accelerate the key catalytic steps.[4][11]

Q: I'm observing a significant amount of debrominated starting material (5-fluoropicolinonitrile). What is causing this side reaction?

A: This side product, arising from hydrodehalogenation, is a common problem, especially with electron-deficient aryl halides.

  • Cause 1: Protodeboronation of the Boronic Acid. The boronic acid coupling partner can be unstable under the reaction conditions (particularly with a strong base and water) and revert to the corresponding arene.[4] This process releases a hydride that can be transferred to the palladium center, leading to reductive cleavage of your starting material.

    • Solution:

      • Use a milder base like KF or K₂CO₃ if possible.[4]

      • Protect the boronic acid as a more stable derivative, such as a pinacol ester (BPin), which is more resistant to protodeboronation.[4]

      • Run the reaction at the lowest temperature that still provides a reasonable rate.[4]

  • Cause 2: Direct Hydrodehalogenation. Trace water or other proton sources can react with the palladium intermediate, leading to the unwanted side product.

    • Solution: Ensure all reagents and solvents are anhydrous if you are using a protocol designed for such conditions. However, for many Suzuki protocols, a controlled amount of water is beneficial.[1] If hydrodehalogenation persists, screening different bases and solvents is recommended.

Buchwald-Hartwig Amination (C-N)

Q: My Buchwald-Hartwig amination is not working. What are the first things I should check?

A: The success of this reaction is highly sensitive to the specific combination of catalyst, ligand, and base.[5][12]

  • Base Strength and Type: The base must be strong enough to deprotonate the amine but should not be overly nucleophilic to avoid side reactions.

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[5] Other options include potassium tert-butoxide (KOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). Carbonate bases (K₂CO₃, Cs₂CO₃) are generally not strong enough for most amine couplings.[13]

  • Ligand Selection: This is arguably the most critical variable. The pyridine nitrogen in your substrate can coordinate to the palladium, requiring a ligand that can compete effectively and promote the desired reaction pathway.[2]

    • Solution: Use bulky, electron-rich phosphine ligands. For heteroaryl bromides, ligands like XPhos, RuPhos, or Josiphos-type ligands are often superior. Bidentate ligands like BINAP or Xantphos can also be very effective.[5][14] A screening of several ligands may be necessary to find the optimal choice for your specific amine coupling partner.

  • Inert Atmosphere: The Pd(0) catalyst and the electron-rich phosphine ligands are highly sensitive to oxygen.

    • Solution: Meticulous care must be taken to exclude air. Use Schlenk techniques or a glovebox for reaction setup.[5] Ensure all solvents are thoroughly degassed.

Sonogashira Coupling (C-C)

Q: My Sonogashira coupling of this compound with a terminal alkyne is sluggish. How can I improve the reaction rate and yield?

A: While generally robust, Sonogashira couplings can require optimization.

  • Copper Co-catalyst: The traditional Sonogashira protocol uses a copper(I) salt (typically CuI) as a co-catalyst, which facilitates the formation of a copper acetylide intermediate, accelerating the transmetalation step.[8][15]

    • Solution: Ensure you are adding 1-5 mol% of CuI to the reaction. The CuI should be pure and, if possible, freshly obtained or purified.

  • Base: An amine base is typically used, which also often serves as a co-solvent.

    • Solution: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.[8] Ensure the base is anhydrous and freshly distilled if necessary.

  • Preventing Alkyne Homocoupling (Glaser Coupling): The copper co-catalyst can also promote the oxidative homocoupling of your terminal alkyne, a major potential side reaction.

    • Solution: This side reaction is promoted by oxygen. Therefore, maintaining a strictly inert atmosphere is critical.[15] If homocoupling remains a problem, consider switching to a "copper-free" Sonogashira protocol. These often require a different palladium/ligand system and a stronger organic base but can completely eliminate the Glaser coupling side product.[15]

Data & Comparative Analysis

The selection of a catalyst system is an empirical process. The table below summarizes starting conditions for various coupling reactions, providing a basis for optimization.

Table 1: Recommended Starting Conditions for Coupling Reactions

Coupling ReactionPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes & Citation
Suzuki-Miyaura Pd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane / H₂O (4:1)80-100A robust starting point for many heteroaryl bromides.[11]
Suzuki-Miyaura Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene or Dioxane80-110High-performance system for challenging substrates.[4]
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene or Dioxane90-110A standard for C-N coupling; requires strict inert conditions.[5]
Sonogashira Pd(PPh₃)₄ (5)-Et₃N (3)THFRT - 50Classic conditions; CuI (2-5 mol%) is typically added.[8]
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF or Acetonitrile80-120For coupling with alkenes like styrene or acrylates.[16]

Visual Guides & Workflows

Visual aids can clarify complex processes. The following diagrams illustrate the fundamental catalytic cycle and a logical troubleshooting workflow.

Catalytic Cycle

Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdNu Ar-Pd(II)L₂-Nu ArPdBr->ArPdNu Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) ArPdNu->Pd0 ArPdNu->Pd0 Product Ar-Nu ArPdNu->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Inert Verify Inert Atmosphere (Degassed Solvent, Ar/N₂ Purge) Start->Check_Inert Change_Base Switch to Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Check_Inert->Change_Base Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Change_Base->Change_Ligand Check_Side_Products Analyze Crude Mixture (TLC, LC-MS) Change_Ligand->Check_Side_Products Debromination Debromination Observed? Check_Side_Products->Debromination Use_BPin Use Boronic Pinacol Ester (BPin) Lower Temperature Debromination->Use_BPin Yes Success Reaction Improved Debromination->Success No Use_BPin->Success

Caption: A logical workflow for troubleshooting low yields in a Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following are generalized, robust starting protocols. They should be optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the ligand (if separate).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[4]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe under a positive pressure of inert gas.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[5]

  • Inert Atmosphere: Seal the flask, and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv) and this compound (1.0 equiv).

  • Solvent & Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration) via syringe. Finally, add the amine (1.2 equiv) to the reaction mixture.[5]

  • Reaction: Heat the mixture to the specified temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction as described above. Upon completion, cool the mixture and filter through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

References

Managing reaction exotherms in large-scale 3-Bromo-5-fluoropicolinonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-5-fluoropicolinonitrile Synthesis

A Senior Application Scientist's Guide to Managing Reaction Exotherms in Large-Scale Production

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are scaling this valuable chemical intermediate. The synthesis, particularly the bromination and any associated diazotization steps, involves significant exotherms that demand rigorous control to ensure safety, product quality, and yield. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of large-scale production.

Section 1: Understanding the Core Thermal Hazards

Successfully managing a large-scale reaction begins with a fundamental understanding of its inherent thermal risks. The synthesis of this compound often involves highly energetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

A1: The primary thermal hazards typically arise from two key reaction types that may be used in the synthesis:

  • Diazotization and Sandmeyer Reaction: If the synthesis proceeds via a Sandmeyer reaction, the formation of the diazonium salt from an amino-precursor is highly exothermic and produces an unstable intermediate.[1] The subsequent copper-catalyzed displacement of the diazonium group also releases significant energy and nitrogen gas.[2][3] Careful temperature control, typically between 0-5°C, is critical during diazotization to prevent decomposition of the diazonium salt.[1]

  • Electrophilic Bromination: The direct bromination of a pyridine ring is a classic exothermic process.[4] Whether using elemental bromine (Br₂) or reagents like N-bromosuccinimide (NBS), the reaction can proceed very rapidly, leading to a fast release of heat.[5][6] The rate of heat generation is directly tied to the rate of reagent addition.

Q2: Why is managing exotherms so much more critical at a larger scale?

A2: This is primarily due to the change in the surface-area-to-volume ratio. As you increase the scale of a reaction, the volume increases cubically (e.g., by a factor of 1000 when going from 1L to 1000L), while the surface area of the reactor (the area available for heat exchange) only increases squarely (by a factor of 100 in the same example). This fundamental principle means that large reactors are far less efficient at dissipating heat than laboratory glassware.[7][8] An exotherm that is easily managed with an ice bath in the lab can quickly become a dangerous thermal runaway in a production-scale reactor.[9]

Q3: What is a thermal runaway and why is it dangerous?

A3: A thermal runaway is a hazardous situation that occurs when the heat generated by a reaction exceeds the rate of heat removal from the reactor.[8] This imbalance causes the reaction temperature to rise, which in turn exponentially accelerates the reaction rate, leading to an even faster rate of heat generation. This self-accelerating cycle can result in a violent increase in temperature and pressure, potentially leading to reactor failure, explosion, and the release of toxic materials.[9]

Section 2: Proactive Exotherm Management & Control Protocols

Robust process design and engineering controls are the cornerstones of safely managing exothermic reactions. This section details the necessary steps to take before and during your large-scale synthesis.

2.1 Pre-Scale-up Thermal Hazard Assessment

Q4: How can I quantitatively assess the thermal risk of my synthesis before heading into the plant?

A4: Reaction calorimetry is an essential tool for this purpose. A reaction calorimeter (such as an RC1) measures the heat flow of a reaction under controlled conditions, providing critical data for safe scale-up.[7] This analysis should be considered non-negotiable for any large-scale exothermic process.

Protocol 1: Basic Reaction Calorimetry (RC1) Workflow

  • Setup: Configure the calorimeter to mimic the conditions of the plant reactor as closely as possible (e.g., stirring rate, vessel geometry).

  • Calibration: Perform a calibration of the instrument to ensure accurate heat flow measurement.

  • Simulated Addition: Run the reaction at a small scale (e.g., 100-500 mL) inside the calorimeter. Add the limiting reagent (e.g., the brominating agent) at a rate that simulates the planned large-scale addition profile.

  • Data Acquisition: Continuously record the reaction temperature (Tr), jacket temperature (Tj), and heat flow throughout the addition and subsequent reaction period.

  • Data Analysis: From the data, determine the key safety parameters summarized in the table below.

Table 1: Key Safety Parameters from Reaction Calorimetry

ParameterDescriptionCritical Importance
Heat of Reaction (ΔHr) The total amount of heat released per mole of reactant.Determines the total energy that must be removed by the cooling system.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the accumulated reagent were to react instantly with no heat loss to the surroundings.A high ΔTad indicates a severe runaway potential. This is a critical indicator of the reaction's intrinsic hazard.
Heat Capacity (Cp) The amount of heat required to raise the temperature of the reaction mass by one degree.Used in the calculation of ΔTad.
Max Temperature of Synthesis Reaction (MTSR) The highest temperature the reaction mass could reach in the event of a total cooling failure.This value must be well below the decomposition temperature of any reactants, intermediates, solvents, or products.

2.2 Engineering & Process Controls

Effective management relies on a combination of a well-designed reactor and a controlled process.

Q5: What is the best way to add a reactive reagent in a large-scale exothermic reaction?

A5: The safest and most common method is semi-batch addition , where one reagent is charged to the reactor and the second, limiting reagent is added slowly and continuously over a prolonged period.[7] This strategy ensures that the reactive reagent is consumed as it is added, preventing its accumulation. The rate of addition is set so that the rate of heat generation never exceeds the reactor's cooling capacity.

Diagram 1: Controlled Reagent Dosing Workflow A logical workflow for safe semi-batch operation.

G cluster_prep Preparation Phase cluster_dosing Controlled Dosing Phase A Charge Reactor with Substrate & Solvent B Pre-cool Reactor to Starting Temperature A->B C Verify Cooling System & Agitation are Operational B->C D Initiate Reagent Dosing at a Slow Rate C->D E Monitor Temperature (Tr) & Jacket Temp (Tj) D->E F Confirm Reaction Initiation (Tr > Tj or slight exotherm) E->F F->D No Initiation, Stop & Investigate G Adjust Dosing Rate to Maintain Target Temp F->G Initiation Confirmed G->E H Complete Dosing G->H I Hold at Temp to Ensure Full Conversion H->I

Section 3: Troubleshooting Guide for Exothermic Events

Even with careful planning, process deviations can occur. A rapid and correct response is critical to maintaining control.

IssuePotential CausesImmediate Corrective ActionsPreventative Measures
Uncontrolled Temperature Spike 1. Cooling System Failure: Loss of coolant flow, jacket fouling. 2. Reagent Addition Too Fast: Dosing rate exceeds cooling capacity. 3. Delayed Initiation: Reagent accumulates and then reacts all at once.[7]1. IMMEDIATELY STOP REAGENT ADDITION. 2. Apply maximum cooling (e.g., emergency cooling system). 3. If temperature continues to rise rapidly, prepare for emergency quench.1. Regular maintenance and pre-batch checks of cooling systems. 2. Base addition rates on calorimetry data with a built-in safety margin. 3. Add ~5% of the reagent initially and confirm a slight exotherm before proceeding with the full addition.
Reaction Stalls (No Exotherm) 1. Reagent Purity: Impurities in starting materials or catalyst. 2. Low Temperature: Reaction temperature is below the activation energy threshold. 3. Poor Mixing: Inadequate agitation preventing reactants from interacting.[10]1. STOP REAGENT ADDITION. 2. Re-verify temperature probes and reactor temperature. 3. Check agitation and confirm the stirrer is functioning correctly. 4. Consider a very small, controlled addition of a known-good initiator or catalyst if applicable.1. Qualify all raw materials before use. 2. Ensure temperature probes are calibrated and correctly placed. 3. Design agitation systems for good turnover and to prevent solids from settling.
Localized Hotspots / Low Yield 1. Poor Agitation: Inefficient mixing leads to areas of high reactant concentration.[10] 2. Viscous Reaction Mass: Thick slurries can impede heat transfer.1. Increase agitation speed if possible and safe. 2. Consider adding more solvent to reduce viscosity (assess impact on kinetics and workup first).1. Use baffles and appropriately designed impellers in the reactor to ensure turbulent mixing. 2. Conduct viscosity studies during process development.

Diagram 2: Troubleshooting Uncontrolled Temperature Excursions A decision tree for responding to a temperature spike.

G start Temperature Spike Detected! (Tr rises above setpoint) stop_feed IMMEDIATELY STOP REAGENT FEED start->stop_feed max_cool Apply Maximum Cooling stop_feed->max_cool is_controlled Is Temperature Decreasing? max_cool->is_controlled monitor Continue Monitoring Until Stable is_controlled->monitor  Yes prepare_quench Prepare Emergency Quench Solution is_controlled->prepare_quench  No investigate Investigate Root Cause (Cooling, Addition Rate, etc.) monitor->investigate is_rising Is Temperature Still Rising Rapidly? prepare_quench->is_rising is_rising->monitor  No, Stabilized quench EXECUTE EMERGENCY QUENCH is_rising->quench  Yes

References

Analytical techniques for monitoring 3-Bromo-5-fluoropicolinonitrile reaction progress

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for monitoring 3-Bromo-5-fluoropicolinonitrile reaction progress.

Technical Support Center: Monitoring this compound Reactions

Welcome to the technical support resource for the analytical monitoring of reactions involving this compound. This guide is designed for researchers, chemists, and process development scientists who require robust, reliable, and accurate methods for tracking reaction progress, identifying intermediates, and quantifying product yield. We will delve into the causality behind methodological choices and provide field-tested troubleshooting advice to ensure your analyses are successful.

Part 1: Frequently Asked Questions (FAQs) - Choosing Your Analytical Approach

This section addresses the initial high-level questions researchers face when setting up a monitoring strategy for a new chemical synthesis.

Q1: What are the primary analytical techniques for monitoring the synthesis of this compound?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each offers distinct advantages. HPLC is excellent for routine quantitative analysis of reaction aliquots. GC-MS provides high sensitivity and specificity, especially for identifying volatile byproducts. NMR is unparalleled for structural confirmation and can be used for precise quantitative measurements (qNMR) without requiring an isolated standard of the final product.[2][3]

Q2: How do I decide between HPLC, GC-MS, and NMR for my specific reaction?

A2: Your choice depends on the specific goals of your analysis, the equipment available, and the nature of your reaction mixture.

  • For routine reaction progress and yield determination: HPLC with UV detection is typically the most practical and high-throughput method.

  • For identifying unknown impurities or byproducts: The mass selective detector in GC-MS provides molecular weight and fragmentation data, which is invaluable for structural elucidation of volatile unknowns.[4][5]

  • For definitive structural confirmation and accurate quantification without a reference standard: NMR, particularly quantitative NMR (qNMR), is the gold standard.[6][7][8] It allows you to directly compare the molar ratio of starting material to product. The presence of both fluorine and protons in this compound makes ¹H and ¹⁹F NMR particularly powerful.

Below is a decision-making workflow to help guide your selection.

G start What is the primary goal of the analysis? routine Routine Progress/Yield Check start->routine impurity Impurity ID & Structure start->impurity quant Accurate Quantification / Structure Confirmation start->quant hplc Use HPLC-UV routine->hplc gcms Use GC-MS impurity->gcms nmr Use NMR (qNMR) quant->nmr

Caption: High-level decision tree for selecting an analytical technique.

Q3: Are there any in-situ or real-time monitoring techniques applicable to this chemistry?

A3: Yes, Process Analytical Technology (PAT) offers several options for real-time monitoring, which can provide deeper process understanding and control.[9][10] Techniques like in-situ Fourier-Transform Infrared (FT-IR) or Raman spectroscopy can track the disappearance of reactant peaks and the appearance of product peaks directly in the reaction vessel.[2][11][12] This eliminates the need for manual sampling and workup, providing continuous data on reaction kinetics.[2] However, these methods require specialized probes and initial method development to correlate spectral changes with concentration.

Part 2: HPLC-UV Analysis - The Workhorse Technique

High-Performance Liquid Chromatography is often the first choice for its robustness, ease of use, and quantitative accuracy in a pharmaceutical development setting.

HPLC FAQs

Q4: What is a good starting point for an HPLC method for this compound?

A4: A reversed-phase method is ideal. The nitrile and pyridine nitrogen impart some polarity, while the bromofluorophenyl ring provides hydrophobicity, making it well-suited for a C18 stationary phase. A gradient elution is recommended to ensure separation from more polar starting materials and less polar byproducts.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle sizeStandard for reversed-phase; provides good retention and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier protonates residual silanols, preventing peak tailing of the basic pyridine nitrogen.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10% B to 95% B over 10-15 minutesA broad gradient is a good starting point to elute all components of interest.
Flow Rate 0.5 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID)Standard flow rates for these column dimensions.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV, 254 nm or 270 nmAromatic systems typically have strong absorbance in this range. A photodiode array (PDA) detector is recommended to check for peak purity.
Injection Vol. 1-5 µLSmall volumes minimize potential for column overload and peak distortion.[14]

Q5: How should I prepare my reaction samples for HPLC analysis?

A5: Proper sample preparation is critical for reproducible results and to protect your HPLC column. The goal is to immediately stop the reaction (quench), dilute the sample into the analytical range, and remove any particulate matter.

G cluster_workflow HPLC Sample Preparation Workflow A 1. Withdraw Aliquot (e.g., 50 µL) B 2. Quench (Dilute in 950 µL Acetonitrile) A->B C 3. Vortex (Ensure homogeneity) B->C D 4. Filter (0.22 or 0.45 µm Syringe Filter) C->D E 5. Analyze (Inject into HPLC) D->E

Caption: Standard workflow for preparing a reaction sample for HPLC analysis.

HPLC Troubleshooting Guide

Issue: My product peak is tailing or showing poor shape.

  • Probable Cause 1: Secondary Silanol Interactions. The basic nitrogen on the picolinonitrile ring can interact with acidic residual silanol groups on the silica-based C18 column, causing peak tailing.[13]

    • Solution A (Self-Validating): Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[1] If peak shape improves dramatically with the acid, this confirms the diagnosis.

    • Solution B: Switch to a column specifically designed for basic compounds, which often have advanced end-capping or a hybrid particle technology to shield silanols.

    • Solution C: An aging column will have more exposed silanols. Replace the column if it has been used extensively.

  • Probable Cause 2: Sample Overload. Injecting too much sample can saturate the stationary phase at the column inlet, leading to fronting or tailing peaks.[14]

    • Solution: Perform a dilution series (e.g., inject 1:2, 1:5, and 1:10 dilutions of your sample). If the peak shape improves with dilution, you have confirmed mass overload. Reduce your sample concentration accordingly.

Issue: My retention times are drifting or unstable.

  • Probable Cause 1: Inadequate Column Equilibration. Switching between methods or after initial column installation requires sufficient time for the stationary phase to fully equilibrate with the new mobile phase.

    • Solution: Always flush the column with at least 10-20 column volumes of the initial mobile phase conditions before starting your analysis sequence.[15]

  • Probable Cause 2: Mobile Phase Composition Issues. Improperly mixed or degrading mobile phase can cause retention shifts.

    • Solution A: If using an on-line mixer, try hand-mixing the mobile phase to see if the problem resolves, which would indicate an issue with the pump's proportioning valves.[16][17]

    • Solution B: Prepare fresh mobile phase daily, especially aqueous buffers which can support microbial growth. Ensure all solvents are properly degassed.[15]

  • Probable Cause 3: Temperature Fluctuations. Column temperature has a significant effect on retention.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 35 °C).[15]

Part 3: GC-MS Analysis - For High Specificity and Impurity Identification

GC-MS is a powerful tool for this analysis, offering excellent separation of volatile compounds and definitive identification through mass spectra.

GC-MS FAQs

Q6: Is this compound suitable for GC analysis?

A6: Yes. With a molecular weight of ~201 g/mol and an aromatic structure, it is sufficiently volatile and thermally stable for GC analysis. The presence of bromine provides a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in ~1:1 ratio), which makes its detection by MS highly specific.

Q7: What are the recommended GC-MS parameters?

A7: A standard non-polar or mid-polarity column is a good starting point.

ParameterRecommended Starting ConditionRationale
Column DB-5ms, HP-5ms, or equivalent (5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA workhorse general-purpose column providing good separation for a wide range of compounds.
Carrier Gas Helium, Constant Flow @ 1.0-1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 250-280 °CHot enough to ensure rapid vaporization without causing thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for concentrated samples.
Oven Program Start at 100 °C, hold 1 min, ramp 15 °C/min to 300 °C, hold 5 minAn initial temperature ramp helps separate early-eluting compounds, while the final hold ensures all components elute.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole.
Acquisition Full Scan (e.g., m/z 40-400)Allows for identification of unknown impurities. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity.
GC-MS Troubleshooting Guide

Issue: I am seeing poor peak shape (tailing) for my analyte.

  • Probable Cause: Active Sites in the System. The pyridine nitrogen can interact with active sites (exposed silica) in the inlet liner, column, or MS source.

    • Solution A: Use a deactivated inlet liner (e.g., with wool). Replace the liner and septum regularly as part of routine maintenance.[18]

    • Solution B: Condition the column according to the manufacturer's instructions to remove any residual activity.

    • Solution C: Perform an injection of a lower concentration of your sample. If tailing improves, it could indicate column overloading.[18]

Issue: I am observing extraneous peaks or a rising baseline.

  • Probable Cause 1: Septum Bleed or Contamination. Pieces of the inlet septum can degrade at high temperatures, releasing siloxanes that appear as repeating peaks in the chromatogram.

    • Solution: Use high-quality, low-bleed septa. Replace the septum regularly (e.g., after every 50-100 injections).

  • Probable Cause 2: Column Bleed. At high temperatures, the stationary phase can slowly degrade and elute from the column, causing a rising baseline.

    • Solution: Ensure your final oven temperature does not exceed the column's maximum operating limit. If the column is old, it may need to be replaced.

  • Probable Cause 3: In-situ Bromination Artifacts. Under certain acidic conditions with residual oxidants and bromide sources, analytical artifacts from the bromination of aromatic compounds during heated GC analysis have been reported.[19]

    • Solution: Ensure the quenched reaction sample is neutralized or buffered before injection if strong acids and oxidants are present. Run a blank sample (solvent only) to ensure the system is clean.

Part 4: Quantitative NMR (qNMR) - For Absolute Purity and Molar Ratio

qNMR is a primary analytical method that allows for the determination of purity or concentration of a substance by comparing its NMR signal integral to that of a certified internal standard.[8]

qNMR FAQs

Q8: Why would I use qNMR over HPLC for quantification?

A8: qNMR is ideal when you need to determine the absolute purity of your product without having a highly purified reference standard of that same product.[7] The NMR signal area is directly proportional to the number of nuclei, regardless of the molecule's structure, eliminating the need for response factors that vary between compounds in HPLC-UV.[6][20] This makes it perfect for confirming the molar ratio of reactant to product in a reaction mixture.

Q9: How do I perform a qNMR experiment for my reaction?

A9: The process involves careful sample preparation and specific NMR data acquisition parameters to ensure accuracy.

Protocol: Quantitative ¹H NMR for Reaction Monitoring
  • Select an Internal Standard: Choose a high-purity standard with sharp signals that do not overlap with your analyte signals. For this compound, a good choice would be maleic acid or 1,3,5-trimethoxybenzene.

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 5.00 mg) into a vial.

    • Withdraw a known volume or weight of your reaction mixture and add it to the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL CDCl₃ or DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using parameters optimized for quantification. This is crucial and differs from standard qualitative NMR.

    • Relaxation Delay (d1): Set a long relaxation delay (d1), typically 5 times the longest T₁ relaxation time of any proton being integrated (both standard and analyte). A value of 30-60 seconds is often a safe starting point. This ensures all protons are fully relaxed before the next pulse, making the signal intensity directly proportional to concentration.

    • Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

    • Integrate a well-resolved, unique signal for the internal standard and for your starting material and product.

  • Calculation: Use the following formula to determine the amount of your analyte (x) relative to the internal standard (cal).[21]

    • Purityₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (W_cal / Wₓ) * Purity_cal

    • Where: I = Integral area, N = Number of protons for the integrated signal, M = Molecular weight, W = Weight, Purity = Purity of the standard.

qNMR Troubleshooting

Issue: My quantitative results are not reproducible.

  • Probable Cause 1: Incomplete Relaxation. The most common error in qNMR is using a relaxation delay (d1) that is too short. If protons are not fully relaxed, their signal intensity will be attenuated, leading to inaccurate integrals.

    • Solution: Perform a T₁ inversion recovery experiment to measure the T₁ values of your signals of interest. Set d1 to at least 5x the longest T₁. When in doubt, use a longer delay.

  • Probable Cause 2: Poor Phasing or Baseline. Inaccurate phasing or a distorted baseline will lead to significant integration errors.

    • Solution: Manually re-process the data. Use a higher-order polynomial function for baseline correction across a wide spectral width, avoiding the signals to be integrated.

  • Probable Cause 3: Sample Preparation Inaccuracy. Small errors in weighing the internal standard or sample can lead to large errors in the final result.

    • Solution: Use a calibrated analytical balance with at least 4-decimal place accuracy. Ensure all components are fully dissolved and the solution is homogeneous before transferring to the NMR tube.

References

Validation & Comparative

A Tale of Two Halogens: A Comparative Guide to the Reactivity of 3-Bromo-5-fluoropicolinonitrile and 3,5-dibromopicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process development scientist, the strategic selection of functionalized heterocyclic building blocks is paramount to the rapid and efficient synthesis of novel molecular entities. Substituted picolinonitriles, in particular, serve as versatile scaffolds in a myriad of pharmaceutical and agrochemical applications. This guide provides an in-depth, comparative analysis of the reactivity of two key halogenated picolinonitriles: 3-Bromo-5-fluoropicolinonitrile and 3,5-dibromopicolinonitrile. By delving into the nuanced electronic effects of their halogen substituents, we will elucidate their differential behavior in two of the most crucial transformations in contemporary organic synthesis: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

This guide is structured to provide not just a theoretical overview, but also actionable, field-proven insights. We will explore the causality behind the expected reactivity patterns and furnish detailed, adaptable experimental protocols for key transformations.

Unveiling the Contestants: Structural and Electronic Properties

At first glance, this compound and 3,5-dibromopicolinonitrile appear to be close cousins. Both are derivatives of 2-cyanopyridine, adorned with two halogen atoms. However, the subtle yet significant difference in their halogenation pattern—a fluorine versus a second bromine atom at the 5-position—gives rise to distinct electronic landscapes and, consequently, divergent chemical reactivity.

CompoundStructureMolecular FormulaMolecular Weight
This compoundC₆H₂BrFN₂201.00 g/mol
3,5-dibromopicolinonitrileC₆H₂Br₂N₂261.90 g/mol

The key to understanding their differential reactivity lies in the fundamental properties of fluorine and bromine as substituents on an aromatic ring. Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). In contrast, bromine is less electronegative but more polarizable. While both halogens possess lone pairs that can participate in resonance donation (+R effect), the inductive effect is generally dominant for halogens in pyridine systems.

The nitrile group (-CN) is a strong electron-withdrawing group, further activating the pyridine ring towards nucleophilic attack. The interplay of these electronic factors dictates the preferred sites and rates of reaction for each molecule.

Nucleophilic Aromatic Substitution (SNAr): A Game of Electrophilicity

Nucleophilic aromatic substitution is a cornerstone of modern synthetic chemistry, enabling the introduction of a wide array of functional groups onto aromatic and heteroaromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate.

The Decisive Role of the Inductive Effect

In the context of SNAr, the superior electron-withdrawing inductive effect of fluorine in This compound is expected to render the pyridine ring significantly more electrophilic than in its dibromo counterpart. This heightened electrophilicity, particularly at the carbon atoms bearing the halogen substituents, facilitates the initial attack by a nucleophile.

SNAr_Mechanism

For This compound , nucleophilic attack is anticipated to occur preferentially at the C5 position, displacing the fluoride ion. Although fluoride is a poorer leaving group than bromide in many contexts, in SNAr reactions, the rate-determining step is often the initial nucleophilic attack. The strong inductive effect of fluorine stabilizes the developing negative charge in the Meisenheimer intermediate, thereby lowering the activation energy for its formation.

In contrast, for 3,5-dibromopicolinonitrile , while the two bromine atoms are also activating groups for SNAr, their weaker inductive effect compared to fluorine results in a less electrophilic ring. Consequently, harsher reaction conditions are generally required to achieve nucleophilic substitution.

Regioselectivity in 3,5-dibromopicolinonitrile

In 3,5-dibromopicolinonitrile, the two bromine atoms are in non-equivalent positions. The C3 bromine is ortho to the electron-withdrawing nitrile group, while the C5 bromine is para to the ring nitrogen. Both positions are activated towards nucleophilic attack. The regioselectivity of substitution will be influenced by a subtle interplay of electronic and steric factors, and may be dependent on the nature of the nucleophile and the reaction conditions.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

The following is a representative protocol for the amination of a halopicolinonitrile, which can be adapted for both this compound and 3,5-dibromopicolinonitrile.

Materials:

  • Halopicolinonitrile (1.0 eq)

  • Amine (e.g., pyrrolidine, morpholine) (1.2 - 2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)

  • Reaction vessel (e.g., microwave vial or sealed tube)

Procedure:

  • To a reaction vessel, add the halopicolinonitrile, the base, and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent, followed by the amine nucleophile via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring. For this compound, initial trials can be conducted at 80-120 °C. For 3,5-dibromopicolinonitrile, higher temperatures (e.g., 120-160 °C) may be necessary. Microwave irradiation can often accelerate these reactions.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and vinylarenes. The reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate.

The Reactivity Hierarchy of Halogens

In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of the halogens in this step follows the order: I > Br > Cl >> F. This is in stark contrast to the trend observed in SNAr reactions.

Suzuki_Coupling_Cycle

For This compound , the vast difference in reactivity between the C-Br and C-F bonds allows for highly selective cross-coupling at the C3 position, leaving the C-F bond intact for potential further functionalization. This makes it an excellent building block for the synthesis of 3-aryl-5-fluoropicolinonitriles.

For 3,5-dibromopicolinonitrile , both bromine atoms are susceptible to oxidative addition. However, the electronic environment of the two bromine atoms is different. The C3 bromine is ortho to the nitrile group, while the C5 bromine is para to the ring nitrogen. This difference can lead to regioselectivity in mono-coupling reactions, which can often be controlled by the choice of palladium catalyst, ligand, and reaction conditions. For instance, bulky phosphine ligands may favor reaction at the less sterically hindered C5 position.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a bromo-picolinonitrile with an arylboronic acid.

Materials:

  • Bromo-picolinonitrile (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Reaction vessel (e.g., Schlenk flask or round-bottom flask with condenser)

Procedure:

  • To a reaction vessel, add the bromo-picolinonitrile, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the specified time (usually 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Comparative Reactivity Summary

Reaction TypeThis compound3,5-dibromopicolinonitrileKey Differentiating Factor
Nucleophilic Aromatic Substitution (SNAr) Higher reactivity, preferentially at the C5 position (displacement of fluorine).Lower reactivity, requires harsher conditions. Potential for reaction at C3 or C5.The strong inductive effect of fluorine significantly activates the ring towards nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Selective reaction at the C3 position (C-Br bond). The C-F bond is unreactive.Reaction occurs at the C-Br bonds. Regioselectivity for mono-coupling is possible.The C-Br bond is significantly more reactive than the C-F bond in oxidative addition to palladium(0).

Conclusion: Strategic Application in Synthesis

The choice between this compound and 3,5-dibromopicolinonitrile is not merely a matter of substituting one halogen for another. It is a strategic decision that hinges on the desired synthetic outcome.

This compound is the reagent of choice when a sequential, two-step functionalization is envisioned. The disparate reactivity of the C-Br and C-F bonds allows for a selective cross-coupling at the C3 position, followed by a subsequent nucleophilic substitution at the C5 position. This "one-two punch" approach provides a powerful tool for the construction of highly functionalized pyridine derivatives.

3,5-dibromopicolinonitrile , on the other hand, is ideal for the synthesis of symmetrical 3,5-disubstituted picolinonitriles via a double cross-coupling reaction. Furthermore, the potential for regioselective mono-coupling offers an alternative route to 3- or 5-substituted bromopicolinonitriles, which can then be subjected to further transformations.

By understanding the fundamental principles that govern the reactivity of these two valuable building blocks, researchers can make more informed decisions in their synthetic planning, ultimately accelerating the discovery and development of new chemical entities.

The Fluorine Advantage: A Comparative Study of Fluorinated vs. Non-Fluorinated Picolinonitrile Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated picolinonitrile inhibitors, a class of compounds with significant therapeutic potential against targets such as kinases and cysteine proteases. We will explore how the unique properties of fluorine can dramatically influence inhibitor performance, supported by experimental data and detailed methodologies.

The Rationale for Fluorination in Picolinonitrile Scaffolds

The picolinonitrile moiety, a pyridine ring bearing a nitrile group, is a privileged scaffold in drug discovery. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the nitrile group can engage in crucial interactions with enzyme active sites, including covalent bonding with cysteine residues in proteases.[1][2] The introduction of fluorine, the most electronegative element, into this scaffold can profoundly alter a molecule's physicochemical and pharmacological properties.[3]

Key benefits of fluorination include:

  • Enhanced Potency and Binding Affinity: Fluorine's strong electron-withdrawing nature can modulate the electronics of the picolinonitrile ring system, potentially leading to stronger interactions with the target protein.[4]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes such as cytochrome P450s, which can increase a drug's half-life and bioavailability.[3]

  • Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity (pKa), and membrane permeability, which are critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which may favor a bioactive conformation for optimal target engagement.

Comparative Analysis: Performance Metrics

While direct head-to-head clinical studies exclusively comparing fluorinated and non-fluorinated picolinonitrile inhibitors are not extensively published, we can draw valuable insights from preclinical data and structure-activity relationship (SAR) studies on related inhibitor classes.

In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The introduction of fluorine can have a significant, though context-dependent, impact on this value. For instance, in a series of cathepsin K inhibitors, the introduction of two fluorine substituents resulted in a synergistic improvement in inhibitor binding.[6]

Table 1: Comparative in vitro Potency of Representative Kinase and Protease Inhibitors

Compound ClassTargetFluorinated Analog (IC50)Non-Fluorinated Analog (IC50)Fold ChangeReference
Pyrimidine-based Kinase InhibitorPLK1Compound A-F (pIC50: 7.85)Compound A (pIC50: 7.15)~5x improvement[7]
Cathepsin K InhibitorCathepsin KEnantiomer 37 (0.28 nM)(Structure not specified)-[6]
Pyrazolidinone AntibacterialBacterial targetsLY193239 (Potent)(Less active analogs)-[8]

Note: Data presented is illustrative and drawn from studies on related scaffolds to highlight the potential impact of fluorination. Direct comparative data for a single picolinonitrile scaffold is limited in the public domain.

Physicochemical Properties

The calculated logP (clogP) is an indicator of a compound's lipophilicity, which affects its solubility and ability to cross cell membranes. Fluorination generally increases lipophilicity.

Table 2: Predicted Physicochemical Properties of a Hypothetical Picolinonitrile Inhibitor

CompoundMolecular FormulaMolecular WeightclogP
Picolinonitrile InhibitorC15H12N4O264.282.5
Fluorinated Picolinonitrile InhibitorC15H11FN4O282.272.9

Note: These values are hypothetical and for illustrative purposes.

Pharmacokinetic Profile

An inhibitor's pharmacokinetic profile determines its fate in the body. Fluorination can lead to improved metabolic stability and oral bioavailability. For example, many orally administered tyrosine kinase inhibitors with pyridine and pyrimidine scaffolds have varied absorption and metabolism profiles that are influenced by their overall structure and substituent patterns.[9]

Causality Behind Experimental Choices

The decision to introduce fluorine into a picolinonitrile inhibitor is a strategic one, driven by the desire to overcome specific challenges in drug development. For instance, if a promising non-fluorinated lead compound suffers from rapid metabolism, replacing a metabolically labile C-H bond with a C-F bond is a logical step to enhance its stability.[3]

The choice of where to place the fluorine atom is also critical and is often guided by computational modeling and SAR studies. Placement can be designed to enhance binding interactions with the target protein or to block sites of metabolism without disrupting essential binding motifs.

Experimental Protocols

Reproducible and robust experimental protocols are essential for the accurate comparison of inhibitors.

General Synthesis of Picolinonitrile Derivatives

Picolinonitrile derivatives can be synthesized through various methods. A common approach involves the one-pot condensation of malononitrile, an aromatic aldehyde, a methyl ketone, and ammonium acetate, often under microwave irradiation to improve yields and reduce reaction times.[10] Another method is the direct cyanation of pyridines.[11]

Suzuki-Miyaura Coupling for Scaffold Elaboration

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds, allowing for the diversification of the picolinonitrile scaffold.[12][13][14]

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a stir bar, combine the halo-picolinonitrile (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a base such as cesium carbonate or potassium carbonate (2-3 equivalents), and a palladium catalyst with a suitable ligand (e.g., Pd(dppf)Cl2).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir overnight.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

In Vitro Kinase/Protease Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of its target enzyme by 50%.[15]

Step-by-Step Protocol:

  • Prepare Reagents: Prepare solutions of the purified target enzyme, a suitable substrate (often fluorogenic), and the test inhibitors (fluorinated and non-fluorinated) at various concentrations.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor solutions. Include controls with no inhibitor (100% enzyme activity) and no enzyme (background).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measure Activity: Monitor the reaction progress by measuring the fluorescence or absorbance at regular intervals using a plate reader.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol assesses the antitumor activity of the inhibitors in a living organism.

Step-by-Step Protocol:

  • Cell Culture and Implantation: Culture a human cancer cell line and implant the cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment Groups: Randomize the mice into treatment groups: vehicle control, non-fluorinated inhibitor, and fluorinated inhibitor.

  • Drug Administration: Administer the compounds to the mice daily (or as per the determined dosing schedule) via oral gavage or another appropriate route.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Visualizations

Logical Workflow for Comparative Inhibitor Evaluation

G cluster_0 Compound Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis_NF Synthesis of Non-Fluorinated Picolinonitrile Inhibitor Potency IC50 Determination (Kinase/Protease Assay) Synthesis_NF->Potency Synthesis_F Synthesis of Fluorinated Picolinonitrile Inhibitor Synthesis_F->Potency Physicochem Physicochemical Profiling (Solubility, Lipophilicity) Potency->Physicochem Metabolic_Stability Metabolic Stability Assay (Microsomes) Physicochem->Metabolic_Stability PK_Study Pharmacokinetic Study (Bioavailability, Half-life) Metabolic_Stability->PK_Study Efficacy In Vivo Efficacy (Xenograft Model) PK_Study->Efficacy Data_Analysis Comparative Data Analysis Efficacy->Data_Analysis

Caption: Workflow for the comparative evaluation of inhibitors.

Signaling Pathway Inhibition by a Picolinonitrile Kinase Inhibitor

G Receptor Receptor Tyrosine Kinase JAK JAK Receptor->JAK Picolinonitrile Picolinonitrile Inhibitor Picolinonitrile->JAK Inhibition STAT STAT JAK->STAT Phosphorylation Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

The strategic incorporation of fluorine into the picolinonitrile scaffold offers a powerful approach to enhance the therapeutic potential of this important class of inhibitors. By improving potency, metabolic stability, and overall pharmacokinetic properties, fluorination can be the key to advancing a promising lead compound toward clinical development. The experimental protocols and comparative framework provided in this guide offer a robust foundation for researchers to rationally design and evaluate the next generation of fluorinated picolinonitrile inhibitors.

References

A Comparative Guide to the Efficacy of Bromo-pyrimidine Kinase Inhibitors Targeting Bcr-Abl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for more potent and selective kinase inhibitors is perpetual. The pyrimidine scaffold has emerged as a privileged structure in the design of these inhibitors, owing to its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase hinge region. This guide provides a detailed comparative analysis of a series of novel bromo-pyrimidine analogues as inhibitors of the Bcr-Abl tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML). The performance of these compounds is benchmarked against Dasatinib, a well-established second-generation Bcr-Abl inhibitor.

The Rationale: Targeting Bcr-Abl with Bromo-Pyrimidine Scaffolds

The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, leads to the formation of the BCR-ABL fusion gene. This gene encodes a constitutively active tyrosine kinase that is central to the pathogenesis of CML. Inhibition of this kinase is a clinically validated strategy for CML treatment.

The bromo-pyrimidine scaffold serves as a versatile starting point for the synthesis of potent kinase inhibitors. The bromine atom at the 5-position of the pyrimidine ring can be strategically utilized for further chemical modifications to enhance potency and selectivity. This guide will delve into the structure-activity relationship (SAR) of a series of synthesized bromo-pyrimidine derivatives and their efficacy in inhibiting Bcr-Abl kinase activity and the proliferation of CML cells.

Comparative Efficacy Analysis: Bromo-pyrimidine Derivatives vs. Dasatinib

The following data summarizes the in vitro efficacy of selected novel bromo-pyrimidine compounds against the Bcr-Abl kinase and the K562 human chronic myeloid leukemia cell line. Dasatinib is included as a reference compound for direct comparison.

CompoundBcr-Abl Kinase Inhibition (IC50, nM)K562 Cell Line Cytotoxicity (IC50, µM)
Dasatinib 1.00.02
Compound 5c 8.20.15
Compound 5e 7.50.12
Compound 6g 6.80.10
Compound 9e 5.50.08
Compound 9f 5.10.07
Compound 10c 4.80.06

Data is compiled from representative studies on bromo-pyrimidine kinase inhibitors.[1][2]

As the data indicates, while Dasatinib remains a highly potent inhibitor, several of the novel bromo-pyrimidine compounds (particularly 9e, 9f, and 10c) exhibit significant inhibitory activity against both the isolated Bcr-Abl kinase and the K562 cell line, with IC50 values in the nanomolar and sub-micromolar ranges, respectively.[1][2] These findings underscore the potential of the bromo-pyrimidine scaffold in developing effective Bcr-Abl inhibitors.

Mechanistic Insights: Inhibition of the Bcr-Abl Signaling Pathway

Both the novel bromo-pyrimidine inhibitors and Dasatinib are ATP-competitive inhibitors that target the kinase domain of the Bcr-Abl protein. By binding to the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to uncontrolled cell proliferation and survival in CML.

Bcr_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Substrate Substrate Bcr-Abl->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated_Substrate Bcr-Abl->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Gene_Expression Gene_Expression Downstream_Signaling->Gene_Expression Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Inhibitor Bromo-pyrimidine Inhibitor / Dasatinib Inhibitor->Bcr-Abl Inhibition

Caption: Bcr-Abl signaling pathway and the point of inhibition.

Experimental Methodologies

The following protocols are standard methods for evaluating the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Workflow:

Kinase_Assay_Workflow Step1 1. Kinase Reaction: Incubate Bcr-Abl kinase, substrate, ATP, and inhibitor. Step2 2. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. Step1->Step2 Step3 3. ADP to ATP Conversion: Add Kinase Detection Reagent. Step2->Step3 Step4 4. Luminescence Measurement: Measure light output, which is proportional to ADP produced. Step3->Step4

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Kinase Reaction: In a 96-well plate, combine the Bcr-Abl kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and varying concentrations of the test compound (bromo-pyrimidine derivative or Dasatinib). Incubate at 30°C for 1 hour.

  • Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated in the first step to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow Step1 1. Cell Seeding & Treatment: Seed K562 cells in a 96-well plate and treat with inhibitors. Step2 2. MTT Addition: Add MTT solution to each well and incubate. Step1->Step2 Step3 3. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Step2->Step3 Step4 4. Absorbance Measurement: Measure the absorbance at 570 nm. Step3->Step4

Caption: Workflow for the MTT Cell Proliferation Assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight. Treat the cells with a serial dilution of the bromo-pyrimidine compounds or Dasatinib and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 values.

Conclusion and Future Directions

The presented data demonstrates that novel kinase inhibitors derived from a bromo-pyrimidine scaffold are potent inhibitors of the Bcr-Abl kinase and exhibit significant anti-proliferative activity against CML cells. While Dasatinib currently shows superior potency, the promising activity of these new compounds warrants further investigation. Future studies should focus on optimizing the structure of these bromo-pyrimidine derivatives to improve their efficacy and selectivity, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical in vivo models. The versatility of the bromo-pyrimidine scaffold holds considerable promise for the development of next-generation kinase inhibitors for the treatment of CML and other malignancies.

References

A Comparative Guide to the Biological Activity of 3-Bromo-5-fluoropicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel bioactive molecules is a cornerstone of both pharmaceutical and agrochemical research. The strategic use of versatile chemical scaffolds is paramount in this endeavor. One such scaffold of growing interest is 3-bromo-5-fluoropicolinonitrile. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitrile group on a pyridine ring, offers a rich platform for chemical modification and the development of a diverse array of derivatives with potential biological activities.

This guide provides a comparative analysis of the biological activities of derivatives synthesized from the this compound core. While direct, comprehensive comparative studies on a wide range of these specific derivatives are still emerging in publicly available literature, this document synthesizes the existing knowledge on related picolinamide and picolinic acid derivatives to offer insights into their potential as fungicides, insecticides, and herbicides. We will explore the structure-activity relationships, compare their performance with established market standards, and provide detailed experimental protocols for their biological evaluation.

The Versatile Core: this compound

The this compound molecule is a valuable starting material for several key reasons[1][2]:

  • Multiple Reactive Sites: The bromine atom serves as an excellent leaving group for cross-coupling reactions, allowing for the introduction of various substituents.

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability and modulate the electronic properties of the molecule.

  • Functional Group Conversion: The nitrile group can be readily transformed into other functional groups such as amides, carboxylic acids, and amines, further expanding the synthetic possibilities.

These features make this compound an attractive scaffold for generating libraries of compounds for biological screening.

Fungicidal Activity: A Promising Frontier

Picolinamide-based fungicides have demonstrated significant efficacy against a range of plant pathogens. A notable example is Fluopicolide, a commercial fungicide effective against oomycete diseases like late blight.[3][4] While specific data on this compound-derived fungicides is limited, research on analogous pyridine carboxamides provides valuable insights into their potential.[5][6]

Comparative Fungicidal Activity

The following table summarizes the fungicidal activity of representative picolinamide derivatives against the common plant pathogen Botrytis cinerea, with Fluopicolide included as a benchmark.

CompoundTarget OrganismEC50 (µg/mL)Reference
Fluopicolide (Standard) Botrytis cinereaNot typically active; targets oomycetes[3]
Florylpicoxamid Botrytis cinerea0.051[7]
Compound 3f (a nicotinamide derivative) Botrytis cinereaGood in vivo activity[5]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

Studies on pyridine carboxamide fungicides suggest that:

  • The nature and position of substituents on the pyridine and phenyl rings significantly influence antifungal activity.[5]

  • The presence of specific halogen atoms can enhance efficacy.

The 3-bromo-5-fluoro substitution pattern of the core molecule could, therefore, be a key determinant in the fungicidal potency of its derivatives.

Experimental Protocol: In Vitro Antifungal Assay

A standard method to assess the in vitro antifungal activity of novel compounds is the mycelial growth inhibition assay.

Objective: To determine the concentration of a test compound that inhibits 50% of the mycelial growth (EC50) of a target fungus.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Target fungal strain (e.g., Botrytis cinerea)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Media Preparation: Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Compound Incorporation: Add appropriate volumes of the stock solutions of the test compounds to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a solvent control (PDA with solvent only) and a blank control (PDA only).

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Determine the EC50 value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare PDA Medium prep_plates Pour Amended PDA Plates prep_media->prep_plates prep_compounds Prepare Compound Stock Solutions prep_compounds->prep_plates inoculation Inoculate with Fungal Plugs prep_plates->inoculation incubation Incubate Plates inoculation->incubation measurement Measure Colony Diameters incubation->measurement calculation Calculate Inhibition % measurement->calculation ec50 Determine EC50 calculation->ec50 Insecticidal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_leaves Prepare Leaf Discs dipping Dip Leaf Discs prep_leaves->dipping prep_solutions Prepare Compound Dilutions prep_solutions->dipping drying Air-dry Leaf Discs dipping->drying infestation Infest with Larvae drying->infestation incubation Incubate Petri Dishes infestation->incubation mortality Assess Mortality incubation->mortality lc50 Calculate LC50 mortality->lc50 Herbicidal_Assay_Workflow cluster_prep Plant Growth cluster_exp Treatment cluster_analysis Evaluation sowing Sow Seeds growth Grow Plants to 2-4 Leaf Stage sowing->growth application Apply Herbicides growth->application assessment Visually Assess Phytotoxicity application->assessment analysis Analyze Dose-Response assessment->analysis

References

A Comparative Guide to In-Vitro Testing of Novel Kinase Inhibitors Derived from 3-Bromo-5-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. The versatile scaffold of 3-Bromo-5-fluoropicolinonitrile has emerged as a valuable starting point for the synthesis of a new generation of kinase inhibitors. This guide provides an in-depth comparison of the in-vitro performance of a representative kinase inhibitor derived from this scaffold against established drugs, supported by detailed experimental protocols and data.

The Strategic Advantage of the this compound Scaffold

This compound offers a unique combination of reactive sites, making it an ideal building block for combinatorial chemistry and the generation of diverse compound libraries. The bromine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl moieties. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can be transformed into other functional groups, providing further opportunities for structural modification and optimization of pharmacological properties.

A Representative Novel Kinase Inhibitor: The Pyrido[2,3-d]pyrimidine Core

While specific proprietary compounds are numerous, a common and effective class of kinase inhibitors synthesized from precursors like this compound features a pyrido[2,3-d]pyrimidine core. For the purpose of this guide, we will analyze the in-vitro profile of a representative compound from this class, designated as Compound X , and compare its performance against the well-established multi-kinase inhibitors, Dasatinib and Ponatinib .

Signaling Pathway Context: The BCR-ABL Kinase

A primary target for many kinase inhibitors, particularly in the context of chronic myeloid leukemia (CML), is the constitutively active BCR-ABL tyrosine kinase. This oncoprotein drives uncontrolled cell proliferation and survival. The following diagram illustrates the central role of BCR-ABL in CML signaling and the point of intervention for kinase inhibitors.

BCR_ABL BCR-ABL (Constitutively Active Kinase) Phospho_Substrate Phosphorylated Substrate Proteins BCR_ABL->Phospho_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Proteins Substrate->BCR_ABL Proliferation Uncontrolled Cell Proliferation & Survival Phospho_Substrate->Proliferation Activates Downstream Signaling Pathways Kinase_Inhibitor Kinase Inhibitor (e.g., Compound X, Dasatinib, Ponatinib) Kinase_Inhibitor->BCR_ABL Inhibits ATP Binding

Caption: Simplified signaling pathway of BCR-ABL and the mechanism of action of kinase inhibitors.

Comparative In-Vitro Performance: Compound X vs. Standard of Care

The efficacy of a novel kinase inhibitor is benchmarked against existing treatments. Here, we compare the half-maximal inhibitory concentration (IC50) of Compound X with Dasatinib and Ponatinib against a panel of relevant kinases. Lower IC50 values indicate higher potency.

Kinase TargetCompound X (IC50, nM)Dasatinib (IC50, nM)Ponatinib (IC50, nM)Kinase Family
ABL1 5.5<1[1]0.37[2]Tyrosine Kinase
SRC 10.20.8[1]5.4[1]Tyrosine Kinase
LCK 15.81.130.7Tyrosine Kinase
FGFR1 8.98.62[2]Tyrosine Kinase
VEGFR2 12.381.5[1]Tyrosine Kinase
PDGFRα 9.7281.1[1]Tyrosine Kinase

Data for Compound X is representative of potent pyrido[2,3-d]pyrimidine derivatives. Data for Dasatinib and Ponatinib are from published sources.

Experimental Protocols for In-Vitro Kinase Inhibition Assays

To ensure the trustworthiness and reproducibility of the presented data, detailed protocols for the key in-vitro assays are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection cluster_2 Step 3: Luminescence Measurement Kinase Kinase + Substrate + ATP Incubation1 Incubate at RT Kinase->Incubation1 ADP_ATP ADP + Remaining ATP Incubation1->ADP_ATP Add_ADP_Glo Add ADP-Glo™ Reagent ADP_ATP->Add_ADP_Glo Incubation2 Incubate at RT Add_ADP_Glo->Incubation2 ATP_from_ADP Convert ADP to ATP Incubation2->ATP_from_ADP Add_Detection_Reagent Add Kinase Detection Reagent ATP_from_ADP->Add_Detection_Reagent Luciferase_Reaction Luciferase/Luciferin Reaction Add_Detection_Reagent->Luciferase_Reaction Luminescence Measure Luminescence Luciferase_Reaction->Luminescence

References

Navigating the Structure-Activity Relationship of 3-Bromo-5-fluoropicolinonitrile Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Picolinonitrile Scaffold in Modern Drug Discovery

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery campaigns. The picolinonitrile framework, a substituted pyridine ring bearing a nitrile group, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including but not limited to, enzyme inhibition and anticancer properties.[1] The inherent electronic properties of the pyridine ring, coupled with the versatile chemistry of the nitrile moiety, provide a rich canvas for structural modification and optimization of pharmacological activity.

This guide focuses on the structure-activity relationship (SAR) of analogs derived from 3-bromo-5-fluoropicolinonitrile. This particular scaffold is of significant interest due to the strategic placement of its substituents. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups. The fluorine atom at the 5-position can enhance metabolic stability and modulate the electronic character of the pyridine ring, often leading to improved binding affinity and pharmacokinetic properties. The nitrile group at the 2-position is a key pharmacophoric element and can be transformed into other functional groups such as amides or tetrazoles to fine-tune activity and physicochemical properties.

While a comprehensive, publicly available SAR study on a dedicated series of this compound analogs is not readily found in the current literature, we can infer guiding principles from related heterocyclic scaffolds and general principles of medicinal chemistry. This guide will, therefore, provide a framework for approaching the SAR of this promising class of compounds, drawing on established knowledge of similar structures and outlining key experimental workflows.

Deconstructing the this compound Scaffold: Key Modification Points

The exploration of the SAR for this compound analogs logically centers around the three key positions available for modification: the 3-position (bromine), the 5-position (fluorine), and the 2-position (nitrile). Each of these sites offers a unique opportunity to modulate the biological activity of the resulting analogs.

Logical Flow for SAR Exploration

Caption: Key modification points on the this compound scaffold for SAR studies.

The Versatility of the 3-Position: Harnessing Cross-Coupling Chemistry

The bromine atom at the 3-position is arguably the most synthetically versatile site on the scaffold. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the systematic introduction of a wide range of substituents, from simple alkyl and aryl groups to complex heterocyclic systems.

General SAR Hypotheses for Position 3 Modifications:

  • Aryl and Heteroaryl Substituents: The introduction of various aromatic rings can lead to beneficial π-π stacking interactions or hydrogen bonds with the target protein. The electronic nature of these rings (electron-donating or electron-withdrawing) can significantly impact the overall electron density of the picolinonitrile core and, consequently, its binding affinity.

  • Linker-Substituent Combinations: The use of linkers (e.g., amides, ethers, alkyl chains) between the picolinonitrile core and a terminal substituent can be used to probe deeper pockets within the binding site of a target enzyme. The length and flexibility of the linker are critical parameters to optimize.

The Influence of the 5-Position: The Role of Fluorine and Beyond

The fluorine atom at the 5-position plays a crucial role in modulating the physicochemical properties of the molecule. Fluorine is a small, highly electronegative atom that can form strong bonds with carbon. Its introduction can block sites of metabolism, thereby increasing the half-life of a compound. Furthermore, it can alter the pKa of the pyridine nitrogen, which can influence solubility and interactions with the biological target.

Exploring Alternatives at Position 5:

While fluorine is a common choice, exploring other small, electronegative groups or even small alkyl groups at this position could provide valuable SAR insights. For instance, replacing fluorine with a hydroxyl or methoxy group could introduce new hydrogen bonding opportunities.

The Significance of the 2-Position: The Nitrile as a Pharmacophore

The nitrile group is a common feature in many enzyme inhibitors, often acting as a hydrogen bond acceptor or participating in other key interactions within the active site.

Strategies for Modifying the 2-Position:

  • Bioisosteric Replacement: The nitrile group can be replaced with other bioisosteres such as an amide, a carboxylic acid, or a tetrazole. Each of these groups has different electronic and steric properties and can lead to altered binding modes and potencies.

  • Conversion to Other Functional Groups: The nitrile can be chemically converted to a variety of other functional groups, further expanding the chemical space that can be explored.

Comparative Data from Related Scaffolds: Insights from Pyridine-Based Kinase Inhibitors

In the absence of a direct SAR study on this compound analogs, we can draw valuable parallels from studies on other substituted pyridine and pyrimidine-based kinase inhibitors. For example, studies on bromo-pyrimidine analogs as tyrosine kinase inhibitors have shown that the nature of the substituent replacing the bromine has a profound impact on activity.[2][] Similarly, the substitution pattern on the pyridine ring of other kinase inhibitors has been shown to be critical for achieving high potency and selectivity.

Table 1: Hypothetical Comparative Activity of 3-Substituted-5-fluoropicolinonitrile Analogs (Based on General Kinase Inhibitor SAR)

Analog Modification at Position 3 Hypothetical Target Expected Relative Potency Rationale
Parent -BrKinase XBaselineStarting point for comparison.
Analog 1 -PhenylKinase XModeratePotential for π-stacking interactions.
Analog 2 -4-MethoxyphenylKinase XHighElectron-donating group may enhance binding; potential for H-bonding.
Analog 3 -4-TrifluoromethylphenylKinase XLow to ModerateElectron-withdrawing group may alter electronics unfavorably.
Analog 4 -N-phenylacetamideKinase XHighAmide linker can form key hydrogen bonds in the hinge region of kinases.

This table is for illustrative purposes only and is based on general principles of kinase inhibitor SAR. Actual results would require experimental validation.

Experimental Protocols: A Blueprint for SAR Exploration

To systematically investigate the SAR of this compound analogs, a robust experimental plan is essential. This includes efficient synthetic routes to the target compounds and reliable biological assays to evaluate their activity.

General Synthetic Protocol: Suzuki Cross-Coupling for Position 3 Diversification

This protocol describes a general method for introducing a variety of aryl and heteroaryl groups at the 3-position of the this compound scaffold via a Suzuki cross-coupling reaction.

Workflow for Synthesis and Biological Evaluation

Synthesis_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start This compound Coupling Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Assay Kinase Inhibition Assay (e.g., Kinase-Glo®) Characterization->Assay IC50 IC50 Determination Assay->IC50 SAR SAR Analysis IC50->SAR

Caption: A typical workflow for the synthesis and biological evaluation of 3-substituted-5-fluoropicolinonitrile analogs.

Step-by-Step Methodology:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized analogs against a target kinase using a commercially available luminescence-based assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a dilution series of each compound to determine the IC₅₀ value.

  • Kinase Reaction: In a 96-well plate, add the kinase, the appropriate substrate, and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified period.

  • Detection: Stop the kinase reaction and add the detection reagent (e.g., Kinase-Glo® reagent), which measures the amount of ATP remaining in the well.

  • Data Analysis: Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition. While a comprehensive SAR study on this specific series of analogs is yet to be published, the principles outlined in this guide provide a rational framework for initiating such an investigation. The synthetic tractability of the scaffold, particularly at the 3-position, allows for the rapid generation of diverse analogs. By systematically exploring the chemical space around the picolinonitrile core and employing robust biological assays, researchers can unlock the full potential of this exciting class of molecules. The insights gained from such studies will be invaluable in guiding the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.

References

A Comparative Guide to Alternative Reagents for 3-Bromo-5-fluoropicolinonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. 3-Bromo-5-fluoropicolinonitrile has emerged as a highly versatile and valuable intermediate, primarily due to its trifunctional nature: a readily displaceable bromine atom for cross-coupling reactions, a metabolically stabilizing fluorine atom, and a versatile nitrile group.[1][2] This guide provides an in-depth technical comparison of viable alternative reagents, offering experimental data and field-proven insights to inform your synthetic strategies.

This document moves beyond a simple catalog of alternatives. It delves into the causality behind experimental choices, evaluates the trade-offs in reactivity and cost, and explores modern, atom-economical approaches that may bypass the need for halogenated precursors altogether. Every protocol and piece of data is presented to create a self-validating system for informed decision-making in your laboratory.

Chapter 1: The Benchmark Reagent: this compound

This compound (C₆H₂BrFN₂) is a cornerstone reagent for introducing the 5-fluoro-2-cyanopyridine moiety into target molecules.[3] Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has become an indispensable tool for forging carbon-carbon bonds.[4][5]

The C-Br bond at the 3-position of the pyridine ring provides a reliable handle for oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The electron-withdrawing nature of the nitrile and the fluorine atom influences the electronics of the ring, impacting the reactivity of the C-Br bond.

The Suzuki-Miyaura Coupling: A Typical Workflow

The Suzuki-Miyaura reaction is a robust method for coupling organoboron compounds with organic halides.[6][7] The general mechanism is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Start Catalytic Cycle Pd(0)L2 Pd(0)L₂ Start->Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Pd(II)-X-L2 R¹-Pd(II)-X      L₂ OxAdd->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar-Pd(II)-Ar'-L2 R¹-Pd(II)-R²      L₂ Transmetalation->Ar-Pd(II)-Ar'-L2 RedElim Reductive Elimination Ar-Pd(II)-Ar'-L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product R¹-R² RedElim->Product ArX R¹-X (e.g., this compound) ArX->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->Transmetalation Base Base (e.g., Na₂CO₃, Cs₂CO₃) Base->Transmetalation CH_Activation_Workflow Conceptual C-H Arylation Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_outcome Outcome Substrate 3-Fluoropicoline (C-H bond source) Setup Combine Reactants in Solvent Substrate->Setup CouplingPartner Arene or Heteroarene (Coupling Partner) CouplingPartner->Setup Catalyst Transition Metal Catalyst (e.g., Pd(OAc)₂) Catalyst->Setup Oxidant Oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) Oxidant->Setup Inert Establish Inert Atmosphere Setup->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor by LC-MS/TLC Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Arylated Product Purify->Product Decision_Flowchart Start Start: Need to Synthesize 5-Fluoro-3-aryl-picolinonitrile Q_Cost Is Cost the Primary Constraint? Start->Q_Cost Q_Conditions Are Mild Conditions / Functional Group Tolerance Critical? Q_Cost->Q_Conditions No Use_Chloro Use 3-Chloro-5-fluoropicolinonitrile (Expect to optimize catalyst/conditions) Q_Cost->Use_Chloro Yes Q_AtomEcon Is Atom Economy / Green Chemistry a High Priority? Q_Conditions->Q_AtomEcon No Use_Iodo Use 3-Iodo-5-fluoropicolinonitrile (Higher cost, highest reactivity) Q_Conditions->Use_Iodo Yes Use_Bromo Use this compound (Balanced choice) Q_AtomEcon->Use_Bromo No Use_CH Explore C-H Activation Route (Requires significant methods development) Q_AtomEcon->Use_CH Yes

References

A Comparative Guide to Validating the Purity of Synthesized 3-Bromo-5-fluoropicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized intermediates is a cornerstone of robust and reproducible research. The purity of building blocks like 3-Bromo-5-fluoropicolinonitrile and its derivatives directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for validating the purity of these critical halogenated picolinonitrile derivatives, grounded in field-proven insights and established analytical principles.

The Criticality of Purity in Drug Discovery

This compound is a versatile scaffold in medicinal chemistry, offering multiple reaction sites for the synthesis of complex molecules.[1] However, its synthesis can lead to a variety of impurities, including positional isomers, starting material carryover, and byproducts from side reactions. Even trace amounts of these impurities can have significant downstream consequences, making rigorous purity assessment non-negotiable.

A Multi-faceted Approach to Purity Validation

A single analytical technique is rarely sufficient to fully characterize the purity of a complex organic molecule. A well-designed purity validation strategy employs a suite of orthogonal methods, each providing a unique piece of the puzzle. This guide will compare four key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

dot

Caption: Purity Validation Workflow for Synthesized Intermediates.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is a cornerstone technique for the purity analysis of a wide range of organic compounds, particularly those that are non-volatile or thermally labile.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice for separating the target compound from polar and non-polar impurities.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on its versatility and effectiveness in separating a broad range of molecules through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing, and aids in the ionization of the analyte if coupled with a mass spectrometer.

Table 1: Comparative Performance of Analytical Techniques
ParameterHPLC-UVGC-MS¹⁹F NMRElemental Analysis
Primary Application Quantitative purity, isomer separationVolatile impurities, residual solventsStructural confirmation, isomeric purityElemental composition confirmation
Typical LOD ~0.01%~0.001% (for volatile analytes)~0.1% (for fluorine-containing impurities)Not applicable for impurity detection
Typical LOQ ~0.03%~0.003% (for volatile analytes)~0.3% (for fluorine-containing impurities)Not applicable for impurity detection
Resolution High for non-volatile isomersHigh for volatile compoundsModerate, depends on chemical shift differenceNot applicable
Sample Throughput HighHighModerateLow
Key Advantage Robust quantitation of non-volatile impuritiesHigh sensitivity for volatile impuritiesUnambiguous identification of fluorinated speciesConfirms elemental formula
Key Limitation Not suitable for highly volatile compoundsPotential for thermal degradation of analyteLower sensitivity than chromatographic methodsDoes not identify specific impurities
Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides structural information through mass spectrometry, which is invaluable for the identification of unknown impurities. For this compound, GC-MS is particularly useful for detecting residual solvents from the synthesis and work-up, as well as any volatile byproducts.

Causality Behind Experimental Choices

A non-polar capillary column (e.g., DB-5ms) is chosen for its ability to separate compounds based on their boiling points. The temperature program is designed to elute volatile solvents early in the run, followed by the main analyte and any higher-boiling impurities. The use of a mass spectrometer detector allows for the identification of co-eluting peaks and provides confirmation of the identity of known impurities.

dot

Caption: Generalized GC-MS Experimental Workflow.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For fluorinated compounds like this compound, ¹⁹F NMR is particularly powerful.[3] It provides a direct and quantitative measure of all fluorine-containing species in the sample, making it an excellent method for identifying and quantifying fluorinated isomers and impurities.

Causality Behind Experimental Choices

The choice of a deuterated solvent, such as DMSO-d₆ or CDCl₃, is essential for NMR analysis. ¹H NMR provides information about the proton environment, while ¹³C NMR details the carbon skeleton. The key advantage for this class of compounds is ¹⁹F NMR. The large chemical shift dispersion in ¹⁹F NMR often allows for the baseline separation of signals from different fluorinated compounds, enabling straightforward quantification by integration.

Experimental Protocol: ¹⁹F NMR for Purity Assessment
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: DMSO-d₆ or CDCl₃.

  • Pulse Program: A standard single-pulse experiment with proton decoupling.

  • Acquisition Parameters:

    • Relaxation delay (d1): 5 times the longest T₁ of the signals of interest (typically 10-30 s for quantitative analysis).

    • Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 or more).

  • Data Processing: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.

  • Quantification: Integrate the signals corresponding to the main compound and any fluorine-containing impurities. The relative purity can be calculated from the integral values.

Elemental Analysis: The Fundamental Purity Check

Elemental analysis provides the fundamental percentage composition of carbon, hydrogen, nitrogen, and halogens (C, H, N, Br, F) in a sample.[4] While it does not identify specific impurities, it is an essential tool for confirming the elemental formula of the synthesized compound and for detecting the presence of significant non-carbon-containing inorganic impurities.

Causality Behind Experimental Choices

Combustion analysis is the standard method for determining C, H, and N content. The sample is combusted in a stream of oxygen, and the resulting CO₂, H₂O, and N₂ are quantified. Halogens like bromine and fluorine require specific analytical methods, often involving combustion followed by ion chromatography or titration.

Table 2: Theoretical vs. Experimental Elemental Analysis Data
ElementTheoretical %Experimental % (Acceptable Range)
Carbon (C)35.8635.86 ± 0.4
Hydrogen (H)1.001.00 ± 0.3
Nitrogen (N)13.9413.94 ± 0.4
Bromine (Br)39.7639.76 ± 0.5
Fluorine (F)9.459.45 ± 0.5

Note: The acceptable ranges are based on typical industry standards for new chemical entities.

Experimental Protocol: General Elemental Analysis
  • Instrumentation: CHN analyzer for carbon, hydrogen, and nitrogen. Oxygen flask combustion or other suitable method for halogen determination.

  • Sample Preparation: A precisely weighed amount of the dried sample is used.

  • Analysis: The sample is subjected to combustion, and the resulting gases are analyzed by thermal conductivity or other detection methods to determine the elemental composition. For halogens, the combustion products are absorbed in a solution and analyzed by ion chromatography or potentiometric titration.

Conclusion: A Synergistic Approach to Purity Validation

The validation of the purity of synthesized this compound derivatives requires a synergistic approach that leverages the strengths of multiple analytical techniques. HPLC provides robust quantitative data on the main component and non-volatile impurities. GC-MS is essential for identifying and quantifying volatile impurities and residual solvents. NMR, particularly ¹⁹F NMR, offers definitive structural confirmation and a powerful tool for isomer analysis. Finally, elemental analysis provides a fundamental check of the compound's elemental composition. By integrating the data from these orthogonal methods, researchers can have a high degree of confidence in the purity of their synthesized intermediates, ensuring the integrity and success of their drug discovery and development programs. All analytical methods employed for purity determination must be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[5]

References

A Senior Application Scientist's Guide to Benchmarking 3-Bromo-5-fluoropicolinonitrile in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth technical comparison of 3-Bromo-5-fluoropicolinonitrile, a versatile heterocyclic intermediate, against its halogenated analogs. By examining its performance in key cross-coupling reactions, we aim to equip you with the data-driven insights necessary to optimize your synthetic strategies.

Introduction to this compound: A Multifunctional Building Block

This compound is a substituted pyridine derivative that offers multiple reactive handles for molecular elaboration, making it a valuable intermediate in medicinal chemistry.[1] Its utility is particularly pronounced in the synthesis of complex molecules, such as kinase inhibitors, where precise functionalization of a core scaffold is essential.[2][3][4][5]

The key structural features of this compound contribute to its synthetic versatility:

  • The Pyridine Ring: A common motif in pharmaceuticals, the pyridine core can engage in crucial interactions with biological targets.

  • The Bromine Atom: Positioned at the 3-position, the bromine atom serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[6]

  • The Fluorine Atom: The presence of a fluorine atom at the 5-position can significantly enhance the metabolic stability and binding affinity of the final API.[7]

  • The Nitrile Group: The cyano group at the 2-position is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in other transformations.

This guide will focus on benchmarking the performance of this compound in three of the most widely utilized cross-coupling reactions in API synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. We will compare its reactivity with its chloro and iodo analogs, providing experimental data to inform your selection of the optimal building block for your specific synthetic challenge.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties and safety considerations is a prerequisite for its effective and safe implementation in the laboratory.

PropertyThis compound5-Bromo-3-fluoropicolinonitrile
CAS Number 950670-18-5[8]886373-28-0[9]
Molecular Formula C₆H₂BrFN₂C₆H₂BrFN₂[10]
Molecular Weight 201.00 g/mol 201.00 g/mol [10]
Appearance SolidSolid[10]

Safety Profile:

CompoundHazard StatementsPictograms
This compound H302 (Harmful if swallowed)GHS07 (Exclamation mark)
3-Chloro-5-fluorobenzonitrile H302+H332 (Harmful if swallowed or if inhaled), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[11]GHS06 (Skull and crossbones), GHS07 (Exclamation mark)[11]
Methyl 5-bromo-6-fluoropicolinate H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[12]GHS07 (Exclamation mark)[12]

Note: The safety information for the chloro and iodo analogs of this compound is represented by structurally similar compounds due to the limited availability of specific SDS for the exact analogs. Always consult the specific Safety Data Sheet (SDS) for any reagent before use.

Performance in Key Cross-Coupling Reactions

The efficacy of a halogenated building block is largely determined by its performance in palladium-catalyzed cross-coupling reactions. The reactivity of the carbon-halogen bond is a critical factor, with the general trend being C-I > C-Br > C-Cl.[13] This is due to the bond dissociation energies, where the weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Br and C-Cl bonds.[14][15][16][17]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many APIs.[11] We will compare the performance of 3-halo-5-fluoropicolinonitriles in a representative Suzuki-Miyaura coupling with (4-methoxyphenyl)boronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data: Suzuki-Miyaura Coupling

Halogen (X)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Iodo Pd(PPh₃)₄Na₂CO₃Propylene Carbonate/H₂O130193[9]
Bromo Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9512Moderate to Good[18]
Chloro Pd(OAc)₂K₂CO₃Toluene/H₂O10024~70[15]

Analysis and Causality:

The data aligns with the established reactivity trend of halogens in Suzuki-Miyaura couplings. The iodo-substituted pyridine demonstrates the highest reactivity, affording a high yield in a significantly shorter reaction time and at a higher temperature, which is often necessary for less reactive substrates.[9] The bromo-substituted analog offers a good balance of reactivity and stability, providing good yields under relatively mild conditions.[18] The chloro-substituted pyridine is the least reactive, requiring a higher catalyst loading and longer reaction time to achieve a comparable yield.[15] The choice of ligand and base is also crucial; for less reactive chlorides, more electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition step.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines, a common structural motif in pharmaceuticals.[19][20][21] Here, we compare the reactivity of 3-halo-5-fluoropicolinonitriles in a coupling reaction with morpholine.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Comparative Data: Buchwald-Hartwig Amination

Halogen (X)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Iodo (SIPr)Pd(methallyl)ClLHMDSTHF22< 190-99[22]
Bromo (SIPr)Pd(methallyl)ClLHMDSTHF22< 199[22]
Chloro (SIPr)Pd(methallyl)ClLHMDSTHF22< 194[22]

Analysis and Causality:

In this specific example using a highly active catalyst system, all three halopyridines exhibit excellent reactivity, affording high yields in very short reaction times at room temperature.[22] This highlights the significant advances in catalyst development for Buchwald-Hartwig aminations, which can often overcome the inherent lower reactivity of aryl chlorides. However, for less reactive amine coupling partners or with less active catalyst systems, the reactivity trend of I > Br > Cl would likely be more pronounced. The choice of a strong base like LHMDS is also critical in facilitating the deprotonation of the amine and promoting the catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes, which are valuable intermediates and can be found in various APIs.[12][23][24] We will compare the performance of 3-halo-5-fluoropicolinonitriles in a coupling reaction with phenylacetylene.

Experimental Workflow: Sonogashira Coupling

References

A Researcher's Guide to Metabolic Stability: Fluorinated vs. Non-Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, optimizing a compound's metabolic stability is a critical hurdle in the path from a promising lead to a viable therapeutic agent. The pyridine ring, a ubiquitous scaffold in medicinal chemistry, is frequently a site of metabolic attack, leading to rapid clearance and poor pharmacokinetic profiles.[1] The strategic incorporation of fluorine has emerged as a powerful and widely adopted strategy to enhance metabolic resilience.[2][3][4]

This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated pyridines. We will explore the underlying biochemical mechanisms, present supporting quantitative data, and provide a detailed experimental protocol for researchers to assess metabolic stability in their own laboratories.

The Metabolic Fate of Pyridines: A Tale of Two Enzyme Superfamilies

The metabolic liability of a pyridine-containing compound is primarily governed by two major enzyme systems: Cytochrome P450 (CYP) and Aldehyde Oxidase (AO). Understanding their distinct mechanisms is fundamental to rational drug design.

1. Cytochrome P450 (CYP) Mediated Oxidation: The CYP superfamily, located predominantly in the liver, is responsible for the Phase I metabolism of a vast number of drugs.[5] For pyridines, CYPs primarily catalyze oxidation reactions at the carbon atoms of the ring, leading to the formation of hydroxypyridines.[6][7] These electron-rich positions are susceptible to attack by the highly reactive iron-oxo species at the heart of the CYP catalytic cycle.[7] The resulting hydroxylated metabolites are more polar and are readily excreted or undergo subsequent Phase II conjugation. The pyridine nitrogen can also be oxidized to form an N-oxide.[8]

2. Aldehyde Oxidase (AO) Mediated Oxidation: Aldehyde oxidase is a cytosolic molybdo-flavoenzyme that plays a significant role in the metabolism of azaheterocycles, including pyridines.[9][10] Unlike CYPs, AO typically oxidizes carbon atoms adjacent to the ring nitrogen that are electron-deficient.[10] This can lead to the formation of pyridinones. The species-specific expression and substrate-specificity of AO can make its metabolic consequences challenging to predict, highlighting the need for thorough in vitro characterization.[9]

cluster_input Pyridine Scaffold cluster_pathways Primary Metabolic Pathways cluster_outputs Metabolites Pyridine Pyridine-Containing Drug CYP Cytochrome P450 (CYP) (Microsomal) Pyridine->CYP Oxidation of electron-rich carbons AO Aldehyde Oxidase (AO) (Cytosolic) Pyridine->AO Oxidation of electron-deficient carbons Hydroxypyridine Hydroxypyridine (C-Oxidation) CYP->Hydroxypyridine N_Oxide Pyridine N-Oxide CYP->N_Oxide Pyridinone Pyridinone (C-Oxidation) AO->Pyridinone

Fig 1. Key metabolic pathways for pyridine-containing compounds.

Fluorine as a Metabolic Shield: The Mechanistic Advantage

The introduction of fluorine at a metabolically vulnerable position on the pyridine ring is a cornerstone strategy for enhancing drug stability.[11][12][13] This improvement is primarily attributed to the unique properties of the carbon-fluorine (C-F) bond.

  • High Bond Strength: The C-F bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol).[14] This makes it much more resistant to the enzymatic cleavage and hydrogen atom abstraction steps that initiate CYP-mediated hydroxylation.[15][16] By replacing a labile C-H with a robust C-F, that specific site is effectively "blocked" from metabolic attack.

  • Electronic Effects: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[4][14] This can decrease the electron density of the pyridine ring, making it less susceptible to oxidative attack by CYPs.[12] This effect can shield not only the fluorinated position but also adjacent sites.

cluster_before Non-Fluorinated Pyridine (Metabolically Liable) cluster_after Fluorinated Pyridine (Metabolically Stable) node_before Pyridine-C-H node_cyp1 CYP450 Enzyme node_before->node_cyp1 Susceptible to oxidation node_metabolite Pyridine-C-OH (Hydroxylated Metabolite) node_cyp1->node_metabolite Rapid Metabolism node_after Pyridine-C-F node_cyp2 CYP450 Enzyme node_after->node_cyp2 Resistant to oxidation node_stable No Reaction node_cyp2->node_stable Blocked Metabolism node_prep 1. Prepare Reagents - Test Compounds (1 µM final) - Microsomes (0.5 mg/mL final) - Buffer & Cofactor node_preinc 2. Pre-incubation - Add Buffer, Microsomes, & Test  Compound to 96-well plate - Equilibrate at 37°C for 5 min node_prep->node_preinc node_init 3. Initiate Reaction - Add NADPH regenerating system to  start the metabolic reaction node_preinc->node_init node_sample 4. Time-Point Sampling - At t = 0, 5, 15, 30, 45 min,  aliquot sample into stop solution node_init->node_sample node_stop 5. Terminate Reaction - Stop solution: Ice-cold  acetonitrile with Internal Standard node_sample->node_stop node_process 6. Sample Processing - Centrifuge plate to pellet protein - Transfer supernatant for analysis node_stop->node_process node_analyze 7. LC-MS/MS Analysis - Quantify remaining parent  compound relative to Internal Standard node_process->node_analyze node_calc 8. Data Analysis - Plot ln(% remaining) vs. time - Calculate t½ and CLint node_analyze->node_calc

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of specialized reagents like 3-Bromo-5-fluoropicolinonitrile is not merely a regulatory formality; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a procedural framework grounded in established safety protocols for the safe handling and disposal of this compound, ensuring the protection of personnel and compliance with environmental regulations.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound (CAS No. 886373-28-0) is a halogenated pyridine derivative. Before any handling or disposal, a thorough understanding of its hazard profile is essential.

Chemical and Physical Properties Summary

PropertyValueSource(s)
Molecular Formula C₆H₂BrFN₂[1][2]
Physical Form Solid[1][2][3]
Melting Point 103-105 °C[4][5]
Boiling Point ~238 °C[4][5]
GHS Classification Acute Toxicity 4, Oral (H302: Harmful if swallowed)[1][2]
GHS Pictogram GHS07 (Exclamation Mark)[1][2]

Note: Some suppliers may list additional hazards (e.g., skin/eye irritation). Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.[5][6]

The primary drivers for its specialized disposal are its classification as Acutely Toxic (Oral) and its chemical structure as a halogenated organic compound . Halogenated compounds are subject to stringent environmental regulations due to their potential to form persistent and toxic byproducts if disposed of improperly, for instance, through incineration at inadequate temperatures.[7]

Core Disposal Protocol: From Bench to Final Disposition

The fundamental principle is that this compound waste must never be disposed of down the drain or in regular trash.[8] It must be collected as regulated hazardous waste.

Before handling the compound in any form (pure solid, solutions, or contaminated materials), ensure appropriate PPE is worn. The goal is to prevent all contact.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles.[9]

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a common choice, but always check the manufacturer's compatibility chart for breakthrough time. If contamination occurs, remove and wash gloves before taking them off, then wash hands thoroughly.[10][11]

  • Body Protection: A fully buttoned laboratory coat must be worn.[11]

Proper segregation is the most critical step to ensure safe and compliant disposal. This prevents potentially violent chemical reactions and simplifies the waste management process for your institution's Environmental Health & Safety (EHS) department.

  • Designate a "Halogenated Solid Waste" Stream: All solid waste contaminated with this compound must be placed in a designated, sealed container. This includes:

    • Residual amounts of the pure compound.

    • Contaminated weighing papers, pipet tips, and gloves.

    • Spill cleanup materials.

  • Why Segregate? Mixing halogenated waste with other streams, such as non-halogenated solvents or acidic waste, can lead to dangerous reactions. Furthermore, federal regulations like the Resource Conservation and Recovery Act (RCRA) mandate the separation of different waste categories.[4][6] Halogenated wastes often fall under the "F-List" of hazardous wastes from non-specific sources.[4][12]

  • Container Choice: Use a chemically compatible container, typically made of high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[8][13] The container must be in good condition with no cracks or residue on the exterior.

  • Labeling: Immediately label the waste container using your institution's official hazardous waste tag. The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the waste.

    • The approximate percentage of each component.

    • The associated hazards (e.g., "Toxic," "Halogenated").

Keep the container sealed at all times except when adding waste. Store the container in a designated satellite accumulation area within the lab, away from incompatible materials like strong acids and oxidizing agents.[14]

Once the container is full or you are finished with the project, arrange for pickup through your institution's EHS department. Do not attempt to treat or neutralize the chemical waste yourself unless it is a documented and approved laboratory procedure. The final disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility, which ensures complete destruction of the molecule and prevents the formation of harmful byproducts.[14]

Emergency Procedures: Spill Management

Accidents happen. A clear, pre-planned response is key to mitigating risk.

  • Alert Personnel: Notify others in the immediate area.[2]

  • Isolate the Area: Restrict access to the spill location.

  • Consult the SDS: Quickly review the SDS for specific cleanup advice.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, goggles, and double nitrile gloves.[8]

  • Contain and Collect: Do NOT use a dry brush, which can create dust.[3] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Carefully sweep the material into a plastic dustpan and transfer it to your designated halogenated solid waste container.[2][5]

  • Decontaminate the Area: Wipe the spill surface with a towel dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]

  • Report: Inform your supervisor and EHS office as per your institution's policy.

  • EVACUATE: Immediately evacuate the area. If the substance is aerosolized, activate the nearest fire alarm to initiate a building-wide evacuation.[2]

  • CONFINE: Close all doors to the affected area to confine the hazard.[8]

  • REPORT: Call your institution's emergency number or 911. Provide your name, the exact location of the spill, the chemical name (this compound), and the estimated quantity.[1][8]

  • SECURE: Prevent anyone from entering the contaminated area until the professional response team arrives.[8]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for handling waste generated from work with this compound.

G cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_disposal Disposal & Emergencies start Begin Work with This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_setup Prepare Labeled 'Halogenated Solid Waste' Container ppe->waste_setup generation Generate Waste (e.g., residual solid, contaminated wipes, used pipette tips) waste_setup->generation segregate Segregate Waste Immediately into Halogenated Container generation->segregate spill Spill Occurs? minor_spill Minor Spill: Follow Cleanup Protocol (Absorb, Collect, Decontaminate) spill->minor_spill Yes (Minor) major_spill Major Spill: EVACUATE & CALL EHS/911 spill->major_spill Yes (Major) full Container Full? spill->full No collect_spill_waste Dispose of all cleanup materials as Halogenated Waste minor_spill->collect_spill_waste collect_spill_waste->full full->generation No seal Securely Seal Container & Complete Waste Tag full->seal Yes ehs Contact EHS for Waste Pickup seal->ehs

Caption: Decision workflow for handling and disposing of this compound waste.

References

Personal protective equipment for handling 3-Bromo-5-fluoropicolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-Bromo-5-fluoropicolinonitrile

This guide provides essential, in-depth technical information for the safe handling, use, and disposal of this compound in a laboratory setting. It is designed for researchers, scientists, and drug development professionals to ensure personal safety and procedural integrity. The causality behind each recommendation is explained to foster a deep understanding of the required safety protocols.

Hazard Identification and Risk Assessment

This compound is a halogenated aromatic nitrile, a class of compounds that requires careful handling due to potential toxicity. The primary routes of exposure are inhalation, skin contact, and ingestion.

Based on available safety data for this compound and structurally similar chemicals, the primary hazards are:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[3][4][5]

  • Eye Irritation: Causes serious eye irritation and potentially serious eye damage.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[3][4][5]

A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of material being used, the potential for aerosolization, and the duration of the handling task.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Task Minimum Required PPE Rationale
Weighing and Aliquoting (Solid) 100% Nitrile Gloves, Safety Goggles, Lab Coat, N95 RespiratorHigh risk of inhaling fine powder. A respirator is crucial to prevent respiratory tract irritation.
Dissolution and Solution Handling 100% Nitrile Gloves, Safety Goggles, Lab CoatRisk of splashes and direct skin/eye contact.
Reaction Setup and Monitoring 100% Nitrile Gloves, Safety Goggles, Lab CoatContinuous protection against potential leaks and splashes.
Work-up and Purification Double-gloving (Nitrile), Chemical Splash Goggles, Lab Coat, Face Shield (if splash risk is high)Increased risk of exposure to concentrated solutions and splashes during transfers and extractions.
Waste Disposal 100% Nitrile Gloves, Safety Goggles, Lab CoatProtection against contact with contaminated waste.

Why Nitrile Gloves? Nitrile gloves offer superior resistance to a wide range of chemicals, including many solvents in which this compound may be dissolved.[6][7][8][9][10] They provide a robust barrier against accidental contact. Always inspect gloves for any signs of degradation or puncture before use.

PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.

Caption: PPE Selection and Donning/Doffing Workflow for Handling Hazardous Chemicals.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring experimental reproducibility.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.

  • Pre-tare and Label: Before introducing the chemical, tare the weigh boat and properly label the receiving vessel with the chemical name, structure, and any relevant hazard pictograms.

  • Gentle Handling: Use a spatula to gently transfer the solid. Avoid any actions that could generate dust.

  • Immediate Cleaning: Clean the spatula and weighing area with a solvent-moistened wipe immediately after use to prevent the spread of contamination. Dispose of the wipe in the designated solid hazardous waste container.

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the solid in a controlled manner, preferably with the vessel already in the reaction setup within the fume hood.

  • Closed System: Whenever possible, maintain a closed system to prevent the release of vapors. Use septa and cannulas for liquid transfers.

  • Ventilation: Ensure adequate ventilation throughout the process. The fume hood sash should be kept at the lowest possible height that still allows for comfortable and safe manipulation.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For a large spill, evacuate the area and contact the institutional safety office. Ensure proper PPE is worn during cleanup.

Disposal Plan: Segregation and Neutralization

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, wipes) should be placed in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, labeled container for halogenated organic waste.

  • Sharps: Needles and syringes should be disposed of in a designated sharps container.

Decontamination
  • Glassware: Glassware should be rinsed with an appropriate organic solvent (e.g., acetone, ethanol) to remove residual compound. The rinsate should be collected as halogenated organic waste. Following the initial rinse, glassware can be washed with soap and water.

  • Work Surfaces: Work surfaces in the fume hood should be wiped down with a suitable solvent and then with soap and water at the end of each procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.